5-Nitro-3,4-dihydro-2h-chromen-6-ylamine
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-nitro-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-4-8-6(2-1-5-14-8)9(7)11(12)13/h3-4H,1-2,5,10H2 |
InChI Key |
XOMFWUNHJLMMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2[N+](=O)[O-])N)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Synthesis of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Content Type: Technical Whitepaper / Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Rationale
The synthesis of 5-nitro-3,4-dihydro-2H-chromen-6-ylamine (also referred to as 6-amino-5-nitrochroman) represents a significant regiochemical challenge in heterocyclic chemistry. This scaffold is a critical pharmacophore in the development of CDK (Cyclin-Dependent Kinase) inhibitors, anti-ischemic agents, and specific serotonin receptor modulators.
The core difficulty lies in the regioselectivity of electrophilic aromatic substitution . The chroman ring system contains two directing groups: the ether oxygen (position 1) and the alkyl group (position 4). Introducing an amine at C6 and a nitro group at C5 requires a carefully orchestrated sequence of activation, protection, and steric control to avoid the thermodynamically favored C8 or C7 substitution patterns.
This guide details a robust, field-validated synthetic route starting from commercially available chroman, emphasizing the "Self-Validating" analytical checkpoints required to distinguish the target 5-nitro isomer from the likely 7-nitro byproduct.
Retrosynthetic Analysis
To achieve the 5,6-substitution pattern, we cannot directly nitrate 6-aminochroman due to oxidation risks and the meta-directing nature of the ammonium species formed in acidic media. The strategy relies on the ortho-directing power of an acetamido group at C6 to force nitration at C5, despite the steric pressure from the C4-methylene protons (the "peri" effect).
Pathway Logic:
-
Target: 5-Nitro-6-aminochroman.
-
Precursor: N-(5-nitrochroman-6-yl)acetamide.
-
Key Disconnection: Nitration of N-(chroman-6-yl)acetamide.
-
Starting Material: Chroman (3,4-dihydro-2H-1-benzopyran).
Detailed Synthetic Protocol
Stage 1: Scaffold Functionalization (Synthesis of 6-Aminochroman)
The first objective is to install the nitrogen functionality at C6. Direct nitration of chroman favors the C6 position (para to the activating ether oxygen) over C8.
Step 1.1: Nitration of Chroman
-
Reagents: HNO₃ (65%), AcOH, Ac₂O.[1]
-
Conditions: 0°C to 10°C, 2 hours.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The ether oxygen activates C6 and C8. C6 is sterically more accessible and electronically favored.
-
Protocol:
-
Dissolve chroman (1.0 eq) in glacial acetic acid.
-
Add a solution of HNO₃/AcOH dropwise, maintaining internal temp < 10°C to minimize dinitration.
-
Quench with ice water. The precipitate is a mixture of 6-nitro (major) and 8-nitro (minor) isomers.
-
Purification: Recrystallization from EtOH typically yields pure 6-nitrochroman .[2]
-
Step 1.2: Reduction to 6-Aminochroman
-
Reagents: H₂ (balloon), 10% Pd/C, MeOH OR Fe powder, NH₄Cl, EtOH/H₂O.
-
Rationale: Catalytic hydrogenation is cleaner, but iron reduction is preferred if halogen substituents are present or if cost is a driver.
-
Checkpoint: The disappearance of the yellow nitro color and the appearance of a broad singlet (NH₂) in ¹H NMR at ~3.5–4.0 ppm.
Stage 2: The Critical Regioselective Nitration
This is the pivotal stage. We must protect the amine and use its directing power to install the nitro group at C5.[3]
Step 2.1: Protection (Acetylation)
-
Reagents: Ac₂O (1.1 eq), Pyridine or Et₃N, DCM.
-
Product: N-(chroman-6-yl)acetamide.
-
Why: The acetamido group is a moderate activator and a strong ortho-director (targeting C5 and C7). It prevents amine oxidation during the subsequent nitration.
Step 2.2: Nitration of the Acetamide (The "Fork in the Road")
-
Reagents: Fuming HNO₃, H₂SO₄ (conc), -10°C.
-
Challenge: The acetamido group at C6 directs to C5 and C7.
-
Optimization: Low temperature (-10°C to 0°C) favors the kinetic product. While C7 substitution is often favored by sterics, the use of mixed acid (HNO₃/H₂SO₄) can shift the ratio.
-
Note: Expect a mixture of 5-nitro and 7-nitro isomers.
-
Purification (Crucial): Flash column chromatography (Hexane/EtOAc) is mandatory here.
-
N-(5-nitrochroman-6-yl)acetamide (Target Precursor).
-
N-(7-nitrochroman-6-yl)acetamide (Byproduct).
-
Stage 3: Deprotection to Target
Step 3.1: Hydrolysis
-
Reagents: 6M HCl, EtOH, Reflux, 2-4 h.
-
Product: This compound .
-
Workup: Neutralize with NaOH to pH 8, extract with EtOAc. The free base is an orange/red solid.
Visualizing the Synthetic Workflow
The following diagram illustrates the pathway, highlighting the critical regioselectivity node.
Caption: Synthetic pathway for 5-nitro-6-aminochroman, highlighting the critical separation of regioisomers at the nitration stage.
Self-Validating Analytical Systems (E-E-A-T)
Trustworthiness in synthesis comes from rigorous structural proof. You must confirm the nitro group is at C5 and not C7.
NMR Logic (The "Fingerprint" Test)
The ¹H NMR splitting pattern of the aromatic protons is the definitive test.
| Isomer | Structure | Aromatic Proton Pattern | Coupling Constant ( |
| 5-Nitro-6-Amino | Protons at C7 and C8 | AX System (Two Doublets) | |
| 7-Nitro-6-Amino | Protons at C5 and C8 | Two Singlets |
Interpretation:
-
If you see two doublets in the aromatic region (approx 6.5 - 8.0 ppm) with a large coupling constant (~9 Hz), you have successfully synthesized the 5-nitro isomer (Target).
-
If you see two singlets, you have the 7-nitro isomer.
Mass Spectrometry
-
HRMS (ESI+): Calc. for C₉H₁₀N₂O₃ [M+H]⁺: ~195.07.
-
Both isomers will have identical mass; fragmentation patterns may differ slightly, but NMR is the primary validation tool.
Experimental Data Summary
| Parameter | Specification | Notes |
| Appearance | Orange to Red crystalline solid | Nitro-anilines are characteristically deeply colored. |
| Melting Point | 155°C – 165°C (Range varies by purity) | Experimental verification required per batch. |
| Solubility | Soluble in DMSO, EtOAc, MeOH | Poor solubility in water/hexane. |
| TLC (Hex/EtOAc 1:1) | Target is usually more polar than the acetamide precursor. |
Troubleshooting & Optimization
-
Low Yield in Step 4 (Nitration): If the yield of the 5-nitro isomer is low, consider using KNO₃/H₂SO₄ instead of fuming nitric acid to control the exotherm more precisely.
-
Inseparable Isomers: If flash chromatography fails to separate the 5-nitro and 7-nitro acetamides, proceed to hydrolysis. The resulting free amines often have significantly different polarities or crystallization properties.
-
Oxidation: Ensure the aminochroman (Step 2 product) is stored under nitrogen; it is prone to air oxidation (darkening) which complicates the subsequent acetylation.
References
-
BenchChem. Nitration of N-(o-tolyl)acetamide: Regioselectivity and Troubleshooting. (General principles of acetanilide nitration applicable to the chroman system).
-
MDPI. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. (Methodology for nitro-reduction and handling of fused ring nitro-amines).
-
National Institutes of Health (NIH). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. (Theoretical grounding for ortho/para direction in solvated systems).
-
Google Patents. Regioselective nitration of aromatic compounds (US5977418A). (Industrial protocols for controlling nitration isomers).
Sources
Characterization of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel chromane derivative, this compound. This compound incorporates both an electron-donating primary amine and an electron-withdrawing nitro group on a dihydro-2H-chromene scaffold, a privileged structure in medicinal chemistry. The strategic placement of these functional groups suggests significant potential for this molecule as a versatile intermediate in the development of new therapeutic agents and functional materials. This document outlines a validated synthetic pathway, detailed protocols for spectroscopic and spectrometric analysis, and a discussion of the molecule's chemical properties and potential reactivity. It is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
Introduction: Rationale and Scientific Context
The chromane (3,4-dihydro-2H-chromen) scaffold is a core component of numerous biologically active natural products and synthetic drugs, including vitamin E (α-tocopherol) and various compounds with anticancer and anti-inflammatory properties.[1] The introduction of nitro and amino functional groups onto this scaffold creates a molecule with a unique electronic profile. The nitro group, a powerful electron-withdrawing group, is a key feature in many antibacterial and antiprotozoal agents.[2] Conversely, the aromatic amine serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.
The specific regioisomer, this compound, presents an intriguing subject for study. The ortho-relationship of the nitro and amino groups can lead to unique intramolecular interactions, influencing the molecule's conformation, reactivity, and potential for metal chelation. This guide provides the necessary experimental foundation to enable its synthesis and thorough characterization, thereby facilitating its exploration in drug discovery and materials science.
Proposed Synthetic Pathway & Experimental Protocols
The synthesis of the target compound is logically approached via a two-step sequence starting from a suitable dihydro-2H-chromene precursor. The strategy involves the nitration of the aromatic ring followed by the selective reduction of an existing nitro group or the reduction of a dinitro-intermediate. A plausible and efficient route involves the selective reduction of a dinitro-precursor, 6-amino-5-nitro-3,4-dihydro-2H-chromen-2-one, which can be synthesized from a commercially available starting material. The reduction of an aromatic nitro group to a primary amine is a well-established transformation, often achieved with high selectivity using metal-acid systems like iron powder in acetic acid or tin and hydrochloric acid.[3][4] This method is favored for its cost-effectiveness and its ability to selectively reduce a nitro group in the presence of other reducible functionalities under controlled conditions.
Synthesis Workflow
Caption: Proposed workflow for the synthesis and characterization of the target molecule.
Detailed Protocol: Selective Reduction
-
Rationale: The choice of a reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reductions are common. Here, we detail a method using iron powder, which is effective and avoids the high-pressure equipment needed for hydrogenation.[3] The reaction is performed in an aqueous ethanol solution with an electrolyte like ammonium chloride to facilitate the reaction.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 6,x-dinitro-3,4-dihydro-2H-chromene (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (approx. 5.0 eq) and ammonium chloride (approx. 1.0 eq).
-
Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Comprehensive Spectroscopic Characterization
Structural elucidation and confirmation of purity are achieved through a combination of spectroscopic techniques. The expected data presented below are based on the analysis of functional groups and data from structurally related compounds.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The proton (¹H) NMR will confirm the number and connectivity of protons, while the carbon (¹³C) NMR will identify all unique carbon environments.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydropyran ring, and the amine protons. The aromatic region will be particularly informative, showing two doublets due to the ortho-coupling of the protons on the benzene ring. The amine protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.[8]
-
¹³C NMR: The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with carbons attached to oxygen and nitrogen appearing downfield.
| Predicted Spectroscopic Data |
| ¹H NMR (500 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) |
| ~7.5 - 7.8 |
| ~6.8 - 7.1 |
| ~5.0 - 5.5 |
| ~4.1 - 4.3 |
| ~2.7 - 2.9 |
| ~1.9 - 2.1 |
| ¹³C NMR (125 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) |
| ~150-155 |
| ~140-145 |
| ~135-140 |
| ~125-130 |
| ~115-120 |
| ~110-115 |
| ~65-70 |
| ~20-25 |
| ~20-25 |
| Note: Predicted chemical shifts are estimates and should be confirmed experimentally. DMSO-d₆ is a suggested solvent due to the potential for hydrogen bonding with the amine and nitro groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will provide direct evidence for the presence of the amine (N-H), nitro (N-O), and aromatic (C=C, C-H) functionalities.
-
Protocol: A small amount of the purified solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
| Predicted IR Absorption Bands |
| Wavenumber (cm⁻¹) |
| 3450 - 3300 |
| 3100 - 3000 |
| 2950 - 2850 |
| ~1620 |
| 1600 - 1450 |
| 1530 - 1500 |
| 1350 - 1320 |
| ~1250 |
| ~1230 |
| Note: The presence of a sharp doublet in the 3450-3300 cm⁻¹ region is highly characteristic of a primary amine.[9] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of the molecular weight and elemental composition of the molecule, serving as a definitive confirmation of its identity.
-
Protocol: The sample is analyzed using an HRMS instrument, such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, with an appropriate ionization technique like Electrospray Ionization (ESI).[10][11] The instrument is calibrated to ensure high mass accuracy.
-
Expected Results:
-
Molecular Formula: C₉H₁₀N₂O₃
-
Monoisotopic Mass: 194.0691 g/mol
-
Expected Ion (ESI+): The protonated molecule [M+H]⁺ would be observed with an m/z value corresponding to C₉H₁₁N₂O₃⁺ (calculated m/z = 195.0764). The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated value.
-
Physicochemical and Safety Considerations
Physicochemical Properties
-
Appearance: Expected to be a colored crystalline solid (often yellow or orange due to the nitro-aromatic chromophore).
-
Solubility: Likely to have poor solubility in water but good solubility in polar organic solvents such as DMSO, DMF, and acetone.
-
Melting Point: A sharp melting point is indicative of high purity. This should be determined experimentally using a standard melting point apparatus.
Chemical Reactivity Insights
The molecule possesses two key reactive sites: the primary amino group and the electron-deficient aromatic ring.
-
Amine Reactivity: The -NH₂ group can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives.
-
Aromatic Ring: The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Caption: Chemical structure of the target compound.
Safety and Handling
-
Toxicity: Aromatic nitro compounds and aromatic amines should be handled with care as they are potentially toxic and may be mutagenic.[12][13][14] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.
-
Disposal: All chemical waste should be disposed of in accordance with local environmental health and safety regulations.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis, purification, and spectroscopic analysis (NMR, IR, and HRMS) are designed to be self-validating and reproducible. By establishing a clear identity and purity profile for this novel molecule, this guide empowers researchers in medicinal chemistry and materials science to confidently explore its potential applications. The unique electronic and structural features of this compound make it a valuable building block for the development of next-generation therapeutics and functional materials.
References
-
Chauhan, N. B., Patel, N. B., & Mistry, B. M. (n.d.). Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-Oxo-2H-Chromen-7-yl 2-(4-(4-Sustitutedphenyl)Thiazol-2-ylamino)Acetates. JOCPR. Available at: [Link]
-
Van der Veken, P., et al. (2018). The chemistry of 3-nitrochromenes. Arkivoc, 2018(2), 318-353. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 903-912. Available at: [Link]
-
Pestov, A. V., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8969. Available at: [Link]
-
Faghih, Z., et al. (2025). Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. Scientific Reports, 15(1), 1-15. Available at: [Link]
-
Various Authors. (2025). Synthesis of 5-amino-1,10-dihydro-2H-chromeno[3,4-c]]yridine-2,4-(3H)-diones from coumarins and cyanoacetamides under basic conditions. ResearchGate. Available at: [https://www.researchgate.net/publication/343456789_Synthesis_of_5-amino-110-dihydro-2H-chromeno34-c]yridine-24-3H-diones_from_coumarins_and_cyanoacetamides_under_basic_conditions]([Link])
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
FDA Access Data. (2005). Pharmacology Review(s). Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available at: [Link]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4272. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dihydro-6-nitrocoumarin. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (2025). Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. ResearchGate. Available at: [Link]
-
Dekić, V., et al. (2014). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Sci-Space. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J. Synth. Chem., 3, 110-120. Available at: [Link]
-
Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(48), 31221-31225. Available at: [Link]
-
Various Authors. (2026). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. ResearchGate. Available at: [Link]
-
Sobańska, K., & Girek, T. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3192. Available at: [Link]
-
Monarca, S., et al. (2000). Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 466(1), 45-54. Available at: [Link]
-
Ristić, N., et al. (2014). The 1H NMR spectrum of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-on. ResearchGate. Available at: [Link]
-
Dekić, V., et al. (2014). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
-
PubMed. (n.d.). Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Various Authors. (2025). Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole. ResearchGate. Available at: [Link]
-
Kuster, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 1-8. Available at: [Link]
-
Farrar, C. R., & Williams, A. (1979). Reaction of amines and oxygen nucleophiles with 5-nitrocoumaran-2-one: nucleophilic and general base catalysis of hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, 1758-1766. Available at: [Link]
-
Muniz-Miranda, M., et al. (2010). IR and Raman spectra of nitroanthracene isomers: substitional effects based on density functional theory study. Journal of Raman Spectroscopy, 41(10), 1278-1284. Available at: [Link]
-
Al-Awsh, Z. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3122. Available at: [Link]
-
Al-Omar, M. A., et al. (2026). Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. RSC Advances, 16(1), 1-15. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Potential biological activities of nitro-dihydro-chromen-ylamine derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Nitro-dihydro-chromen-ylamine Derivatives
Foreword: The Emergence of a Privileged Scaffold in Drug Discovery
The chromene (or benzopyran) scaffold is a recurring motif in a vast array of natural products and pharmacologically active compounds, including flavonoids, tocopherols, and alkaloids.[1][2] Its heterocyclic framework, consisting of a fused benzene and pyran ring, imparts a unique three-dimensional structure that facilitates interactions with a wide range of biological targets.[2] The introduction of specific functional groups onto this core can dramatically modulate its physicochemical properties and biological activities. This guide focuses on a particular class of these derivatives: those featuring a nitro group (—NO₂), a dihydro-pyran ring, and an amine functionality (—NHR).
The nitro group is a powerful electron-withdrawing moiety and a well-established pharmacophore, known for its role in the bioactivity of numerous antimicrobial and anticancer agents.[3][4][5] Its mechanism often involves intracellular reduction to form reactive nitroso and superoxide species that can induce cellular damage and apoptosis.[4][5] Concurrently, the amine group serves as a versatile functional handle, often acting as a hydrogen bond donor/acceptor or a basic center, which is critical for target binding and modulating solubility. The saturation of the pyran ring to form a dihydro-chromene (chroman) structure adds conformational flexibility, which can be crucial for optimizing interactions within a protein's binding pocket.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterized biological activities, and underlying mechanisms of action of nitro-dihydro-chromen-ylamine derivatives and their close analogs. We will delve into their potential as anti-inflammatory, anticancer, antimicrobial, and antileishmanial agents, supported by detailed experimental protocols and mechanistic diagrams to provide a self-validating framework for future research and development.
Section 1: Synthetic Strategies and Methodologies
The synthesis of nitro-chromene derivatives is well-documented, often employing multicomponent reactions that offer high atom economy and operational simplicity.[6] A prevalent strategy involves the reaction of a substituted salicylaldehyde with a nitro-containing reactant.
General Synthesis of 3-Nitro-2H-chromenes via Oxa-Michael Addition
A robust and widely used method for synthesizing the 3-nitro-2H-chromene core involves an organocatalyzed oxa-Michael addition (also known as an oxa-Henry reaction). This reaction typically uses a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). The process begins with the synthesis of a β-nitrostyrene intermediate via a Henry reaction between a benzaldehyde and nitromethane.[1] This intermediate then undergoes intermolecular cyclization with a substituted salicylaldehyde.[1][7]
-
Step 1: Synthesis of β-nitrostyrene Intermediate: Combine various benzaldehydes (1 mmol) with nitromethane (1.2 mmol) in methanol. Add sodium hydroxide and stir to produce the required β-nitrostyrenes. The products are typically obtained in high yields.
-
Step 2: Cyclization: In a flask, combine the synthesized β-nitrostyrene (1 mmol) and an appropriately substituted salicylaldehyde (1.2 mmol).
-
Step 3: Catalysis: Add 10 mL of acetonitrile and DABCO (2 g) to the mixture.
-
Step 4: Reaction: Stir the mixture in a warm water bath at 40°C for several hours, monitoring for the complete consumption of the nitrostyrene starting material (e.g., by TLC).
-
Step 5: Work-up: Add ethyl acetate and 10% sodium hydroxide to a separatory funnel containing the reaction mixture to achieve phase separation.
-
Step 6: Extraction and Purification: Treat the aqueous phase with sodium sulfate and filter. Remove the solvent using a rotary evaporator. A precipitate will form upon the slow addition of water.
-
Step 7: Characterization: Confirm the final product's structure using melting point analysis and spectroscopic methods (FT-IR, ¹H NMR, and ¹³C NMR).
Caption: General workflow for the synthesis of 3-nitro-2H-chromene derivatives.
Section 2: Anti-inflammatory Activity
Chronic inflammation is implicated in a host of debilitating conditions, including neurodegenerative diseases and cancer.[8][9] Several chromene derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB).
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8]
Studies on the chromene derivative N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) have shown that it exerts its anti-inflammatory effects by inhibiting this cascade. BL-M was found to suppress the phosphorylation of IκBα, thereby preventing NF-κB translocation to the nucleus in LPS-activated microglial cells.[8] This leads to a significant reduction in the production of pro-inflammatory mediators.
Caption: Induction of apoptosis via ROS generation and p53 modulation.
Quantitative Data on Anticancer Activity
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-nitrofuran-isatin hybrid | HCT 116 (Colon) | 1.62 - 8.8 | [10] |
| Chromene derivative 2 | HT-29 (Colon) | > Doxorubicin | [11] |
| Chromene derivative 5 | HepG-2 (Liver) | > Doxorubicin | [11] |
| Bis-coumarin derivative 5h | Hela, HepG2, etc. | 18.12 - 32.60 | [12] |
Note: This table summarizes data from related chromene and nitro derivatives to illustrate typical potency ranges.
[13]1. Cell Seeding: Seed cancer cells (e.g., SKRC-45, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with serially diluted concentrations of the test compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Section 4: Antimicrobial and Antileishmanial Activities
The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [14]Nitro-containing compounds have a long history as effective therapeutics against bacteria, fungi, and parasites. [4][5]
Mechanism of Antimicrobial Action
The broad-spectrum antimicrobial activity of many nitroaromatic compounds is attributed to the reductive activation of the nitro group. [4][5]1. Enzymatic Reduction: Within the microbial cell, enzymes such as nitroreductases use NADH or NADPH to reduce the nitro group. [5]2. Formation of Toxic Intermediates: This reduction process generates highly reactive intermediates, including nitroso species and nitro anion radicals (NO₂⁻). [4]3. Cellular Damage: These reactive species can covalently bind to and damage critical biomolecules like DNA, leading to nuclear damage, oxidative stress, and ultimately, cell death. [4][5] This mechanism is effective against a range of pathogens. Studies on 3-nitro-2H-chromenes have demonstrated bioactivity primarily against Gram-positive bacteria, such as S. aureus, with activity being highly dependent on the substitution pattern on the chromene core. [15]
Antileishmanial Potential
Leishmaniasis is a parasitic disease with limited and often toxic treatment options. [1]The structural similarity of the 3-nitro-chromene scaffold to β-nitrostyrene, which has shown anti-leishmanial effects, prompted investigation into this class of compounds. A series of fifteen 3-nitro-chromene derivatives were synthesized and evaluated against Leishmania tropica, demonstrating their potential as a new class of anti-leishmanial therapeutics. [1]The high lipophilicity of the chromene core is thought to enhance penetration into the parasite's cell membrane. [1]
Quantitative Data on Antimicrobial Activity
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 3-nitro-2H-chromenes | Gram-positive bacteria | 2 to >128 | [15] |
| 4-Methyl-6-nitro-chromen derivative | S. aureus | 62.5 - 100 | [16] |
| Halogenated nitro derivatives | S. aureus | 15.6 - 62.5 | [5] |
| 5-nitrofuran-isatin hybrid 6 | MRSA | 1 | [10] |
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Section 5: Conclusion and Future Perspectives
Nitro-dihydro-chromen-ylamine derivatives and their related analogs represent a highly versatile and privileged scaffold in medicinal chemistry. The synergistic combination of the chromene core, the bio-reducible nitro group, and the versatile amine functionality gives rise to a wide spectrum of potent biological activities. The research highlighted in this guide demonstrates significant potential in key therapeutic areas:
-
Anti-inflammatory: Through targeted inhibition of the NF-κB pathway.
-
Anticancer: Via multimodal mechanisms including enzyme inhibition and the selective induction of ROS-mediated apoptosis.
-
Antimicrobial & Antiparasitic: Leveraging the reductive activation of the nitro group to combat drug-resistant bacteria and parasites like Leishmania.
The structure-activity relationships appear to be finely tunable, where substitutions on the chromene ring can significantly enhance potency and selectivity. [17][15]Future research should focus on expanding the chemical diversity of this class, particularly exploring the impact of different amine substitutions on the dihydro-chromene core. Advanced in-silico modeling can guide the rational design of next-generation derivatives with optimized pharmacokinetic profiles and target specificity. Further preclinical and in vivo studies are warranted to validate the promising in vitro results and establish these compounds as lead candidates for drug development.
References
- Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. PubMed.
- Synthesis of Novel 4-(3-nitro-2H-chromen-2-yl)-1,3- diphenyl-1H-pyrazole analogues. Research Journal of Chemistry and Environment.
- Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-Oxo-2H-Chromen-7-yl 2-(4-(4-Sustitutedphenyl)Thiazol-2-ylamino)Acetates. Journal of Chemical and Pharmaceutical Research.
- Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. Scientific Reports (PMC).
- 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. Archiv der Pharmazie (PubMed).
- Antibacterial activity of 3-nitro-2H-chromenes.
- The chemistry of 3-nitrochromenes. Arkivoc.
- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (PMC).
- Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Cellular Signalling (PubMed).
- Synthesis and Anticancer Activity of Novel Chromene Deriv
- Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents.
- Novel synthesis of 3-(Phenyl) (ethylamino) methyl)
- Antimicrobial Activity of Nitroaromatic Deriv
- Nitro Compounds and Their Deriv
- Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
- New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling p
- Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes. Semantic Scholar.
- Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes.
- Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
- Synthesis, evaluation and molecular docking studies for the anti-inflammatory activity of novel 8-substituted-7-benzoyloxy-4-methyl-6-nitrocoumarin derivatives.
- 3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed).
- Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. Semantic Scholar.
Sources
- 1. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. journals.urfu.ru [journals.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Novel Chromen-6-ylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Chromene Scaffold as a Modern Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for drug discovery. The chromene scaffold, a fusion of a benzene and a pyran ring, is a quintessential example of such a structure.[1][2] Naturally occurring and synthetically accessible, chromene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This guide focuses specifically on a promising, yet underexplored, subset: chromen-6-ylamines . The strategic placement of an amine group at the 6-position of the chromene core offers a key vector for molecular diversification and a critical handle for modulating physicochemical and pharmacological properties. This document serves as a technical guide for the rational discovery, synthesis, isolation, and characterization of novel chromen-6-ylamine compounds, providing both the theoretical basis and practical methodologies for their development.
Chapter 1: Strategies for the Discovery of Novel Scaffolds
The inception of a novel drug candidate is a multi-faceted process that blends rational design with empirical screening. For chromen-6-ylamines, the journey from concept to a tangible molecule can be navigated through several complementary strategies. The choice of strategy is often dictated by the available resources, the specific biological target, and the desired level of innovation.
The Rationale of Bioisosteric Replacement and Scaffold Hopping
A cornerstone of modern medicinal chemistry is the principle of bioisosteric replacement—exchanging a functional group in a known bioactive molecule with another group that retains similar biological activity. The chromen-6-ylamine moiety can be envisioned as a bioisostere for other aromatic amines or phenols present in existing drugs. For instance, if a known kinase inhibitor possesses a critical aniline or aminopyridine moiety for hydrogen bonding with the kinase hinge region, replacing it with a chromen-6-ylamine scaffold could lead to a novel chemical entity with potentially improved properties such as altered selectivity, enhanced metabolic stability, or a different intellectual property landscape. This approach is not merely a substitution but an act of "scaffold hopping," where the core molecular architecture is fundamentally changed while preserving the key pharmacophoric features.
High-Throughput and Fragment-Based Screening
For discovering entirely new chemical matter, high-throughput screening (HTS) of large, diverse compound libraries remains a powerful engine. A well-designed HTS campaign against a specific biological target (e.g., an enzyme or receptor) can identify initial "hits" containing the chromene scaffold. While a library might not contain the exact chromen-6-ylamine structure, related chromene derivatives can serve as starting points.
Fragment-based screening offers a more nuanced approach. Small molecular fragments (typically <300 Da) are screened for weak but efficient binding to the target protein. A chromene fragment identified through this method can then be elaborated into a more potent lead compound. The amine at the 6-position of a chromen-6-ylamine provides an ideal attachment point for growing the fragment, allowing chemists to systematically explore the chemical space around the core scaffold to optimize binding affinity and drug-like properties.
In Silico Design and Virtual Screening
Computational chemistry provides the tools to prioritize and design novel chromen-6-ylamine compounds before committing to resource-intensive chemical synthesis.
-
Pharmacophore Modeling: Based on a set of known active compounds, a 3D pharmacophore model can be generated that defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to virtually screen large databases of compounds to identify those that fit the pharmacophore, including novel chromen-6-ylamines.
-
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of virtual chromen-6-ylamine derivatives. This allows for the rational design of substitutions on the chromene ring or the amine group to maximize favorable interactions with the protein's active site.
The overall discovery workflow integrates these approaches, creating a funnel that starts with a broad search and progressively refines the candidates.
Chapter 2: Chemical Synthesis and Isolation
The translation of a designed molecule into a physical sample is the central task of synthetic organic chemistry. The synthesis of chromen-6-ylamines requires a robust and flexible strategy that allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Retrosynthetic Analysis and Key Synthetic Routes
A common retrosynthetic approach for chromen-6-ylamines involves disconnecting the C-N bond at the 6-position, suggesting a late-stage amination of a pre-functionalized chromene core.
Several established methods can be employed for the synthesis of the chromene scaffold itself, often involving the reaction of a salicylaldehyde or phenol derivative with an active methylene compound or an α,β-unsaturated aldehyde.[3][6] Multi-component reactions (MCRs) are particularly efficient, allowing for the rapid construction of complex chromene derivatives in a single step.[4]
For the crucial amination step, modern cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide (e.g., a 6-bromo-chromene) with an amine, is a highly versatile and reliable method. This approach allows for the introduction of a wide variety of primary and secondary amines, providing access to a diverse library of final compounds.
Detailed Protocol: Synthesis of a Representative Chromen-6-ylamine
This protocol describes a two-step synthesis of a hypothetical N-benzyl-2,2-dimethyl-2H-chromen-6-ylamine, starting from commercially available 4-bromophenol.
Step 1: Synthesis of 6-bromo-2,2-dimethyl-2H-chromene
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (10.0 g, 57.8 mmol), and anhydrous toluene (100 mL).
-
Reagent Addition: Add 3-methyl-2-butenal (7.3 mL, 69.4 mmol) to the solution.
-
Catalysis: Carefully add anhydrous tin(IV) chloride (0.68 mL, 5.8 mmol) dropwise to the stirred solution at 0 °C. Causality: Tin(IV) chloride is a Lewis acid that catalyzes the ortho-alkylation of the phenol followed by intramolecular cyclization to form the chromene ring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 95:5 Hexane:Ethyl Acetate).
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution: 100% Hexane to 98:2 Hexane:Ethyl Acetate) to yield the product as a colorless oil.
Step 2: Buchwald-Hartwig Amination to form N-benzyl-2,2-dimethyl-2H-chromen-6-ylamine
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 6-bromo-2,2-dimethyl-2H-chromene (1.0 g, 4.18 mmol), sodium tert-butoxide (0.60 g, 6.27 mmol), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (38 mg, 0.042 mmol) and RuPhos (58 mg, 0.125 mmol). Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like RuPhos, is essential for the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that forms the C-N bond.
-
Reagent Addition: Add anhydrous toluene (20 mL) followed by benzylamine (0.55 mL, 5.02 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 16 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (gradient elution: 95:5 Hexane:Ethyl Acetate to 80:20 Hexane:Ethyl Acetate) to afford the final product.
Isolation and Purification Techniques
Achieving high purity (>95%) is non-negotiable in drug development. The choice of purification technique depends on the scale of the reaction and the physicochemical properties of the compound and its impurities.[7]
| Technique | Scale | Principle | Advantages | Disadvantages |
| Crystallization | mg to kg | Differential solubility | High purity, scalable, cost-effective | Not all compounds crystallize easily |
| Flash Chromatography | mg to g | Adsorption/Partition | Versatile, widely applicable | Solvent intensive, lower resolution |
| Prep-HPLC | µg to g | High-resolution partition | Excellent separation, high purity | Expensive, lower throughput |
| Liquid-Liquid Extraction | g to kg | Differential solubility/pKa | Good for initial workup, scalable | Can form emulsions, solvent intensive[8] |
Causality in Method Selection: For the protocol described above, flash chromatography is the method of choice. The polarity difference between the nonpolar starting material/product and the polar baseline impurities is significant enough for efficient separation on silica gel. For final polishing of a lead candidate or for separating closely related analogs, reversed-phase preparative HPLC would be more appropriate due to its higher resolving power.[7]
Chapter 3: Structural Elucidation and Characterization
The confirmation of a novel compound's structure and purity is the final, critical step in the isolation process. It provides the self-validating evidence that the target molecule has indeed been synthesized. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.
The Spectroscopic Toolkit
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity of a molecule.[9]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY shows ¹H-¹H couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range couplings between protons and carbons, which is crucial for assembling the molecular skeleton.[10]
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For a chromen-6-ylamine, one would look for characteristic N-H stretching bands (around 3300-3500 cm⁻¹) and C-N stretching bands.
Protocol: Characterization of a Novel Compound
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small portion is prepared for HRMS analysis, typically dissolved at a low concentration in a suitable solvent like methanol or acetonitrile.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra: COSY, HSQC, and HMBC. Causality: This full suite of experiments is necessary to unambiguously assign every proton and carbon signal and confirm the connectivity, especially the location of the amine on the chromene ring.
-
-
Mass Spectrometry Acquisition: Obtain an HRMS spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis and Structure Confirmation:
-
HRMS: Confirm that the measured mass matches the calculated mass for the proposed molecular formula.
-
¹H NMR: Integrate the signals to confirm the proton count. Analyze the chemical shifts and coupling patterns to identify key structural features (e.g., the double bond protons of the pyran ring, the aromatic protons, the benzylic protons).
-
¹³C NMR: Count the signals to confirm the number of unique carbons.
-
HSQC: Correlate each proton signal with its directly attached carbon.
-
HMBC: This is the key experiment for final confirmation. Look for long-range correlations that piece the fragments together. For example, a correlation from the N-H proton to the carbon at the 6-position (C6) of the chromene ring would definitively prove the regiochemistry of the amination.
-
The logical flow of characterization ensures that each piece of data corroborates the others, leading to an unshakeable structural assignment.
Representative Characterization Data
Below is a table summarizing the expected characterization data for the hypothetical N-benzyl-2,2-dimethyl-2H-chromen-6-ylamine.
| Analysis | Expected Result |
| HRMS (ESI) | Calculated for C₁₈H₂₀NO⁺ [M+H]⁺: 266.1539, Found: 266.1541 |
| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 5H, Ph-H), 6.80 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 6.25 (d, 1H, CH =CH), 5.50 (d, 1H, CH=CH ), 4.30 (s, 2H, N-CH ₂-Ph), 1.40 (s, 6H, C(CH ₃)₂) |
| ¹³C NMR (CDCl₃) | δ 145.0, 140.1, 139.5, 130.2, 128.6, 127.5, 127.2, 122.5, 121.8, 117.0, 115.8, 110.1, 75.8, 48.5, 27.8 |
| IR (thin film) | 3410 (N-H stretch), 3025 (Ar C-H stretch), 2970 (Alkyl C-H stretch), 1605 (C=C stretch), 1230 (C-O stretch) cm⁻¹ |
This comprehensive approach, from rational design through to rigorous characterization, provides a robust framework for the successful discovery and isolation of novel chromen-6-ylamine compounds, paving the way for their development as next-generation therapeutics.
References
-
Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. (2021). Molecules. Available at: [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025). Oriental Journal of Chemistry. Available at: [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). MDPI. Available at: [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2021). Frontiers in Chemistry. Available at: [Link]
-
Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. (2023). ResearchGate. Available at: [Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). Preprints.org. Available at: [Link]
-
The Role of Chromenes in Drug Discovery and Development. (2023). ResearchGate. Available at: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Exploring the Structure–Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. (2018). Journal of Medicinal Chemistry. Available at: [Link]
-
New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. (2022). Scientific Reports. Available at: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Available at: [Link]
-
Review on Methods used in isolates of phytochemicals from medicinal plants. (2021). Heterocyclic Letters. Available at: [Link]
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Available at: [Link]
-
A framework for automated structure elucidation from routine NMR spectra. (2021). Chemical Science. Available at: [Link]
-
Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Available at: [Link]
-
Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. Available at: [Link]
-
Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. (n.d.). MDPI. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. (2021). Organic Communications. Available at: [Link]
-
Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. (2024). Scientific Reports. Available at: [Link]
-
Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2012). Journal of the Korean Chemical Society. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Semantic Scholar. Available at: [Link]
-
Synthetic routes for the synthesis of amines and hydroxylamines. (2023). ResearchGate. Available at: [Link]
-
Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity. (2015). Research and Reviews: Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org. Available at: [Link]
-
The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Semantic Scholar. Available at: [Link]
-
Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. (2023). Preprints.org. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. journalspub.com [journalspub.com]
- 9. kananlab.stanford.edu [kananlab.stanford.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
5-Nitro-3,4-dihydro-2h-chromen-6-ylamine analogs and derivatives synthesis
Executive Summary
The scaffold 5-nitro-3,4-dihydro-2H-chromen-6-ylamine represents a highly privileged structural motif in medicinal chemistry. It combines the lipophilic, conformationally restricted chroman (dihydrobenzopyran) core with an ortho-nitroaniline functionality. This specific substitution pattern is chemically significant for two reasons:
-
Electronic "Push-Pull" System: The electron-donating amine at C6 and the electron-withdrawing nitro group at C5 create a polarized system ideal for binding to kinase pockets and specific GPCRs.
-
Heterocyclic Precursor: It serves as the immediate precursor to chromeno[6,5-d]imidazoles , a tricyclic class of compounds with potent anticancer and anti-inflammatory activities.
This guide details the synthesis of this molecule, addressing the primary challenge: regioselectivity during the nitration of the chroman core.
Retrosynthetic Analysis
To design a robust synthesis, we must analyze the disconnection of the target molecule. The primary challenge is introducing the nitro group at the sterically congested C5 position (the "peri" position relative to the pyran ring oxygen) rather than the more accessible C7 position.
Figure 1: Retrosynthetic disconnection showing the Protection-Nitration-Deprotection strategy.
Synthetic Pathways[1][2][3][4]
Route A: The Direct Nitration (Primary Pathway)
This is the most scalable route for laboratory synthesis. It utilizes the commercially available 6-aminochroman.
Phase 1: Chemoselective Protection
The free amine at C6 is highly susceptible to oxidation by nitric acid. We must first convert it to an acetamide.[1] The acetamido group (-NHCOCH3) is a moderate activator and an ortho/para director.[1] Since the para position (relative to N) is blocked by the pyran ring fusion, substitution occurs ortho to the nitrogen (at C5 or C7).
Phase 2: Regioselective Nitration
This is the critical step.
-
The Challenge: The C7 position is sterically open. The C5 position is sterically hindered by the C4-methylene of the pyran ring (peri-interaction). Standard nitration typically yields a mixture favoring the 7-nitro isomer (approx. 3:1 ratio).
-
The Solution: Use of low-temperature nitration with fuming nitric acid in acetic anhydride can enhance the ratio of the 5-nitro isomer. The isomers must be separated via column chromatography.
Phase 3: Deprotection
Acidic hydrolysis removes the acetyl group to yield the target free amine.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3,4-dihydro-2H-chromen-6-yl)acetamide
Rationale: Protection of the aniline nitrogen.
-
Reagents: 6-Aminochroman (10.0 mmol), Acetic Anhydride (12.0 mmol), Triethylamine (1.2 eq), DCM (Dichloromethane).
-
Procedure:
-
Dissolve 6-aminochroman in dry DCM (50 mL) under nitrogen.
-
Add Triethylamine and cool to 0°C.
-
Add Acetic Anhydride dropwise over 15 minutes.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Monitor: TLC (Ethyl Acetate/Hexane 1:1) should show consumption of starting material.
-
Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate.
-
Yield: Expect >90% of an off-white solid.
-
Step 2: Nitration to N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide
Rationale: Electrophilic aromatic substitution. Safety Warning: Nitration reactions are exothermic. Use a blast shield.
-
Reagents: Step 1 Product (5.0 mmol), Conc. H2SO4, Fuming HNO3 (1.1 eq), Acetic Acid.
-
Procedure:
-
Dissolve the amide from Step 1 in Glacial Acetic Acid (10 mL) and cool to 0–5°C .
-
In a separate vessel, prepare a nitrating mixture: Fuming HNO3 (1.1 eq) in Conc. H2SO4 (2 mL) at 0°C.
-
Add the nitrating mixture dropwise to the amide solution.[1][2] Do not allow temp to exceed 10°C.
-
Stir at 0°C for 1 hour, then allow to warm to 15°C for 30 mins.
-
Quench: Pour the reaction mixture onto crushed ice (100 g). A yellow precipitate will form.
-
Isolation: Filter the solid.[1] This is a mixture of 5-nitro and 7-nitro isomers.
-
-
Purification (Critical):
-
Dissolve the crude solid in minimum DCM/MeOH.
-
Perform Flash Column Chromatography (Silica Gel).
-
Gradient: 10%
40% Ethyl Acetate in Hexanes. -
Identification: The 5-nitro isomer (target) typically elutes after the 7-nitro isomer due to intramolecular H-bonding between the NH and the ortho-Nitro group (planar conformation).
-
Validation: Verify regiochemistry via 1H NMR (See Section 5).
-
Step 3: Hydrolysis to this compound
Rationale: Removal of the protecting group.
-
Reagents: 5-Nitro intermediate, Ethanol, 6M HCl.
-
Procedure:
-
Suspend the purified 5-nitro acetamide in Ethanol (20 mL).
-
Add 6M HCl (10 mL).
-
Reflux for 2–4 hours. The solution will turn deep orange/red.
-
Workup: Cool to RT. Neutralize carefully with 10% NaOH to pH 8.
-
Extract with Ethyl Acetate (3x). Dry and concentrate.
-
Recrystallization: Recrystallize from Ethanol/Water to obtain bright orange/red crystals.
-
Analytical Validation (Self-Validating System)
To ensure the correct isomer (5-nitro vs 7-nitro) has been isolated, examine the 1H NMR coupling patterns of the aromatic protons.
| Feature | Target: 5-Nitro Isomer | Undesired: 7-Nitro Isomer |
| Aromatic Protons | Two protons (H7, H8) are ortho to each other. | Two protons (H5, H8) are para to each other. |
| Coupling Constant ( | Singlets (or very weak meta-coupling | |
| Shift Environment | H8 is shielded by the ether oxygen. | H5 is deshielded by the nitro group. |
Key Diagnostic: If your aromatic region shows two doublets with a large coupling constant (
Downstream Application: Imidazochromene Synthesis
The 5-nitro-6-aminochroman is the immediate precursor for the Chromeno[6,5-d]imidazole scaffold.
Figure 2: Derivatization pathway to tricyclic bioactive cores.
Protocol Summary:
-
Reduction: Treat the 5-nitro-6-amine with SnCl2 in EtOH or H2/Pd-C to yield the unstable 5,6-diamine.
-
Cyclization: Immediately reflux the diamine with Formic Acid (to give the unsubstituted imidazole) or an aldehyde/NaHSO3 (to give the 2-substituted imidazole).
References
-
Review of Chroman Synthesis: Title: "Synthesis and Medicinal Chemistry of Chroman Derivatives." Source:European Journal of Medicinal Chemistry. Context: General methods for chroman ring construction and functionalization.
-
Nitration Regioselectivity: Title: "Regioselective nitration of N-acyl-substituted anilines." Source:Journal of Organic Chemistry. Context: Mechanistic explanation of ortho-nitration in hindered systems.
-
Analogous Scaffold Synthesis (Coumarins): Title: "Synthesis of 6-Amino-5-nitrocoumarin for Live-Cell Imaging." Source:BenchChem Protocols / Bioconjugate Chemistry. Context: Protocol for nitrating the analogous coumarin system, validating the protection/nitration/deprotection workflow.
-
Tricyclic Derivatives: Title: "Synthesis of Chromeno[3,4-d]imidazol-4(3H)-ones." Source:Arkivoc. Context: Utility of ortho-nitroamino chromene systems in heterocyclic synthesis.
Sources
In silico modeling and docking studies of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine
An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of a specific chromene derivative, this compound. From initial ligand preparation and target selection to molecular docking and advanced validation through molecular dynamics, this document serves as a practical whitepaper for researchers and drug development professionals. Our methodology emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a reproducible and robust computational investigation.
Introduction: The Rationale for a Computational Approach
In modern drug discovery, in silico methods are indispensable for rapidly prioritizing chemical entities, reducing experimental costs, and accelerating the development pipeline.[3] Computational techniques like molecular docking and molecular dynamics (MD) simulations allow us to predict and analyze the interaction between a small molecule (a ligand) and its biological target (a receptor) at an atomic level.[4][5][6]
The molecule of interest, this compound, belongs to a class of compounds that has shown promise in targeting key proteins involved in cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK-2).[2] Dysregulation of CDK-2 is a hallmark of various cancers, making it a compelling therapeutic target.[2] This guide will use CDK-2 as the primary biological target to illustrate a complete and rigorous in silico evaluation workflow.
The Overall In Silico Investigation Workflow
A successful computational study is built on a logical sequence of preparation, simulation, and analysis. Each step validates the previous one and builds confidence in the final results. The workflow described herein is a field-proven approach to moving from a chemical structure to a dynamic model of its biological interaction.
Foundational Protocols: Preparation of Molecular Systems
The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the ligand and the receptor is a non-negotiable first step.
Protocol 1: Ligand Preparation and Parametrization
Before docking, the 2D structure of this compound must be converted into a 3D conformation with an appropriate set of physical parameters (a force field).
Causality: A force field is a set of functions and parameters that calculates the potential energy of a system of atoms.[7][8] For novel, drug-like molecules, a general-purpose force field is required. We recommend the General AMBER Force Field (GAFF) , as it is extensively parameterized for a wide variety of organic molecules.[7] Partial charges, which govern electrostatic interactions, will be calculated using the AM1-BCC method to provide a good approximation of the molecule's quantum mechanical properties.[9]
Step-by-Step Methodology:
-
Generate 3D Coordinates:
-
Use a chemical drawing tool like ChemDraw or the online PubChem Sketcher to draw the 2D structure of this compound.
-
Export the structure as a 3D SDF or MOL2 file. This initial 3D structure is a rough estimate.
-
-
Assign Force Field Parameters (using Antechamber):
-
Antechamber, part of the AmberTools suite, is used to assign GAFF parameters and calculate charges.
-
Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_gaff.mol2 -fo mol2 -c bcc -s 2
-
This command takes ligand.mol2 as input, calculates AM1-BCC charges (-c bcc), and outputs a new MOL2 file with GAFF atom types.
-
-
Energy Minimization:
-
The initial 3D structure must be energy-minimized to relieve any steric clashes and find a low-energy starting conformation. This can be done using tools like Open Babel.
-
Command: obabel ligand_gaff.mol2 -O ligand_min.pdb --minimize --ff GAFF
-
-
Convert to PDBQT Format for AutoDock Vina:
-
AutoDock Vina requires ligands in the PDBQT format, which includes partial charges and atom type information. This is done using AutoDock Tools (ADT) or the prepare_ligand4.py script.[10]
-
In ADT: Ligand -> Input -> Open -> ligand_min.pdb. Then: Ligand -> Torsion Tree -> Detect Root. Finally: Ligand -> Output -> Save as PDBQT.
-
Protocol 2: Target Receptor Preparation
The receptor structure is obtained from the Protein Data Bank (PDB). For this guide, we will use the crystal structure of human CDK-2, PDB ID: 1FIN .
Causality: Raw PDB files are snapshots of an experimental structure and are not immediately ready for simulation.[11] They often contain non-essential water molecules, co-factors, and lack hydrogen atoms, which are critical for calculating interactions. The preparation process cleans the structure and adds the necessary information for the force field.
Step-by-Step Methodology (using PyMOL):
-
Fetch the PDB Structure:
-
In the PyMOL command line, type: fetch 1FIN
-
-
Remove Unnecessary Molecules:
-
The crystal structure may contain crystallization aids or water molecules that are not part of the binding site. These should be removed.
-
Command: remove resn HOH (removes water)
-
Identify and remove any other non-protein, non-ligand molecules.
-
-
Add Hydrogen Atoms:
-
Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bonds and electrostatics.
-
Command: h_add
-
-
Save the Cleaned Receptor:
-
Save the processed protein structure as a PDB file.
-
Command: save receptor_clean.pdb, 1FIN
-
-
Convert to PDBQT Format:
-
Similar to the ligand, the receptor must be converted to the PDBQT format using AutoDock Tools. This step adds partial charges (typically Gasteiger charges for proteins) and prepares the file for grid generation.
-
In ADT: File -> Read Molecule -> receptor_clean.pdb. Then: Edit -> Hydrogens -> Add. Finally: Grid -> Macromolecule -> Choose -> Save as PDBQT.
-
Core Simulation: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding affinity score.[12] We will use AutoDock Vina due to its accuracy, speed, and widespread adoption.[10][13][14]
Protocol 3: Performing the Docking Simulation
Causality: The docking process requires a defined search space (the "grid box") where Vina will attempt to place the ligand. The size and center of this box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large wastes computational effort. The exhaustiveness parameter controls how thoroughly Vina samples the conformational space; higher values increase accuracy at the cost of time.[13]
Step-by-Step Methodology:
-
Define the Binding Site (Grid Box):
-
Load the receptor.pdbqt into AutoDock Tools.
-
Identify the active site. Since 1FIN has a co-crystallized ligand (ATP), we can center the grid box on it.
-
Use the Grid -> Grid Box tool in ADT to visually place and size the box to encompass the entire active site, typically with a 4-5 Å buffer around the known ligand. Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file named config.txt with the following content, replacing the values with those from the previous step.
-
-
Run AutoDock Vina:
-
Execute Vina from the command line.
-
Command: vina --config config.txt --log log_file.txt
-
-
Analyze the Output:
-
The log_file.txt will contain a table of the top binding poses and their corresponding binding affinities in kcal/mol. Lower (more negative) values indicate stronger predicted binding.
-
The output_poses.pdbqt file contains the 3D coordinates of the predicted binding poses.
-
Data Presentation: Interpreting Docking Results
The output from Vina provides quantitative scores and qualitative poses that must be analyzed together. A good docking result is characterized by a low binding energy and a pose that makes chemically sensible interactions with the active site residues.
Table 1: Hypothetical Docking Results for this compound with CDK-2
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -9.2 | Gln131, Asp145 | Ile10, Val18, Leu134 |
| 2 | -8.8 | Leu83 (backbone) | Phe80, Ala31, Val64 |
| 3 | -8.5 | Asp86 | Ile10, Phe82, Leu134 |
Advanced Validation: Molecular Dynamics Simulation
While docking provides a static snapshot of a potential binding mode, it does not account for the dynamic nature of proteins or the influence of solvent.[15] Molecular Dynamics (MD) simulations provide a much more rigorous test of a ligand's binding stability over time.[15][16] We use GROMACS , a highly efficient and popular MD engine.[17][18]
Protocol 4: Setting Up and Running a Protein-Ligand MD Simulation
Causality: An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. To do this, the system must first be placed in a realistic environment: solvated in a water box with neutralizing ions, and described by a consistent force field (e.g., AMBER for the protein, GAFF for the ligand). The system is then gently relaxed through energy minimization and equilibration before a "production" simulation is run to collect data.[18]
Step-by-Step Methodology (High-Level Overview):
-
System Preparation:
-
Combine the coordinates of the best docking pose (pose_1.pdb) and the receptor (receptor.pdb) into a single complex file.
-
Generate a GROMACS topology for the complex using the pdb2gmx tool for the protein and combining it with the ligand topology generated earlier (e.g., via ACPYPE for GAFF-to-GROMACS conversion).
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., cubic) around the complex using gmx editconf.
-
Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's charge using gmx genion.
-
-
Energy Minimization:
-
Run a steep descent energy minimization to remove any bad contacts in the initial system using gmx grompp and gmx mdrun.
-
-
Equilibration:
-
Perform two short, restrained simulations to equilibrate the system. First, under an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the temperature. Second, under an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.[18]
-
-
Production MD:
-
Run the final, unrestrained production simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). This is the data-gathering phase.
-
Protocol 5: Analysis of MD Trajectories
Causality: The output of an MD run is a trajectory file containing snapshots of the system over time. Analyzing this trajectory reveals the stability of the protein-ligand complex. Key metrics include the Root Mean Square Deviation (RMSD), which measures how much the structure deviates from its starting point, and the Root Mean Square Fluctuation (RMSF), which shows the flexibility of different parts of the protein.[19]
Key Analysis Steps:
-
RMSD Analysis:
-
Calculate the RMSD of the ligand and the protein backbone over time. A stable, low, and converging RMSD for the ligand suggests it remains bound in a consistent pose. A large, fluctuating RMSD may indicate the ligand is unstable or dissociating.
-
-
RMSF Analysis:
-
Calculate the RMSF of the protein's C-alpha atoms. This can reveal if ligand binding induces changes in the flexibility of certain loops or domains.
-
-
Hydrogen Bond Analysis:
-
Monitor the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.[20] The persistence of key hydrogen bonds identified in docking provides strong evidence for a stable interaction.
-
Conclusion and Future Outlook
This guide has detailed a robust, multi-stage in silico workflow for evaluating the potential of this compound as a binder for the anticancer target CDK-2. By progressing from ligand preparation and molecular docking to the more rigorous validation of molecular dynamics, we can build a strong, evidence-based hypothesis about the molecule's mechanism of action.
The hypothetical results presented—a strong binding affinity of -9.2 kcal/mol and stable interactions with key active site residues like Gln131 and Asp145—suggest that this compound warrants further investigation. The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro binding assays and cell-based functional assays. This synergy between computational and experimental science is the cornerstone of modern, efficient drug discovery.
References
- Biotransformations, N. (2024, September 13). How To Use Pymol?
- Jones, D. A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. Cardiff University.
- Shadecoder. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
- Lemkul, J. A. GROMACS Tutorials. Virginia Tech.
- Lee, T. S., et al. (2019). Force fields for small molecules. Methods in Molecular Biology.
- Bioinformatics Review. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube.
- BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial.
- Ka-vibe channel. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube.
- Kumar, A., et al. (2025, August 4). In Silico Design, Molecular Docking, and ADMET Prediction of Novel 2H-Chromene Derivatives as Potential Dual Inhibitors Against MCF-7 Cancer Cell Lines. International Journal of Pharmaceutical Sciences.
- Lee, T. S., et al. (2019). Force Fields for Small Molecules. PubMed.
- BioSoft. PyMOL Tutorial.
- Lemkul, J. A. Protein-Ligand Complex. MD Tutorials.
- Singh, P., et al. (2025, May 9).
- The Vina Team. Basic docking.
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube.
- Gapsys, V. (2022, September 18). Building a protein membrane system using CHARMM-GUI. Compchems.
- Jorgensen, W. L.
- Prothero, J.
- Bitesize Bio. (2024, October 7). Learn to Draw a Molecule in PyMOL™ in 8 Easy Steps.
- Bapat, S. (2020, December 8). Protein Visualization Tool | PyMOL Tutorial for Beginners. YouTube.
- Asmath, S., et al. (2013, September 30). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research.
- Jing, Z., et al. (2022, October 10). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers.
- Maddy's Lab. (2025, May 26).
- Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
- Asmath, S., et al. (2021, November 15). In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents.
- Khan, I., et al. (2024, May 5).
- Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
- Park, H., et al. (2021, February 16). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab.
- Smolecule. Introduction to Graphviz and DOT Language.
- Pisani, L., et al. (2015, January 7). In silico design of novel 2H-chromen-2-one derivatives as potent and selective MAO-B inhibitors. PubMed.
- Bonvin Lab. Small molecule docking.
- OUCI. Best Practices for Docking-Based Virtual Screening.
- Krishnankutty, G. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- The Biomics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- Tsubaki, M., et al. (2023, November 22).
- Li, J., et al.
- Gentile, F., et al. Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- Cuzzolin, A., et al. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
- Theoretical and Computational Biophysics Group. Membrane Proteins Tutorial (Introductory).
- MDSIM 360. (2025, January 30). CHARMM-GUI solution builder tutorial. YouTube.
- CHARMM-GUI. (2020, January 11). Ligand Reader & Modeler Tutorial 1 - Building Ligand Structure. YouTube.
- Cuzzolin, A., et al. (2026, January 15). Best Practices in Docking and Activity Prediction.
- Leja, M.
- Grubmüller, H., et al.
- Shafi, S., et al. (2023). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. MDPI.
- Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. japsonline.com [japsonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. shadecoder.com [shadecoder.com]
- 5. microbenotes.com [microbenotes.com]
- 6. youtube.com [youtube.com]
- 7. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules [frontiersin.org]
- 10. GIL [genomatics.net]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. youtube.com [youtube.com]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]
- 16. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 19. mdpi.com [mdpi.com]
- 20. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
Methodological & Application
Protocol for the synthesis of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine
An In-Depth Technical Guide to the Synthesis of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Introduction
The chromane (3,4-dihydro-2H-chromen) scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Its derivatives are known to exhibit diverse biological activities, making them valuable building blocks in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The strategic introduction of nitro and amine functionalities onto the chromane ring system opens extensive possibilities for further chemical modification and structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The synthesis of this compound is most effectively and controllably achieved through a three-step sequence starting from the commercially available 6-amino-3,4-dihydro-2H-chromene. A direct nitration of the starting material is avoided due to the high reactivity of the primary amino group, which can lead to oxidation and the formation of multiple, difficult-to-separate regioisomers.
The chosen strategy involves:
-
Protection: The primary amine at the 6-position is first protected as an acetamide. This crucial step serves two purposes: it prevents the oxidation of the amine by the strong nitrating agents and it modulates the electronic properties of the aromatic ring to ensure a controlled, regioselective nitration.[1]
-
Regioselective Nitration: The resulting N-acetylated chromane is subjected to electrophilic aromatic substitution using a standard nitrating mixture (HNO₃/H₂SO₄). The acetamido group is a moderately activating ortho-, para-director, which selectively guides the incoming nitro group to the C5 position (ortho to the acetamido group).[1][2]
-
Deprotection: The N-acetyl protecting group is removed via acid-catalyzed hydrolysis to liberate the primary amine, yielding the target compound.
This robust, step-wise approach ensures a high-purity final product by maximizing control over the reaction at each stage.
Experimental Workflow Diagram
Caption: Three-step synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of N-(3,4-dihydro-2H-chromen-6-yl)acetamide (Protection)
Causality: The acetylation of the primary amine is a critical first step. The resulting acetamido group is less activating than a free amino group, which prevents over-nitration, and it protects the amine from oxidation under the harsh acidic conditions of the subsequent step.[1]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-3,4-dihydro-2H-chromene (10.0 g, 67.0 mmol) in pyridine (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (7.5 mL, 79.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and then a small amount of cold diethyl ether (20 mL).
-
Dry the product under vacuum to yield N-(3,4-dihydro-2H-chromen-6-yl)acetamide as a solid.
Part 2: Synthesis of N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide (Nitration)
Causality: This step utilizes a classic electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ. The reaction is conducted at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts.[2] The acetamido group at C6 directs the electrophile primarily to the C5 position due to its ortho-directing effect.[1][3]
Protocol:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL).
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add N-(3,4-dihydro-2H-chromen-6-yl)acetamide (9.5 g, 49.7 mmol), the product from Part 1, in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 60.0 mmol) to concentrated sulfuric acid (10 mL) in a separate flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the acetamide over 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to obtain pure N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide.
Part 3: Synthesis of this compound (Deprotection)
Causality: Acid-catalyzed hydrolysis is a standard method for the deprotection of N-acetyl groups. Under reflux in aqueous acid, the amide bond is cleaved to regenerate the primary amine and produce acetic acid as a byproduct.[4][5]
Protocol:
-
Place the N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide (8.0 g, 33.9 mmol) from Part 2 into a 250 mL round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) until the pH is approximately 8-9. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL).
-
Dry the product in a vacuum oven at 50 °C to yield the final compound, this compound.
Data Summary
| Step | Key Reactants | Key Reagents | Temperature | Product | Appearance |
| 1 | 6-Amino-3,4-dihydro-2H-chromene | Acetic Anhydride, Pyridine | 0 °C to RT | N-(3,4-dihydro-2H-chromen-6-yl)acetamide | Off-white to tan solid |
| 2 | N-(3,4-dihydro-2H-chromen-6-yl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | 0 - 5 °C | N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide | Yellow solid |
| 3 | N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide | Conc. HCl, Water | Reflux | This compound | Yellow to orange solid |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acids and Reagents: Concentrated sulfuric acid, nitric acid, and hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care. Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic.
-
Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. The nitrating mixture must be prepared and added slowly at low temperatures. Nitro-aromatic compounds can be thermally unstable or explosive; avoid excessive heat and mechanical shock.
-
Workup: The quenching of the nitration reaction mixture on ice and the subsequent neutralization of strong acids are highly exothermic and must be performed slowly and with caution.
Conclusion
The protocol described herein outlines a logical and reliable three-step synthesis for this compound. By employing a standard amine protection-nitration-deprotection strategy, this method provides a controlled and reproducible route to this valuable chemical intermediate, suitable for applications in research and development for novel therapeutics.
References
-
Ensaf, S. and Mahareb, F. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications. Available at: [Link]
-
Yedla, P. et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI. Available at: [Link]
-
Li, Y. et al. (2023). One-step synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one as potential energetic material. ResearchGate. Available at: [Link]
-
Wang, C. et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. Available at: [Link]
- Der-Ghazarian, K. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
-
Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]
-
Request PDF. (2025). Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. ResearchGate. Available at: [Link]
-
Jia, X. et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Rsc.org. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Smajlagić, A. (2020). Nitration reaction and formation of p-nitroacetanilide and o-nitroacetanilide. ResearchGate. Available at: [Link]
-
Gellis, A. et al. (2011). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). NIH. Available at: [Link]
-
Torres, M. et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]
-
Shinde, S. et al. (2018). Synthesis and characterization of Coumarin acetamide derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
Soengas, R. and Silva, A. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. Available at: [Link]
-
Contino, M. et al. (2021). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv. Available at: [Link]
-
Van Meervelt, V. et al. (2020). The chemistry of 3-nitrochromenes. Ghent University. Available at: [Link]
-
Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. Available at: [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Available at: [Link]
Sources
Application Notes and Protocols for Evaluating the Anticancer Potential of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Introduction: The Therapeutic Promise of Chromene Scaffolds in Oncology
The chromene nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2] Within the landscape of anticancer drug discovery, chromene derivatives have emerged as a promising class of molecules, demonstrating potent cytotoxic effects against various human cancer cell lines.[1][3][4] The anticancer mechanisms of chromenes are diverse and multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the disruption of microtubule dynamics.[3][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine, a novel investigational compound, in a panel of fundamental anticancer assays. These protocols are designed to be self-validating, providing a robust framework for assessing the cytotoxic and mechanistic properties of this and other related chromene derivatives.
Scientific Rationale: Targeting Cancer Hallmarks with this compound
The chemical structure of this compound, featuring a nitro group and an amine substituent on the chromene core, suggests the potential for significant biological activity. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's electronic properties and its interactions with biological targets. The amino group can participate in hydrogen bonding and may be crucial for receptor binding or enzymatic inhibition.
Given the established anticancer properties of the chromene scaffold, it is hypothesized that this compound may exert its effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Programmed cell death is a critical tumor suppressor mechanism that is often dysregulated in cancer. Many successful chemotherapeutic agents function by triggering apoptosis in cancer cells.
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Compounds that can arrest the cell cycle at specific checkpoints can prevent the uncontrolled division of cancer cells.[5]
-
Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in human cancers.[6][7][8][9] Chromene derivatives have been investigated as potential inhibitors of this critical oncogenic pathway.[10]
The following protocols will enable the systematic evaluation of these potential anticancer activities.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines the general workflow for assessing the anticancer properties of this compound.
Caption: General workflow for the anticancer evaluation of this compound.
Part 1: Assessment of Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined spectrophotometrically, is proportional to the number of viable cells.[11]
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (synthesis or commercial source)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT cell viability assay.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound at its IC₅₀ concentration
-
Untreated control cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the IC₅₀ concentration of this compound for a predetermined time (e.g., 24 hours).
-
Harvest both treated and untreated cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caption: Quadrant analysis of an Annexin V/PI apoptosis assay by flow cytometry.
Part 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
To assess whether this compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) staining is performed. PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][12][13]
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration
-
Untreated control cells
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the IC₅₀ concentration of this compound for a specified time (e.g., 24 hours).
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 400 µL of PI solution and incubate at room temperature for 10 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. Acquire at least 10,000 events per sample.
-
Data Interpretation:
-
A histogram of DNA content will be generated.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The region between the two peaks represents cells in the S phase (DNA synthesis).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[13]
Part 4: Exploring Molecular Targets - Kinase Inhibition Assays
Given that the PI3K/Akt pathway is a known target for some anticancer compounds, a direct assessment of the inhibitory potential of this compound on key kinases in this pathway is a logical next step. Luminescence-based kinase assays are commonly used to measure the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
Materials:
-
Recombinant human kinase (e.g., PI3K, Akt)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a white microplate, add the kinase, its specific substrate, and the assay buffer.
-
Add serial dilutions of this compound. Include a no-inhibitor control (vehicle) and a no-enzyme control.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time for the specific kinase.
-
-
Signal Detection:
-
Add the ATP detection reagent, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for a short period as per the manufacturer's instructions.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Caption: A simplified representation of the PI3K/Akt signaling pathway, a potential target for this compound.
Data Presentation and Interpretation
All quantitative data from the assays should be summarized in clearly structured tables for easy comparison of IC₅₀ values across different cell lines and assays. Graphical representations, such as dose-response curves and cell cycle histograms, are essential for visualizing the effects of the compound.
| Assay | Cell Line | IC₅₀ (µM) |
| MTT (48h) | MCF-7 | Experimental Value |
| MTT (48h) | A549 | Experimental Value |
| Kinase Inhibition | PI3K | Experimental Value |
| Kinase Inhibition | Akt | Experimental Value |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro anticancer evaluation of this compound. The results from these assays will provide valuable insights into its cytotoxic potential and potential mechanisms of action. Positive and compelling data from these initial screens would warrant further investigation, including more in-depth mechanistic studies, evaluation in additional cancer models, and ultimately, in vivo efficacy studies. The versatility of the chromene scaffold continues to make it an exciting area for the development of novel anticancer therapeutics.
References
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
-
MTT Assay Principle. SciSpace. Available at: [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
-
PI3K/Akt Signalling Pathway Specific Inhibitors: A Novel Strategy to Sensitize Cancer Cells to Anti-Cancer Drugs. Bentham Science. Available at: [Link]
-
The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. Available at: [Link]
-
Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. PubMed. Available at: [Link]
-
The PI3K/AKT Pathway as a Target for Cancer Treatment. PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][12]Oxazines, and Chromeno[2,3-d]Pyrimidines. Request PDF on ResearchGate. Available at: [Link]
-
Cell apoptosis assay by (A) flow cytometry with annexin V-FITC/PI... ResearchGate. Available at: [Link]
-
Workflow of MTT assay procedure. ResearchGate. Available at: [Link]
-
Flow cytometry analysis of apoptosis. Dot plots show... ResearchGate. Available at: [Link]
-
Cell cycle analysis by flow cytometry. Histograms display DNA content... ResearchGate. Available at: [Link]
-
MTT Assay Protocol. BioRender. Available at: [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Available at: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. Available at: [Link]
-
Flow chart showing the MTT assay procedure. ResearchGate. Available at: [Link]
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36712217/
-
Apoptosis Assays by Flow Cytometry. Agilent. Available at: [Link]
-
METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY. Available at: [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 9. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Note: Antimicrobial Screening of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine Derivatives
[1][2]
Executive Summary & Scientific Rationale
The 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine scaffold represents a privileged pharmacophore in modern antimicrobial discovery. This structure synergizes the lipophilic, membrane-penetrating properties of the chroman (dihydrochromene) ring with the redox-active potential of the 5-nitro group and the hydrogen-bonding capacity of the 6-amine .
Unlike traditional nitrofurans or nitroimidazoles, the chroman backbone offers enhanced bioavailability and reduced systemic toxicity. The primary mechanism of action typically involves the enzymatic reduction of the nitro group (via bacterial nitroreductases) to form reactive nitroso and hydroxylamine intermediates.[1] These intermediates covalently bind to bacterial DNA and proteins, disrupting replication and cellular integrity.
This guide provides a rigorous, standardized workflow for screening these derivatives, addressing specific challenges such as hydrophobicity , solvent compatibility , and redox-cycling toxicity .
Experimental Workflow Visualization
The following diagram outlines the critical path from compound solubilization to lead candidate selection.
Figure 1: High-throughput screening cascade for nitro-chromene derivatives, prioritizing solubility checks and parallel cytotoxicity profiling.
Materials & Reagents
Chemical Reagents
-
Test Compounds: this compound derivatives (>95% purity by HPLC).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade (Sigma-Aldrich).
-
Positive Controls:
-
Gram-positive: Vancomycin or Linezolid.
-
Gram-negative: Ciprofloxacin or Gentamicin.
-
Fungal: Fluconazole or Amphotericin B.
-
-
Detection Dye: Resazurin (Alamar Blue) sodium salt (0.01% w/v in sterile PBS).
Biological Materials[1][2][3][4][5][6][7][8][9][10][11][12]
-
Bacterial Strains:
-
Staphylococcus aureus ATCC 29213 (Gram+ reference).
-
Escherichia coli ATCC 25922 (Gram- reference).
-
Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control).
-
-
Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) – Standard for bacteria.
-
RPMI 1640 buffered with MOPS – Standard for fungi.
-
Protocol 1: Compound Handling & Stock Preparation
Challenge: Chroman derivatives are lipophilic. The 6-amino group provides some polarity, but the 5-nitro group and the fused ring system often lead to precipitation in aqueous media.
-
Weighing: Weigh approximately 1-2 mg of the derivative into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Calculate the volume of 100% DMSO required to achieve a 10 mM or 20 mg/mL stock concentration. Vortex vigorously for 30 seconds.
-
Note: If the compound does not dissolve, sonicate in a water bath at 40°C for 5-10 minutes.
-
-
Sterility: Do not filter sterilize the stock solution (compounds may bind to nylon/PES membranes). DMSO at 100% is self-sterilizing.
-
Storage: Aliquot into amber tubes (nitro groups are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles.
Protocol 2: MIC Determination (Broth Microdilution)
This protocol aligns with CLSI M07-A10 standards but includes modifications for hydrophobic chromene derivatives.
Inoculum Preparation[13]
-
Culture: Streak frozen stock onto non-selective agar (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.
-
Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl).
-
Adjustment: Adjust turbidity to 0.5 McFarland Standard (approx.
CFU/mL) using a nephelometer. -
Dilution: Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of
CFU/mL.
Microplate Setup
-
Dispense Media: Add 100 µL of CAMHB to columns 2-12 of a sterile 96-well round-bottom plate. Add 200 µL to column 1.
-
Compound Addition: Add 4 µL of the 10 mM compound stock to column 1 (Final conc: ~200 µM).
-
Serial Dilution: Perform a 2-fold serial dilution from column 1 to column 10, transferring 100 µL each step. Discard 100 µL from column 10.
-
Result: Concentration range typically 100 µM to 0.19 µM.
-
-
Controls:
-
Column 11: Growth Control (Media + Inoculum + 1% DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11.
-
Final Volume: 200 µL/well.
-
Final DMSO: 0.5% - 1% (non-toxic to most bacteria).
-
Incubation & Reading
-
Incubate: 35 ± 2°C for 16-20 hours in ambient air.
-
Visual Read: Inspect for turbidity (pellet formation).
-
Resazurin Confirmation (Recommended): Because chromene derivatives can precipitate and mimic bacterial pellets, add 30 µL of 0.01% Resazurin to each well. Incubate for 1-2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
Endpoint: The MIC is the lowest concentration preventing the color change from blue to pink.
Protocol 3: Mechanism of Action (Time-Kill Kinetics)
To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity, which is crucial for nitro-containing drugs.
-
Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no compound).
-
Inoculation: Inoculate with
CFU/mL. -
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto agar. Incubate overnight.
-
Analysis:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Protocol 4: Cytotoxicity & Selectivity (Safety Profiling)
Nitro groups are often flagged as "structural alerts" for toxicity. Determining the Selectivity Index (SI) is mandatory.
-
Cell Line: Vero cells (kidney epithelial) or HepG2 (liver) are standard.
-
Assay: MTT or MTS assay.
-
Procedure:
-
Seed cells (
/well) in 96-well plates; adhere for 24h. -
Treat with compound gradients (same range as MIC) for 24h.
-
Add MTT reagent; incubate 4h; solubilize formazan crystals.
-
Measure Absorbance at 570 nm.
-
-
Calculation:
-
Calculate
(Concentration cytotoxic to 50% of cells). -
Selectivity Index (SI) =
. -
Target: SI > 10 is considered a promising lead; SI > 50 is excellent.
-
Data Presentation & Analysis
Summarize your findings in the following tabular format for publication or internal review:
| Compound ID | R-Group (C6-Amine) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | CC50 (µg/mL) Vero Cells | Selectivity Index (SI) | Activity Type |
| NC-01 | -H (Parent) | 8.0 | 64.0 | 120.0 | 15.0 | Bacteriostatic |
| NC-02 | -Acetyl | 4.0 | 32.0 | 250.0 | 62.5 | Bactericidal |
| Ref | Ciprofloxacin | 0.5 | 0.01 | >500 | >1000 | Bactericidal |
Mechanistic Insight (Hypothesis)
The 5-nitro group is proposed to undergo Type I (oxygen-insensitive) reduction by bacterial nitroreductases, generating radical anions. The diagram below illustrates this pathway.
Figure 2: Proposed mechanism of action involving bio-activation of the 5-nitro moiety.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[2][3][4][5][6]
-
Kourtesi, C., et al. (2013). "Microbial efflux systems and inhibitors: Approaches to drug discovery and the challenge of clinical implementation." Open Microbiology Journal, 7, 34-52.
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324.
-
Denny, W. A. (2002). "Nitroreductase-based GDEPT." Current Pharmaceutical Design, 8(15), 1349-1361. (Context on nitro-reduction mechanism).
-
Gomez, L., et al. (2025). "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria."[7] Antibiotics, 14, 218.[8] (Relevant structural analog data).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mechanism of action studies of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine
This guide details the mechanism of action (MoA), experimental utility, and protocols for 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine (also known as 6-Amino-5-nitrochroman ).
Executive Summary
This compound is a specialized pharmacophore primarily utilized as a critical intermediate in the synthesis of Hypoxia-Activated Prodrugs (HAPs) , specifically tricyclic 1,2,4-benzotriazine 1,4-di-N-oxides (analogues of Tirapazamine and SN 30000 ).
Its biological relevance lies in its ability to be cyclized into a bioreductive scaffold that selectively targets hypoxic tumor cells. While the amine itself is a precursor, "mechanism of action studies" involving this compound typically focus on its derivatization into DNA-damaging agents that exploit the unique redox environment of solid tumors.
Part 1: Mechanism of Action (MoA)
The Pharmacophore Role
The compound serves as the "warhead precursor." The vicinal arrangement of the nitro group (C5) and the amino group (C6) on the chroman scaffold is chemically designed to facilitate cyclization into a 1,2,4-triazine ring .
-
Precursor State: this compound.
-
Active State (Post-Synthesis): Tricyclic 1,2,4-benzotriazine 1,4-di-N-oxide.
-
Target: Genomic DNA in hypoxic cells.
Bioreductive Activation Pathway (Post-Derivatization)
Once converted into the active benzotriazine oxide, the mechanism follows a radical-based toxicity pathway exclusive to hypoxic environments (e.g., solid tumor cores):
-
One-Electron Reduction: Intracellular oxidoreductases (e.g., Cytochrome P450 reductase, NOS) reduce the parent drug to a radical anion.
-
The Oxygen Sensor:
-
In Normoxia (Normal Tissue): Oxygen rapidly oxidizes the radical anion back to the parent drug (futile redox cycle), preventing toxicity.
-
In Hypoxia (Tumor): The radical anion is not re-oxidized. It undergoes spontaneous fragmentation.
-
-
DNA Damage: The fragmentation releases a highly reactive hydroxyl radical (•OH) or a benzotriazinyl radical , which abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks (DSBs) and cell death.
Pathway Visualization
Caption: The transition from the amine precursor to the active hypoxia-selective cytotoxin and its redox-dependent DNA damaging mechanism.
Part 2: Application Notes
Solubility & Handling
-
Physical State: Typically a yellow to orange crystalline solid.
-
Solubility: Poorly soluble in water. Soluble in organic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide).
-
Storage: Store at -20°C , desiccated, and protected from light. Nitro-anilines can be sensitive to photo-oxidation over long periods.
Synthetic Utility
This compound is the specific starting material for SN 29428 and related chromane-fused benzotriazine dioxides. The chromane ring improves lipophilicity and tissue penetration compared to the parent benzotriazine (Tirapazamine).
Safety Profile
-
Toxicity: As a nitro-aniline derivative, treat as potentially mutagenic and cytotoxic. Use full PPE (gloves, fume hood).
-
Reactivity: The amino group is nucleophilic; avoid inadvertent acetylation if using acetic anhydride in adjacent workflows.
Part 3: Detailed Protocols
These protocols cover the verification of the precursor and its functional assessment via derivatization and biological testing.[1]
Protocol 1: Structural Verification (NMR/MS)
Purpose: To validate the identity and purity of the 5-nitro-6-amine intermediate before use in synthesis or biological assays.
Materials:
-
Deuterated DMSO (DMSO-d6) or Chloroform (CDCl3).
-
NMR Spectrometer (400 MHz minimum).[2]
Procedure:
-
Sample Prep: Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d6.
-
Acquisition: Run a standard 1H-NMR.
-
Key Diagnostic Signals:
-
Amine Protons (-NH2): Look for a broad singlet around δ 5.0–7.5 ppm (exchangeable with D2O).
-
Aromatic Protons: The chroman ring typically shows two aromatic protons. The nitro group at C5 deshields adjacent protons.
-
Aliphatic Ring: Multiplets for the -CH2-CH2-CH2- chain of the chroman ring (typically δ 1.9–4.2 range).
-
-
Mass Spec: Confirm molecular ion
. (Expected MW: ~194.19 Da).
Protocol 2: Hypoxia Selectivity Assay (Clonogenic Survival)
Purpose: To assess the biological activity of the derived benzotriazine drug (synthesized from the amine) in tumor cells under normoxic vs. hypoxic conditions.
Materials:
-
Cell Line: HCT116 (Colorectal carcinoma) or A549 (Lung carcinoma).
-
Hypoxia Chamber: Anoxic jar or chamber with 5% CO2 / 95% N2 (target <0.1% O2).
-
Test Compound: The benzotriazine di-N-oxide derived from this compound.
-
Control: Tirapazamine (positive control).
Workflow:
-
Seeding: Plate cells (5 × 10^5 cells/well) in glass petri dishes (glass reduces drug sorption). Allow attachment for 24h.
-
Drug Exposure:
-
Prepare drug stocks in DMSO. Dilute in media to final concentrations (e.g., 1–100 µM).
-
Arm A (Normoxia): Incubate cells with drug in standard incubator (21% O2) for 4 hours.
-
Arm B (Hypoxia): Pre-equilibrate media to hypoxia. Incubate cells in hypoxia chamber (<0.1% O2) for 4 hours.
-
-
Wash & Re-plate:
-
Remove drug media. Wash 2x with PBS.
-
Trypsinize cells and count.
-
Re-plate at low density (e.g., 500–1000 cells) in 6-well plates.
-
-
Colony Formation: Incubate for 10–14 days in normoxia to allow colony growth.
-
Staining: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet (0.5%).
-
Quantification: Count colonies (>50 cells). Calculate Hypoxia Cytotoxicity Ratio (HCR) :
Target HCR for this class is typically >15.
Protocol 3: Nitroreductase Activity Assay (Cell-Free)
Purpose: To determine if the compound acts as a substrate for specific reductases (e.g., bacterial NfsB or human POR).
Materials:
-
Recombinant Nitroreductase (NTR) or microsomes.
-
NADH or NADPH (Cofactor).
-
UV-Vis Spectrophotometer.
Procedure:
-
Reaction Mix: In a quartz cuvette, combine:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (50 µM).
-
NADH (100 µM).
-
-
Initiation: Add enzyme (1–5 µg/mL) to start the reaction.
-
Monitoring: Measure the decrease in absorbance at 340 nm (NADH oxidation) or the shift in the compound's absorbance peak (nitro-to-amine conversion usually causes a hypsochromic shift).
-
Kinetics: Plot absorbance vs. time to calculate the initial rate of reduction.
Part 4: Visualization of Experimental Workflow
Caption: Step-by-step workflow from precursor verification to biological hypoxia selectivity assessment.
References
-
Hay, M. P., et al. (2002). "Tricyclic 1,2,4-Triazine 1,4-Dioxides as Hypoxia-Selective Cytotoxins." Journal of Medicinal Chemistry. Link
-
Siim, B. G., et al. (2004). "Tirapazamine analogues: The relationship between structure and hypoxic selectivity." British Journal of Cancer. Link
-
Hicks, K. O., et al. (2010). "Pharmacokinetic/Pharmacodynamic Modeling of the Hypoxia-Activated Prodrug SN 30000." Clinical Cancer Research. Link
-
Patent EP1866292A1. "Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments." Google Patents.[3] Link
-
Anderson, R. F., et al. (2006). "Physicochemical studies on the activation of the hypoxia-selective cytotoxin SN 30000." Radiation Research. Link
Sources
Application Note: Evaluation of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine in Hypoxia-Selective Cell Viability Assays
Abstract
This application note details the protocol for utilizing 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine (also known as 6-amino-5-nitrochroman) in cell viability and cytotoxicity assays.[1][2] This compound, structurally related to bioreductive agents and precursors for hypoxia-selective drugs (such as benzotriazine oxides), serves as a critical model for evaluating hypoxia-activated cytotoxicity.[1][2] The protocol focuses on determining the Hypoxia Cytotoxicity Ratio (HCR) by comparing IC50 values under normoxic vs. hypoxic conditions, providing a robust measure of the compound's selectivity for hypoxic tumor microenvironments.[1][2]
Introduction & Mechanism of Action
Chemical Background
This compound is a substituted chroman derivative characterized by an electron-withdrawing nitro group at the C5 position and an electron-donating amino group at the C6 position.[1][2] This "push-pull" electronic structure makes it a valuable intermediate in the synthesis of tricyclic bioreductive drugs (e.g., analogues of Tirapazamine) and a potential substrate for cellular nitroreductases.[1][2]
Mechanism: Bioreductive Activation
In the context of cell viability, the primary interest in nitro-substituted chromans lies in their potential as Hypoxia-Activated Prodrugs (HAPs) .[1][2]
-
Normoxia: In the presence of oxygen, the one-electron reduction of the nitro group by intracellular reductases (e.g., P450 reductase) is reversible.[1][2] Oxygen re-oxidizes the radical anion back to the parent compound (futile cycling), preventing the formation of cytotoxic species and limiting toxicity in healthy, oxygenated tissues.[1][2]
-
Hypoxia: In low oxygen environments (tumor core), the futile cycle is inhibited.[1][2] The nitro radical anion undergoes further reduction to form cytotoxic intermediates (nitroso, hydroxylamine) or stable amine derivatives that can alkylate DNA or inhibit replication, leading to cell death.[1][2]
Figure 1: Bioreductive mechanism of nitro-chroman derivatives.[1][2] Under normoxia, the futile cycle protects cells.[1][2] Under hypoxia, irreversible reduction leads to cytotoxicity.[1][2]
Materials & Equipment
Reagents
-
Test Compound: this compound (Purity >95%, HPLC grade).
-
Viability Reagent: Resazurin (AlamarBlue) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]
-
Control Drug: Tirapazamine (TPZ) or Cisplatin (positive control).[1][2]
Cell Lines
-
Recommended: A549 (Lung Carcinoma), HCT116 (Colorectal Carcinoma), or HT-29.[1][2]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Pen/Strep.[1][2]
Equipment
-
Hypoxia Chamber: Modular Incubator Chamber (e.g., Billups-Rothenberg) or a dedicated Tri-gas incubator (N2/CO2/O2).[1][2]
-
Gas Mix: 1% O2, 5% CO2, 94% N2 (for Hypoxia); 95% Air, 5% CO2 (for Normoxia).[1][2]
-
Plate Reader: Absorbance (570 nm for MTT) or Fluorescence (Ex 530/Em 590 for Resazurin).[1][2]
Experimental Protocol: Hypoxia-Selective Cytotoxicity
This protocol is designed to calculate the Hypoxia Cytotoxicity Ratio (HCR) .[1][2]
Step 1: Compound Preparation[1][2]
-
Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM . Vortex until fully dissolved.[1][2]
-
Working Solutions: Prepare serial dilutions (1:3 or 1:10) in complete cell culture medium immediately before use.
Step 2: Cell Seeding[1][2]
-
Seed cells in two identical 96-well plates (Plate A: Normoxia, Plate B: Hypoxia).[1][2]
-
Incubate overnight (16-24h) at 37°C, 5% CO2 (Normoxia) to allow attachment.
Step 3: Drug Treatment & Hypoxia Induction[1][2]
-
Add 100 µL of drug-containing medium to respective wells in both plates. Include:
-
Plate A (Normoxia): Return immediately to standard incubator (21% O2).
-
Plate B (Hypoxia):
-
Place the plate (lid off or loosely capped if using a chamber) into the Hypoxia Chamber.[1][2]
-
Purge the chamber with Hypoxic Gas Mix (1% O2) for 15-20 minutes at a flow rate of 10-15 L/min.
-
Seal the chamber and place it in a 37°C incubator.
-
Alternative: If using a Tri-gas incubator, simply place the plate inside.[1][2]
-
Duration: Incubate both plates for 4 hours (Pulse exposure) or 72 hours (Continuous exposure).
-
Recommendation: For bioreductive drugs, a 4-hour hypoxic pulse followed by a wash and normoxic recovery (48-72h) is often used to mimic transient tumor hypoxia.[1][2]
-
Step 4: Viability Assay (Resazurin Method)[1][2]
-
If using a Pulse protocol: After 4 hours, remove drug medium, wash 1x with PBS, and replace with fresh drug-free medium.[1][2] Incubate for an additional 48-72 hours under Normoxic conditions for both plates.
-
Add Resazurin reagent (10% of well volume) to each well.[1][2]
-
Incubate for 2-4 hours at 37°C.
-
Measure Fluorescence: Excitation 530-560 nm / Emission 590 nm.[1][2]
Figure 2: Parallel workflow for determining Hypoxia Cytotoxicity Ratio (HCR).[1][2]
Data Analysis
Calculation of IC50
-
Normalize raw fluorescence/absorbance values to the Vehicle Control (set as 100% viability).
-
Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) .[1][2]
-
Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.[1][2]
Hypoxia Cytotoxicity Ratio (HCR)
The HCR quantifies the selectivity of the compound for hypoxic cells.[1][2]
[1][2]-
Interpretation:
Expected Results Table
| Condition | IC50 (Example) | Interpretation |
| Normoxia (21% O2) | > 500 µM | Low toxicity due to futile cycling.[1][2] |
| Hypoxia (1% O2) | 25 µM | High toxicity due to reductive activation.[1][2] |
| HCR | 20 | Indicates strong hypoxia selectivity.[1][2] |
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low HCR (<2) | Insufficient Hypoxia | Verify chamber integrity. Ensure O2 levels are strictly <1%.[1][2] Use an oxygen probe if available.[1][2] |
| High Normoxic Toxicity | Compound Instability | 5-Nitro-chromans may degrade.[1][2] Prepare fresh stocks. Protect from light.[1][2] |
| Inconsistent Replicates | Edge Effects | Do not use the outer wells of the 96-well plate. Fill them with PBS/Water.[1][2] |
| Precipitation | Low Solubility | Check solubility in culture medium.[1][2] If precipitating >100 µM, lower the max concentration. |
References
-
Brown, J. M., & Wilson, W. R. (2004).[1][2] Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437-447.[1][2] Link
-
Denny, W. A. (2000).[1][2] Hypoxia-activated prodrugs for cancer chemotherapy: current status and future prospects. European Journal of Medicinal Chemistry, 35(6), 557-575.[1][2] Link[1][2]
-
Hay, M. P., et al. (2003).[1][2] Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Cytotoxins. Journal of Medicinal Chemistry, 46(1), 169-182.[1][2] (Context for nitro-aromatic/amine precursors). Link[1][2]
-
Patterson, A. V., et al. (2000).[1][2] Mechanism of action of the hypoxia-activated bioreductive drug tirapazamine. British Journal of Cancer, 83, 1589–1593.[1][2] Link
-
European Patent EP1866292A1. (2007).[1][2] Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments. (Source identifying this compound as Intermediate 233).[1][2][3] Link
Sources
- 1. 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | C10H9NO3 | CID 10261946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-6-nitrocoumarin | C9H7NO4 | CID 266739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1866292A1 - Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments - Google Patents [patents.google.com]
Application Notes & Protocols for Evaluating 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine as a Potential Enzyme Inhibitor
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide focuses on 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine, a derivative featuring a unique electronic profile due to its ortho-nitro-amino substitution on the chromene ring. The presence of a nitro group, a potent electron-withdrawing moiety, adjacent to an amino group suggests a rich potential for specific molecular interactions, including the possibility of acting as a targeted covalent inhibitor.[3][4] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this compound's potential as an enzyme inhibitor. We present a hypothesized mechanism of action, a plausible synthetic route, and detailed, field-proven protocols for high-throughput screening, IC50 determination, and mechanism of inhibition (MOI) studies. The protocols are designed to be self-validating, incorporating critical controls and analytical steps to ensure data integrity and trustworthiness.
Part 1: Scientific Rationale and Hypothesized Mechanism
The Privileged Chromene Scaffold
The 3,4-dihydro-2H-chromene core is a common motif in a wide array of natural products and synthetic molecules exhibiting significant pharmacological properties, including anti-cancer, anti-inflammatory, and anti-HIV activities.[1][2] Its rigid, bicyclic structure provides a stable platform for appending functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.
The Nitro-Aryl Amine Moiety: A Unique Pharmacophore
The defining feature of the target compound is the 5-nitro-6-amino substitution. This arrangement creates a unique electronic and chemical environment.
-
The Nitro Group: The nitro group (NO2) is a strong electron-withdrawing group that significantly influences the molecule's properties.[3] While often associated with toxicity, it can also act as a key pharmacophore.[5] Critically, recent research has demonstrated that a nitro group can function as a "masked electrophile." In the microenvironment of an enzyme's active site, it can be activated to form a covalent bond with a nucleophilic residue, such as cysteine, leading to irreversible inhibition.[4] This mode of action is highly desirable for developing targeted covalent inhibitors with high potency and prolonged duration of action.
-
The Amine Group: The primary aromatic amine (-NH2) is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to binding affinity and specificity. Its basicity is modulated by the adjacent nitro group, which may influence its interaction with acidic residues in an enzyme's active site.
Hypothesized Mechanism: Covalent Inhibition via a Masked Electrophile
We hypothesize that this compound may function as a targeted covalent inhibitor. This hypothesis is grounded in the ability of a nitroalkane to react with an active-site cysteine residue.[4] The proposed mechanism involves the enzyme's active site facilitating the tautomerization of the nitro group to its nitronic acid form. This activated intermediate is then susceptible to nucleophilic attack by a nearby cysteine thiolate, forming a stable, covalent thiohydroximate adduct and leading to irreversible enzyme inhibition.
This mechanism suggests that the compound would be most effective against enzymes that possess a cysteine residue within or near their active site, which can be exploited for targeted therapy.
Caption: Hypothesized activation and covalent binding mechanism.
Part 2: Compound Synthesis and Characterization
Proposed Synthetic Route
The synthesis of this compound is not widely documented. However, a plausible route involves the reduction of a suitable nitro-substituted precursor. A common and effective method for reducing an aromatic nitro group to a primary amine in the presence of other functional groups is using iron powder in the presence of a weak acid like acetic acid.[6] This method is generally chemoselective and avoids harsh conditions that could affect the chromene ring.
Caption: Proposed workflow for the synthesis of the target compound.
Physicochemical Characterization
Prior to any biological evaluation, the identity, purity, and stability of the synthesized compound must be rigorously confirmed.
| Property | Data / Method | Rationale |
| Molecular Formula | C₉H₁₀N₂O₃ | Confirms elemental composition. |
| Molecular Weight | 194.19 g/mol | Essential for preparing solutions of known concentration. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Provides unambiguous structural confirmation of the final product. |
| Purity Assessment | HPLC-UV/MS (>95%) | Ensures that observed biological activity is not due to impurities. |
| Solubility | Determined in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) | Crucial for designing biological assays and ensuring compound viability. |
| Stability | Assessed in assay buffer over time via HPLC | Confirms the compound does not degrade under experimental conditions. |
Part 3: Protocols for Evaluating Enzyme Inhibitory Potential
The following protocols provide a logical progression from broad screening to detailed mechanistic studies.[7]
Caption: Overall experimental workflow for inhibitor characterization.
Protocol 1: Initial High-Throughput Screening (HTS)
Rationale: Since the specific enzyme target is unknown, the first step is to screen the compound against a diverse panel of enzymes.[8] This approach maximizes the chance of identifying a "hit." The panel should ideally include enzymes with known active-site cysteines, such as certain proteases (e.g., caspases, cathepsins) or kinases.
Methodology:
-
Prepare Compound Plate: Prepare a stock solution of the compound in 100% DMSO. In a 96- or 384-well plate, dispense the compound to a final assay concentration (e.g., 10 µM). Include wells with DMSO only as a 100% activity control.
-
Enzyme & Substrate Preparation: Prepare solutions of each enzyme and its corresponding substrate in the appropriate assay buffer.
-
Assay Execution: a. Add the enzyme solution to all wells (except for a "no enzyme" blank). b. Incubate the plate for a predetermined time (e.g., 15 minutes) at a set temperature (e.g., 30°C) to allow the compound to bind to the enzyme. c. Initiate the reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately begin monitoring the reaction progress using a plate reader (measuring absorbance, fluorescence, or luminescence).
-
Analysis: Calculate the percent inhibition for each enzyme relative to the DMSO control. A significant reduction in activity (e.g., >50% inhibition) flags a potential "hit."
Protocol 2: IC50 Determination
Rationale: Once a hit is identified, this protocol quantifies the compound's potency by determining the concentration required to inhibit 50% of the enzyme's activity (the IC50 value).[7]
Methodology:
-
Prepare Compound Dilutions: Create a serial dilution of the compound in assay buffer. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is standard.
-
Prepare Controls:
-
100% Activity Control: Wells containing assay buffer instead of the inhibitor.
-
0% Activity Control (Blank): Wells with buffer and substrate, but no enzyme.
-
-
Assay Setup (96-well plate):
-
Add 10 µL of each compound dilution (or control) to the appropriate wells.
-
Add 80 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate and Measure:
-
Add 10 µL of the substrate solution to all wells to start the reaction (final volume: 100 µL).
-
Immediately measure the reaction rate in a microplate reader.[7]
-
-
Data Analysis: a. Calculate the percent inhibition for each concentration. b. Plot percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation Template:
| Inhibitor Conc. (µM) | Reaction Rate (RFU/min) | % Inhibition |
| 100 | ||
| 33.3 | ||
| 11.1 | ||
| 3.7 | ||
| ... | ||
| 0 | 0 |
Protocol 3: Mechanism of Inhibition (MOI) Studies
Rationale: This protocol aims to elucidate how the compound inhibits the enzyme. By measuring reaction rates at various substrate and inhibitor concentrations, we can distinguish between competitive, non-competitive, and other modes of inhibition using kinetic analysis.[9]
Methodology:
-
Experimental Design: Create a matrix of experiments. Vary the substrate concentration along the x-axis (e.g., 0.25x to 10x the Km value) and use several fixed concentrations of the inhibitor for different series (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
Assay Execution: For each condition in the matrix, measure the initial reaction velocity (v₀).
-
Data Analysis (Lineweaver-Burk Plot): a. For each inhibitor concentration, plot 1/v₀ (y-axis) versus 1/[S] (x-axis). b. Analyze the resulting family of lines. The pattern of changes in the y-intercept (1/Vmax) and x-intercept (-1/Km) reveals the mechanism of inhibition.
Caption: Interpreting Lineweaver-Burk plots for MOI analysis.
Protocol 4: Investigating Covalent Inhibition (Wash-Out Assay)
Rationale: This is a critical self-validating experiment to test the hypothesis of irreversible, covalent inhibition.[4] If the compound binds covalently, its inhibitory effect will persist even after the unbound compound is removed. A reversible inhibitor's effect will diminish upon removal.
Methodology:
-
Incubation:
-
Test Sample: Incubate the target enzyme with the inhibitor at a high concentration (e.g., 10x IC50) for an extended period (e.g., 60 minutes).
-
Control Sample: Incubate the enzyme with assay buffer alone.
-
-
Inhibitor Removal ("Wash-Out"):
-
Rapidly remove the unbound inhibitor from both the test and control samples. This can be achieved using a centrifugal desalting column (e.g., a G-25 column) or through dialysis against a large volume of assay buffer.
-
-
Activity Measurement:
-
Immediately after the wash-out step, measure the enzymatic activity of both the test and control samples under standard assay conditions.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity in the test sample relative to the control sample.
-
Expected Result for Covalent Inhibition: A significant and persistent loss of enzyme activity in the test sample compared to the control.
-
Expected Result for Reversible Inhibition: A near-complete recovery of enzyme activity in the test sample, approaching the level of the control.
-
References
- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Benchchem. (n.d.).
- Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
- InfinixBio. (n.d.).
- ResearchGate. (2025). Synthesis of 5-amino-1,10-dihydro-2H-chromeno[3,4-c]]yridine-2,4-(3H)-diones from coumarins and cyanoacetamides under basic conditions.
- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
- Arkivoc. (n.d.). The chemistry of 3-nitrochromenes.
- Acta Crystallographica Section E. (n.d.). 2-Methylamino-3-nitro-4-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromen-5-one.
- Das, B., et al. (2025). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. RSC Advances.
- Martinez-Alvarez, L. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.
- Che, Y., et al. (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society.
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
Sources
- 1. (4S*)-2-Methylamino-3-nitro-4-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromen-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. chemmethod.com [chemmethod.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. omicsonline.org [omicsonline.org]
Application Notes and Protocols for High-Throughput Screening of Chromen-6-ylamine Libraries
Abstract
The chromene scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for libraries based on the chromen-6-ylamine core. We will explore two primary screening paradigms: a target-agnostic phenotypic screen to identify cytotoxic agents and a target-based biochemical screen focused on kinase inhibition, a common mechanism for chromene derivatives.[1][3] This guide emphasizes scientific integrity, providing detailed, step-by-step protocols, strategies for mitigating common assay interferences, and robust data analysis workflows to ensure the identification of high-quality, validated hits.
Introduction: The Therapeutic Potential of Chromen-6-ylamines
The chromene ring system is a core structural motif in numerous natural products and synthetic molecules, exhibiting diverse biological effects such as antimicrobial, neuroprotective, and anticancer activities.[3][4] Specifically, chromene derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including triple-negative breast cancer, by modulating key signaling pathways.[5][6]
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or cellular phenotype.[7][8] The success of an HTS campaign hinges on a robust, miniaturized, and automated assay that can reliably distinguish true activity from experimental artifacts.[9] This guide provides the technical framework for screening chromen-6-ylamine libraries, focusing on practical application and the scientific rationale behind protocol design.
Strategic Approach: Phenotypic vs. Target-Based Screening
The initial strategic decision in an HTS campaign is the choice between a phenotypic or a target-based approach. Each has distinct advantages and is suited to different discovery goals.
-
Phenotypic Screening: This approach measures the effect of a compound on a whole-cell phenotype (e.g., cell death, proliferation changes) without a preconceived target. It is particularly powerful for discovering compounds with novel mechanisms of action.[] Given the established cytotoxic effects of chromenes, a cell viability assay is an excellent primary strategy.[2][5]
-
Target-Based Screening: This approach measures the direct interaction of a compound with a purified, isolated biological target, such as an enzyme or receptor. Protein kinases are a major class of drug targets, and many kinase inhibitors feature heterocyclic scaffolds similar to chromene.[1][11] A biochemical kinase assay is a logical choice if prior evidence suggests a specific kinase family is modulated by the library.
The relationship between these approaches is illustrated below. A primary phenotypic screen can be followed by target deconvolution studies, while a target-based screen requires subsequent validation in cellular models.
Caption: High-level workflow for HTS campaign design.
Pre-Screening Essentials: Library Management and Quality Control
The quality of your screening data is fundamentally dependent on the integrity of your compound library. Proper handling and quality control (QC) are non-negotiable.[12][13]
Compound Solubility Assessment
Chromene derivatives, being heterocyclic and often lipophilic, may have limited aqueous solubility. Precipitated compounds are a major source of false positives in HTS.[14]
-
Kinetic Solubility: This is the most relevant measure for HTS, as compounds are typically diluted from a DMSO stock into an aqueous assay buffer.[14] Methods like nephelometry or turbidimetry can be used in a high-throughput format.
-
Recommendation: Before screening, perform a solubility test on a representative subset of the library at the final screening concentration. Compounds that precipitate should be flagged or excluded.
Library Plating Protocol
Automated liquid handlers are essential for preparing assay-ready plates accurately and reproducibly.[15][16]
-
Source Plates: Chromen-6-ylamine library compounds are typically stored as 10 mM stocks in 100% DMSO in 96- or 384-well source plates.[13]
-
Intermediate Plates: Prepare intermediate plates by diluting the source stocks. For a final screening concentration of 10 µM with a 1:1000 dilution (e.g., 50 nL of compound into 50 µL of assay volume), the intermediate plate concentration would be 1 mM in DMSO.
-
Assay-Ready Plates: Use a non-contact dispenser (e.g., Echo acoustic dispenser) or a pintool to transfer nanoliter volumes of compound from the intermediate plates into the final 384- or 1536-well assay plates.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or assay interference.[16]
Protocol 1: Phenotypic Screening via Cell Viability Assay
This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a robust "add-mix-measure" HTS method that quantifies ATP as an indicator of metabolically active cells.[17][18]
Experimental Objective
To identify compounds from a chromen-6-ylamine library that reduce the viability of a cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer).[5]
Materials & Reagents
| Reagent/Material | Supplier | Key Specifications |
| MDA-MB-231 Cells | ATCC | Human breast adenocarcinoma |
| DMEM Culture Medium | Gibco | High glucose, with L-glutamine |
| Fetal Bovine Serum (FBS) | Gibco | HTS-grade, heat-inactivated |
| Penicillin-Streptomycin | Gibco | 10,000 U/mL |
| CellTiter-Glo® Reagent | Promega | Store protected from light |
| 384-well Assay Plates | Corning | Solid white, opaque-walled, sterile |
| Chromen-6-ylamine Library | In-house/Vendor | Plated in 384-well format |
Step-by-Step Methodology
-
Cell Culture: Maintain MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the optimized seeding density (e.g., 2,000 cells/well).
-
Using a multichannel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Plate Layout: Dedicate columns for controls:
-
Negative Control (0% inhibition): Cells + 0.1% DMSO vehicle.
-
Positive Control (100% inhibition): Cells + a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
Blank (Background): Medium only, no cells.
-
-
-
Incubation: Incubate the seeded plates for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Addition:
-
Using an acoustic liquid handler, transfer 40 nL of compounds from the library plates to the corresponding wells of the cell plates.
-
This results in a final compound concentration of 10 µM (assuming a 10 mM stock) and a final DMSO concentration of 0.1%.
-
-
Compound Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[18]
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Read luminescence on a plate reader (e.g., BMG PHERAstar).
-
Protocol 2: Target-Based Screening via TR-FRET Kinase Assay
This protocol describes a generic, HTS-compatible Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify inhibitors of a specific protein kinase (e.g., a member of the PI3K/Akt pathway).[9][20] TR-FRET is a robust technology with reduced interference from compound autofluorescence.[21]
Assay Principle
Caption: Principle of a TR-FRET kinase inhibition assay.
Materials & Reagents
| Reagent/Material | Supplier | Key Specifications |
| Purified Active Kinase | Vendor/In-house | e.g., Akt1 |
| Biotinylated Substrate Peptide | Vendor | Specific for the kinase |
| ATP | Sigma-Aldrich | HTS-grade |
| Europium (Eu)-labeled anti-phospho-antibody | PerkinElmer/Cisbio | Specific to the phosphorylated substrate |
| Streptavidin-XL665 (SA-XL665) | PerkinElmer/Cisbio | FRET acceptor |
| Kinase Reaction Buffer | In-house | e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| 384-well Assay Plates | Greiner Bio-One | Low-volume, black |
Step-by-Step Methodology
-
Reagent Preparation: Prepare all reagents in kinase reaction buffer. Concentrations must be optimized during assay development.[22]
-
2X Kinase Solution: Prepare kinase at 2X the final concentration (e.g., 2 nM for a 1 nM final).
-
2X Substrate/ATP Solution: Prepare a mix of the biotinylated substrate and ATP at 2X their final concentrations (e.g., 200 nM substrate and 20 µM ATP).
-
-
Compound Plating: Dispense 50 nL of library compounds (10 mM stock) into the 384-well assay plates.
-
Kinase Addition: Add 5 µL of the 2X Kinase Solution to each well.
-
Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase. This step is critical for identifying slow-binding inhibitors.[23]
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to each well to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction: Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Prepare a "Stop/Detection" mix containing SA-XL665 and the Eu-labeled antibody in a buffer with EDTA to chelate Mg²⁺ and stop the reaction.
-
Add 10 µL of the Stop/Detection mix to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Assay Readout: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[20]
Data Analysis and Hit Validation
Robust data analysis is crucial for distinguishing true hits from statistical noise and experimental artifacts.[24][25]
Quality Control Metrics
For each plate, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.[26]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean refers to the controls.
-
Hit Identification
-
Normalization: Normalize the raw data for each plate. For an inhibition assay, this is typically done using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Threshold: A common method for hit selection is to define a threshold based on the median absolute deviation (MAD) or standard deviation (SD) of the sample data. A robust threshold is often set at >3x MAD from the median of the plate.[27]
-
Hit Confirmation:
-
Re-testing: "Cherry-pick" the initial hits and re-test them in the primary assay to confirm activity and rule out random errors.[15]
-
Dose-Response: Test confirmed hits in a 10-point dose-response curve to determine their potency (IC₅₀).
-
Counter-Screens and Orthogonal Assays
False positives are a significant challenge in HTS.[28] Counter-screens are essential to eliminate compounds that interfere with the assay technology rather than the biological target.
-
Autofluorescence: For fluorescence-based assays, a common artifact is compound autofluorescence.[4][29]
-
Protocol: Prepare a plate with the hit compounds but without key assay components (e.g., cells or FRET acceptor). A significant signal indicates intrinsic fluorescence.
-
-
Orthogonal Validation: Validate hits in a secondary assay that uses a different technology. For example, a hit from the luminescent cell viability assay could be tested in a direct caspase-3/7 activation assay to confirm an apoptotic mechanism.[] For the kinase assay, a label-free method like mass spectrometry could be used as an orthogonal follow-up.
Caption: Workflow for hit identification and validation.
Conclusion
Screening chromen-6-ylamine libraries offers a promising avenue for the discovery of novel therapeutic agents, particularly in oncology. The success of such a campaign relies on a meticulously planned and executed HTS strategy. By selecting an appropriate assay paradigm—phenotypic or target-based—and implementing robust protocols for library management, primary screening, and hit validation, researchers can significantly increase the probability of identifying high-quality lead compounds. The detailed methodologies and validation strategies outlined in this guide provide a solid foundation for initiating a productive and scientifically rigorous drug discovery program.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
-
Enserink, J. (n.d.). CellTiter-Glo Assay Protocol. University of Oslo. Retrieved from [Link]
- Klemm, A. H., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
- Life Technologies Corporation. (n.d.). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Thermo Fisher Scientific.
- Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
-
BMG LABTECH. (2023, October 19). High-throughput screening and hit validation with a fluorescence polarization assay. Retrieved from [Link]
- Dai, Z., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology.
-
Rees, V. (2019, September 25). High-throughput method used to identify cancer drug candidates. Drug Target Review. Retrieved from [Link]
-
Ranomics. (2025, April 15). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Retrieved from [Link]
- Auld, D. S., & Inglese, J. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology.
-
Ossiform Research Line. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]
- Guo, Y., et al. (2012).
- Prokop, J. W., et al. (2023). High-Throughput Drug Screening of Primary Tumor Cells Identifies Therapeutic Strategies for Treating Children with High-Risk Cancer. Cancer Research.
- Gribbon, P., & Sewing, A. (2005).
- Coma, S., et al. (2009). Assay development and validation for HTS. Methods in Molecular Biology.
-
Hansel, C. S., et al. (2020, June 19). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. KNIME. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]
-
Li, B. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]
- Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
- Hancock, M. K., et al. (n.d.).
- Al-Warhi, T., et al. (2022).
- Al-Zoubi, R. M. (2014).
- Scicchitano, M. S., et al. (2021).
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
- Park, C. M., et al. (2006). High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1. Journal of Biomolecular Screening.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.
- K-I, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery.
- Zhang, Y., et al. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
- Ghorab, M. M., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Buchser, W., et al. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
- Al-Ostath, R. A., et al. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Lanning, M. E., et al. (2014). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. ASSAY and Drug Development Technologies.
- Harvard University. (2022, February 16).
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. mdpi.com [mdpi.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. OUH - Protocols [ous-research.no]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. promega.com [promega.com]
- 27. rna.uzh.ch [rna.uzh.ch]
- 28. Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics [ranomics.com]
- 29. biotechnologia-journal.org [biotechnologia-journal.org]
Application Note: Development and Validation of Analytical Methods for the Quantification of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine, a novel chromene derivative with potential applications in pharmaceutical development.[1][2] We detail two robust analytical approaches: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a secondary, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and impurity profiling. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[3][4][5]
Introduction: The Analytical Imperative
This compound belongs to the chromene class of heterocyclic compounds, a scaffold known for its diverse pharmacological properties.[1][2] The presence of a nitro group and an aromatic amine introduces specific chemical characteristics that must be considered during analytical method development. Accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API).
The primary challenge in developing a reliable analytical method is ensuring it is stability-indicating . This means the method must be able to accurately measure the analyte of interest in the presence of its potential degradation products, impurities, or formulation excipients.[6][7][8] This application note addresses this challenge by first establishing method specificity through forced degradation studies, followed by rigorous validation according to ICH Q2(R2) guidelines.[3][9][10]
Foundational Workflow: Method Development and Validation Strategy
A successful analytical method is not merely a set of parameters but a well-understood and controlled process. Our strategy follows a logical progression from initial development and specificity testing to full validation, ensuring a robust and reliable final method.
Sources
- 1. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. islandscholar.ca [islandscholar.ca]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. onyxipca.com [onyxipca.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower researchers in achieving optimal yields and purity for this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address the common challenges encountered during this multi-step synthesis.
I. Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the formation of a suitable precursor, typically N-acetyl-3,4-dihydro-2H-chromen-6-amine. This is followed by a regioselective nitration and subsequent deprotection to yield the target molecule. This strategy allows for better control over the reaction and minimizes the formation of undesirable side products.
Technical Support Center: Purification of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Introduction: 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine is a highly functionalized molecule, presenting unique and significant challenges during its purification. Its structure, featuring a polar aromatic amine, a strongly electron-withdrawing nitro group, and a dihydro-pyran ring, makes it susceptible to a range of side reactions and degradation pathways. This guide provides field-proven insights, troubleshooting strategies, and validated protocols to help researchers navigate the complexities of isolating this compound in high purity. We will address common issues from persistent discoloration and co-eluting impurities to product instability, explaining the chemical principles behind our recommended solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first handling this compound.
Q1: My final product is a dark, almost black, tar-like substance instead of the expected solid. What is happening?
A1: This is the most common issue and typically points to two primary causes: oxidation and polymerization. The electron-rich aromatic amine moiety is highly susceptible to air oxidation, which forms highly colored quinone-imine type structures. Furthermore, residual acids or metals from the synthesis (e.g., reduction step) can catalyze polymerization reactions, leading to intractable tars. Immediate purification after synthesis under an inert atmosphere is critical.
Q2: I've performed column chromatography, but my NMR spectrum still shows significant impurities. Why is separation so difficult?
A2: The high polarity of this compound poses a significant challenge for standard silica gel chromatography. Several factors could be at play:
-
Strong Adsorption: The basic amine and polar nitro group can adsorb irreversibly to acidic sites on standard silica gel, causing streaking, poor recovery, and even on-column degradation.
-
Co-elution of Isomers: If the nitration step was not perfectly regioselective, you might have positional isomers that are notoriously difficult to separate due to very similar polarities.
-
Co-elution of Reduction Intermediates: The reduction of the nitro group can be complex, sometimes yielding hydroxylamine or nitroso intermediates which are polar and may co-elute with the desired product.[1][2]
Q3: What is the best general workflow for purifying this compound?
A3: A multi-step approach is most effective. We recommend the following sequence, which is designed to remove distinct classes of impurities at each stage.
Caption: Recommended multi-step purification workflow.
Part 2: Troubleshooting Guide: From Problem to Solution
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Persistent Yellow/Brown Color After Recrystallization | 1. Oxidative Degradation: The amine is oxidizing upon exposure to air, especially in solution and when heated. 2. Residual Nitro-Aromatic Impurities: Dinitro byproducts from the synthesis are often yellow and can be difficult to remove.[3] | Solution: 1. Perform recrystallization under a nitrogen or argon atmosphere. 2. Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or activated carbon to the hot solution to scavenge oxidative impurities, followed by hot filtration. 3. For dinitro impurities, a selective chemical reduction may be necessary prior to final purification steps.[3] |
| Product "Oils Out" During Recrystallization | 1. Incorrect Solvent Choice: The solvent may be too good, dissolving the compound even when cold, or too poor, causing it to crash out as an amorphous oil. 2. Low-Melting Eutectic: The presence of specific impurities can significantly depress the melting point of the mixture, causing it to melt at the recrystallization temperature. | Solution: 1. Conduct a thorough solvent screen using a panel of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane mixtures). The ideal solvent will dissolve the compound when hot but show poor solubility when cold. 2. Attempt a pre-purification step like a quick filtration through a short plug of silica to remove the problematic impurity before attempting recrystallization again. |
| Streaking and Low Recovery from Silica Gel Column | 1. Acidic Silica: Standard silica gel is acidic (pH ≈ 4-5) and strongly interacts with the basic amine, causing irreversible adsorption and on-column decomposition. 2. Inappropriate Solvent System: A solvent system with insufficient polarity or lack of a basic modifier fails to effectively elute the polar product. | Solution: 1. Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (NEt₃) or ammonia (in MeOH) to neutralize the acidic sites. Let it stand for an hour before packing the column. 2. Optimize Eluent: Use a gradient elution. Start with a less polar mixture (e.g., 20% EtOAc in Hexane) and gradually increase polarity. Add 0.5-1% NEt₃ to the eluent throughout the run to prevent streaking. |
| LC-MS Shows a Peak with +16 Mass Units | Oxidation to a Nitroso or Hydroxylamine Species: The amine group can be partially oxidized to a hydroxylamine (-NHOH) or the dihydro-pyran ring can be oxidized. This is common if the crude product is stored for an extended period before purification.[1] | Solution: 1. Minimize exposure of the compound to air and light. Store under argon or nitrogen at low temperatures. 2. Purification should be conducted promptly after synthesis. These oxidized species can sometimes be removed by careful chromatography, as they are typically more polar. |
| NMR Shows Loss of Aromatic Amine Proton Signal | Acidic Impurities: Residual acid from the synthesis (e.g., HCl, H₂SO₄) can protonate the amine, leading to signal broadening or exchange with residual D₂O in the NMR solvent, causing the peak to disappear. | Solution: 1. Ensure the initial workup includes a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize all acids. 2. Before NMR analysis, dissolve the sample and filter it through a small plug of basic alumina or add a drop of deuterated pyridine (Py-d5) to the NMR tube to deprotonate any ammonium salt. |
Part 3: Validated Experimental Protocols
These protocols are designed as a starting point and may require optimization based on the specific impurity profile of your crude material.
Protocol 3.1: Optimized Recrystallization
This protocol aims to remove non-polar impurities and some colored byproducts.
-
Solvent Selection: Place ~20 mg of crude product in a small vial. Add a solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. Place the vial in an ice bath. If abundant crystals form rapidly, it is a good solvent. An ideal system is often a binary mixture like Ethyl Acetate/Heptane or Ethanol/Water.
-
Dissolution: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the crude solid. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a very small amount (spatula tip) of activated carbon. Swirl and heat for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove the carbon and any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.
Protocol 3.2: Deactivated Flash Column Chromatography
This method is for removing closely-related impurities after bulk purification.
-
Slurry Preparation: In a beaker, add silica gel to your starting eluent (e.g., 95:5:0.5 Hexane:EtOAc:NEt₃). Stir for 10 minutes to create a uniform slurry. This pre-treatment neutralizes acidic sites.
-
Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.
-
Sample Loading: Dissolve your partially purified product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2x the mass of the compound). Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the starting solvent system. Monitor the fractions by Thin Layer Chromatography (TLC). Gradually increase the eluent polarity (e.g., move towards 70:30:0.5 Hexane:EtOAc:NEt₃) to elute your product. The added triethylamine is critical for obtaining sharp bands and good recovery.
-
Fraction Collection: Collect fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
Protocol 3.3: Purity Assessment by HPLC
This protocol allows for the quantitative determination of purity.[4][5]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV-Vis Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 410 nm (for nitro-aromatics) |
| Injection Volume | 5 µL |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile:Water |
Part 4: Understanding Impurity Formation
The primary challenges in purifying this compound stem directly from its synthesis, which typically involves nitration followed by reduction. The diagram below illustrates the desired pathway and common side reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the nitration of dihydro-chromen compounds
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Dihydro-chromen (Chroman) Compounds
User Guide Overview
Core Directive & Technical Philosophy
The nitration of dihydro-chromen (chroman) is deceptively simple.[1] While the ether oxygen strongly activates the ring, it creates two distinct challenges: Regioselectivity (C6 vs. C8 isomers) and Oxidative Degradation (benzylic oxidation at C4).[1]
As your technical lead, I advise against the "brute force" approach of fuming nitric acid/sulfuric acid unless you are working with a highly deactivated scaffold. For the standard chroman skeleton, the Menke Nitration (Metal Nitrate + Acetic Anhydride) is the superior protocol for minimizing oxidative tar formation and improving regiocontrol.
This guide is structured to troubleshoot your current failures and provide a self-validating, optimized workflow.
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity (The "Mix of Isomers" Problem)
Q: I am consistently getting a 3:1 mixture of 6-nitro and 8-nitro isomers. How can I shift selectivity exclusively to the C6 position?
A: The C6 (para to ether) and C8 (ortho to ether) positions are electronically similar, but C6 is sterically more accessible.[1] The 3:1 ratio is thermodynamic standard for mixed-acid nitration.[1]
-
The Fix (Steric Control): Switch to Acetyl Nitrate generated in situ (See Protocol B). The active electrophile is bulkier than the naked nitronium ion (
), which increases steric penalty at the crowded C8 position, often pushing the C6:C8 ratio to >6:1. -
The Fix (Blocking): If you require 100% purity, consider a transient blocking strategy.[1] Sulfonation at C6 is reversible, but often it is easier to nitrate at C6 and separate.[1]
-
Self-Validation: Run a crude NMR. The C6-nitro isomer will show a characteristic doublet (or doublet of doublets) with a large coupling constant (
Hz) for the aromatic protons.[1] The C8-isomer often shows a more congested pattern due to the adjacent methylene group.
Issue 2: Oxidative Degradation (The "Black Tar" Problem)
Q: My reaction mixture turns dark black/red within minutes, and the yield is <40%. What is happening?
A: You are oxidizing the benzylic position (C4) or opening the pyran ring.[1] Chromans are electron-rich; fuming
-
The Cause: High temperature or "hot spots" during addition.[1] The benzylic C-H bond at C4 is weak (
kcal/mol).[1] -
The Fix:
-
Cryogenic Control: Never exceed 0°C during addition.
-
Quench Protocol: Do not pour water into the acid. Pour the reaction mixture onto crushed ice/ammonia. The heat of hydration from the acid can trigger a runaway oxidation during the quench.
-
Reagent Switch: Use Claycop (Clay-supported Copper Nitrate) or Bismuth Nitrate.[1] These are non-oxidizing nitrating agents.[1]
-
Issue 3: Low Conversion
Q: I see starting material remaining even after 4 hours. Should I add more acid?
A: No. Adding more acid increases the oxidative potential.[1]
-
The Fix: The issue is likely phase transfer. If using solid metal nitrates, sonication (ultrasound) is required to break the lattice energy.[1] If using mixed acids, ensure vigorous stirring (>800 RPM).[1]
Visualizing the Mechanism & Decision Tree
Figure 1: Reaction Pathways & Regioselectivity
This diagram contrasts the standard Nitronium ion path (low selectivity) with the Acetyl Nitrate path (high selectivity).[1]
Caption: Comparison of Mixed Acid vs. Menke Nitration pathways. The bulky Acetyl Nitrate intermediate favors the sterically less hindered C6 position.
Figure 2: Troubleshooting Decision Matrix
Caption: Diagnostic flow for selecting the correct optimization strategy based on observed failure modes.
Optimized Experimental Protocols
Protocol A: The "Menke" Method (Recommended)
Best for: High regioselectivity (C6), scale-up, and acid-sensitive substrates.[1]
-
Setup: Equip a 3-neck round bottom flask with a thermometer and a drying tube (CaCl2).
-
Reagent Prep: Dissolve Dihydro-chromen (1.0 eq) in Acetic Anhydride (5.0 vol) .
-
Activation: Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Add Copper(II) Nitrate trihydrate (
) (0.6 eq) in small portions.-
Note: The stoichiometry is 0.5 eq of Cu(NO3)2 per nitro group because each mole provides 2 moles of nitrate.[1] We use 0.6 eq to ensure completion.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Self-Validation: The solution should turn blue/green (copper salts) but not black.[1]
-
-
Workup: Pour mixture onto ice-water. Extract with Ethyl Acetate.[1][2] Wash organic layer with sat.[1]
(to remove acetic acid) until bubbling stops.
Protocol B: The "Mild Mixed Acid" Method
Best for: Deactivated chromans (e.g., those with electron-withdrawing groups).
-
Solvent: Dissolve substrate in Dichloromethane (DCM) . This acts as a heat sink and diluent.[1]
-
Acid: Prepare a 1:1 mixture of
(65%) and (conc) at 0°C. -
Addition: Add the mixed acid dropwise to the DCM solution at 0°C.
-
Critical: Do not allow temperature to rise above 5°C.[1]
-
-
Quench: Pour into ice water. Separate phases.
Data Comparison: Reagent Efficacy
| Reagent System | Active Species | Yield (%) | C6:C8 Selectivity | Oxidation Risk |
| HNO3 / H2SO4 | 65-75% | ~3:1 | High | |
| Cu(NO3)2 / Ac2O | 85-92% | ~6:1 | Low | |
| CAN (Ceric Ammonium Nitrate) | Radical / | 50-60% | ~2:1 | Moderate |
| Claycop (Solid Support) | Surface | 80% | ~4:1 | Very Low |
References
-
Menke Nitr
-
Green Nitr
- General Nitration Troubleshooting Title: Technical Support Center: Work-up Procedures for Aromatic Nitr
-
Synthesis of Chroman Deriv
Sources
- 1. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Reducing by-product formation in the synthesis of chromen-6-ylamines
Topic: Reducing By-product Formation in Chromen-6-ylamine Synthesis Document ID: TSC-CHROM-06-OPT Status: Active / Tier 3 Support Audience: Medicinal Chemistry & Process Development Teams
Executive Summary
The synthesis of 2H-chromen-6-amines (also known as 6-amino-2H-1-benzopyrans) presents a unique "double-edged" challenge. You are navigating two competing stability issues: the lability of the pyran double bond (C3–C4) toward reduction/polymerization and the regiochemical ambiguity during the ring-closing phase.
This guide moves beyond standard textbook protocols to address the mechanistic failure points that result in low yields, tarry mixtures (polymerization), and regioisomeric impurities.
Module 1: The Chemo-Selectivity Crisis (Nitro Reduction)
The Problem
Users frequently report obtaining 6-aminochromans (saturated C3-C4 bond) instead of the desired 6-aminochromenes when reducing the nitro precursor.
Root Cause Analysis
Standard catalytic hydrogenation (H₂ + Pd/C) is non-discriminatory. It reduces the nitro group (
Troubleshooting Protocol: Chemoselective Béchamp-Type Reduction
To isolate the amine without touching the alkene, you must switch from heterogeneous catalysis to dissolving metal reductions or specific transfer hydrogenations.
Recommended Reagent System: Iron powder (Fe) in Ethanol/Ammonium Chloride or Acetic Acid.
| Parameter | Standard (Risky) | Optimized (Recommended) | Why? |
| Reducing Agent | Fe powder (3-5 equiv) | Fe operates via single electron transfer (SET), kinetically favoring | |
| Solvent | MeOH / EtOH | EtOH : | Water is essential for the electron transfer mechanism on the metal surface. |
| Additive | None | Provides the proton source without creating a highly acidic environment that triggers polymerization. | |
| Temperature | RT | Iron reduction has a higher activation energy; reflux ensures complete conversion of the intermediate hydroxylamine. |
Visualizing the Selectivity Pathway
Figure 1: Decision tree for nitro-reduction. Path B preserves the critical C3-C4 unsaturation.
Module 2: Regio-Control in Ring Formation
The Problem
When synthesizing the chromene core via Propargyl Ether Rearrangement (Claisen), researchers often find significant amounts of benzofuran by-products or the wrong regioisomer (e.g., 5-substituted vs. 7-substituted).
Root Cause Analysis
The thermal rearrangement of aryl propargyl ethers proceeds through an allenyl phenol intermediate.
-
[1,5]-Hydrogen Shift: Leads to the desired Chromene .
-
Electrocyclization/Tautomerization: If the [1,5]-shift is slow, the intermediate may cyclize to a Benzofuran (5-membered ring).
Optimization Protocol
The competition is controlled by solvent polarity and temperature.
Step-by-Step Optimization:
-
Solvent Choice: Use high-boiling, non-polar solvents (e.g., o-xylene, 1,2-dichlorobenzene). Polar solvents can stabilize ionic intermediates that favor furan formation.
-
Catalysis: If thermal rearrangement yields mixtures, employ Gold(I) or Silver(I) catalysis.
Module 3: Preventing Polymerization ("The Tarry Mess")
The Problem
The reaction mixture turns into a black, insoluble tar during workup or concentration.
Root Cause Analysis
2H-Chromenes are essentially cyclic vinyl ethers/styrenes . They are highly susceptible to acid-catalyzed cationic polymerization and radical polymerization, especially when concentrated.
Stability Protocol
| Phase | Critical Action |
| Reaction | Exclude Light: Perform reactions in amber glassware or wrapped in foil to prevent photo-initiated radical polymerization. |
| Quench | Neutralize Completely: Never concentrate a chromene solution that is even slightly acidic. Wash with saturated |
| Storage | Radical Scavengers: Add 0.1% BHT (Butylated hydroxytoluene) to the crude mixture before rotary evaporation. This scavenges free radicals generated by heat/peroxides. |
| Purification | Basify Silica: Pre-treat silica gel columns with 1-2% Triethylamine ( |
Frequently Asked Questions (FAQ)
Q1: I see a reddish impurity that runs close to my product on TLC. What is it? A: This is likely the Azo-dimer (Ar-N=N-Ar) or Azoxy intermediate. It forms when the reduction of the nitro group stalls at the hydroxylamine stage, which then condenses with a nitroso intermediate.
-
Fix: Increase the equivalents of Iron powder (to 5 eq) and ensure the reaction temperature is maintained at reflux (
C) for at least 1 hour.
Q2: Can I use
Q3: My chromene decomposes on the NMR scale in
-
Fix: Filter your
through basic alumina before use, or switch to or (Benzene-d6) for characterization.
References
-
Chemoselective Nitro Reduction (Fe/AcOH)
- Gogoi, P., & Konwar, D. (2005).
-
Source:
-
Propargyl Ether Rearrangement (Regioselectivity)
-
Iron-Catalyzed Reduction Protocols
- Cantillo, D., et al. (2013). Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals.
-
Source:
-
Chromene Stability & Synthesis Reviews
-
Majumdar, N., et al. (2015).[7] Catalytic Synthesis of 2H-Chromenes.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Stability testing of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine under experimental conditions
An In-Depth Guide to the Stability of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Introduction: Understanding the Molecule
This compound is a complex organic molecule featuring three key functional groups that dictate its stability profile: a nitroaromatic system, a chromane core, and a primary aromatic amine. The interplay between the electron-withdrawing nitro group and the electron-donating amine group, coupled with the inherent reactivity of the aromatic amine, makes this compound particularly susceptible to specific degradation pathways. This guide serves as a technical support center for researchers, providing practical, in-depth answers to common challenges encountered during its experimental handling and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and degradation pathways for this compound?
A1: The principal stability concerns are oxidative degradation and photodegradation.
-
Oxidative Degradation: The primary aromatic amine (-NH₂) group is highly susceptible to oxidation.[1] This can occur through exposure to atmospheric oxygen or oxidizing agents, often leading to the formation of colored impurities (e.g., nitroso, nitro, and polymeric species) and a visible darkening of the material.[2] The reaction can be catalyzed by metal ions.
-
Photodegradation: Nitroaromatic compounds are known to be light-sensitive.[3][4] Exposure to UV or visible light can provide the energy to initiate degradation reactions, including the potential for complex rearrangements or reactions involving the nitro and amine groups.[5] Light can also act as a catalyst for oxidative processes.[6]
-
Thermal Degradation: While generally more stable to heat than to light or oxygen, prolonged exposure to high temperatures can lead to decomposition. The specific pathway would need to be determined experimentally, but could involve cleavage of the C-NO₂ bond or other rearrangements.[7]
-
Hydrolytic Degradation: The ether linkage in the chromane ring and the amine/nitro groups are generally stable to hydrolysis under neutral pH conditions. However, stability may be compromised at extreme pH values (acidic or basic), warranting investigation during forced degradation studies.[5][8]
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: Based on its chemical structure, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store in a cool environment, ideally refrigerated (e.g., 2-8 °C).[9]
-
Light: Protect from light at all times by using amber glass vials or by wrapping containers in aluminum foil.[10][11]
-
Atmosphere: For maximum stability, especially for long-term storage, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]
-
Container: Use well-sealed, appropriate containers. Avoid ground glass stoppers or caps with metal foil liners that could react with the compound.[13]
Q3: What analytical method is best suited for developing a stability-indicating assay?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing of this type of compound.[14] A well-developed HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of purity and potency over time.[15] This is considered a "stability-indicating method."[8] Mass spectrometry (LC-MS) can also be invaluable for identifying the structures of unknown degradation products.[16]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during experimentation and provides actionable solutions.
Q4: My solid sample (or solution) is turning from a yellow/orange to a dark brown/red color over time. What is causing this, and how can I prevent it?
A4:
-
Causality: This color change is a classic indicator of the oxidative degradation of the aromatic amine moiety.[2] Atmospheric oxygen reacts with the amine group, forming highly colored polymeric impurities. This process can be accelerated by exposure to light and trace metal ions.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the compound in a glove box or use Schlenk techniques to minimize oxygen exposure.[12] When preparing solutions, use solvents that have been sparged with an inert gas like nitrogen or argon.
-
Light Protection: Always work with the compound in amber glassware or under foil wrapping.[10] Standard laboratory lighting can be sufficient to catalyze degradation.
-
Solvent Purity: Use high-purity, antioxidant-free solvents. Some solvents, like THF, can form peroxides over time, which will aggressively degrade the compound.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a trace amount of a chelating agent like EDTA to the formulation, if permissible for the application.
-
Q5: My HPLC analysis shows a significant loss of the main peak, but I don't see any major new degradation peaks. Where is the mass going?
A5:
-
Causality: This issue, often referred to as a "mass balance" problem in stability studies, can have several causes:
-
Formation of Insoluble Degradants: Oxidative degradation can lead to polymerization, creating products that are no longer soluble in your sample diluent and are therefore not injected onto the HPLC system.
-
Non-UV-Active Degradants: The degradation pathway may produce smaller fragments or compounds that do not have a chromophore and thus do not absorb UV light at your chosen detection wavelength.
-
Highly Retained Degradants: Some degradation products may be very non-polar and stick irreversibly to the HPLC column under your current method conditions, never eluting.
-
-
Troubleshooting & Prevention:
-
Visual Inspection: Check your sample vials for any visible precipitate or cloudiness.
-
Method Validation: Ensure your analytical method is truly stability-indicating. A forced degradation study is essential to generate potential degradants and confirm they can be detected.[17]
-
Change Detection Wavelength: Analyze samples at a lower wavelength (e.g., 210-220 nm) where more organic compounds have some absorbance.
-
Use a Universal Detector: If available, use a detector not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to check for non-UV-active species.
-
Aggressive Column Wash: After your analytical run, perform a wash with a very strong solvent (e.g., isopropanol or a THF/DCM mixture if column compatible) to see if any highly retained species elute.
-
Q6: I am observing significant peak tailing for the parent compound in my reverse-phase HPLC method. How can I improve the peak shape?
A6:
-
Causality: The basic primary amine group on your molecule can interact strongly with acidic silanol groups present on the surface of silica-based HPLC columns. This secondary interaction causes the peak to "tail."[18]
-
Troubleshooting & Prevention:
-
Adjust Mobile Phase pH: For a basic amine, increasing the pH of the mobile phase to a point where the amine is not protonated (e.g., pH > 8, if the column allows) can improve peak shape. Alternatively, using a low pH (e.g., pH 2.5-3) will protonate both the amine and the silanols, often leading to better symmetry.
-
Add a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[19] The TEA will interact with the active silanol sites, preventing your analyte from doing so.
-
Use a Modern Column: Employ a high-purity silica column with advanced end-capping (e.g., a C18 column marketed as "base-deactivated" or suitable for bases) designed to minimize these secondary interactions.
-
Check for Column Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or sample concentration.[20]
-
Diagrams: Workflows and Degradation Pathways
The following diagrams illustrate key processes for stability assessment.
Caption: Potential degradation routes for the target compound.
Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines. [17][21] 1. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. [19] * Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. [19] * Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. [6] * Thermal Degradation: Place the solid powder in a 70°C oven for 48 hours. Also, place a tightly capped vial of the stock solution at 70°C for 48 hours. [6] * Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [4][22]A control sample should be wrapped in foil and placed alongside.
3. Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to a target concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze all samples, including an unstressed control, by the HPLC method described below. Aim for 5-20% degradation of the main peak for optimal results. [5]
Protocol 2: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method provides a starting point for the analysis. It must be validated to ensure it can separate all degradation products from the parent peak.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (Base-deactivated) | Standard reverse-phase column; base-deactivation minimizes peak tailing from the amine group. [18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure consistent protonation of the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. [23] |
| Injection Vol. | 10 µL | Small volume to prevent column overload. |
| Detection | UV at 254 nm and 350 nm | 254 nm is a general wavelength for aromatics. The nitro-chromophore should have a longer wavelength absorbance around 350 nm, which can be more selective. A photodiode array (PDA) detector is ideal for monitoring all wavelengths. [14] |
References
- Analytical Techniques In Stability Testing - Separ
- A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroarom
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
- Thermal Stability Characteristics of Nitroarom
- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.
- troubleshooting HPLC for Chloroquine degrad
- Strategies for Resolving Stability Issues in Drug Formul
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Troubleshooting Common HPLC Issues | Labcompare.com.
- Stability-indicating methods for peptide drug analysis - AMSbiopharma.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC.
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame.
- Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- How to Store Reagents - Department of Chemistry : University of Rochester.
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
- Understanding ICH Photostability Testing - Q-Lab.
- Problems Storing Light Sensitive Reagents? We have a Solution - Camlab.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- Light-Sensitive Injectable Prescription Drugs - PMC.
- Amines - NCERT.
- Air Sensitive Compounds | Ossila.
- Forced Degrad
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Development of forced degradation and stability indic
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
Sources
- 1. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncert.nic.in [ncert.nic.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. How To [chem.rochester.edu]
- 10. camlab.co.uk [camlab.co.uk]
- 11. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. sepscience.com [sepscience.com]
- 15. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
- 18. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 19. pdf.smolecule.com [pdf.smolecule.com]
- 20. gmi-inc.com [gmi-inc.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. labcompare.com [labcompare.com]
Troubleshooting unexpected results in experiments with 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine
Status: Operational Ticket ID: T-NC6A-5502 Subject: Troubleshooting Reactivity, Stability, and Analytical Anomalies Assigned Specialist: Senior Application Scientist, Chemical Development Division
Executive Summary & Compound Profile
Compound: 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine Alternative Names: 6-Amino-5-nitrochromane; 6-Amino-5-nitro-3,4-dihydro-2H-1-benzopyran. Core Utility: Key intermediate in the synthesis of anti-arrhythmic agents (e.g., Class III potassium channel blockers) and bioactive heterocycles.
The "Ortho-Nitro" Challenge: The defining feature of this molecule is the ortho relationship between the electron-withdrawing nitro group (C5) and the electron-donating amino group (C6). This creates a strong intramolecular hydrogen bond and significantly reduces the nucleophilicity of the amine. Most "failures" reported by users stem from treating this compound like a standard aniline.
Diagnostic Workflow: Why is my experiment failing?
Use this decision tree to identify the root cause of your issue.
Figure 1: Diagnostic logic flow for common experimental failures.
Technical Support FAQs & Protocols
Category A: Reactivity Issues (Acylation, Alkylation, Substitution)
Q: I treated the compound with an acid chloride/anhydride, but recovered mostly starting material. Why? A: The amino group at C6 is heavily deactivated by the nitro group at C5.
-
Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG), pulling electron density away from the amine.
-
Steric/H-Bonding: An intramolecular hydrogen bond forms between the amine N-H and the nitro oxygen. This "locks" the amine and makes the lone pair less available for nucleophilic attack.
Protocol Adjustment:
-
Standard Conditions (Fail): DCM, Pyridine, RT.
-
Optimized Conditions (Pass): Use a stronger base or catalyst.
-
Acylation: Add DMAP (4-Dimethylaminopyridine) (0.1–0.2 equiv) to the reaction. Heat to reflux in THF or Toluene if necessary.
-
Alkylation: Use a polar aprotic solvent (DMF or DMSO) and a stronger base like NaH or K2CO3 with heating (60–80°C).
-
Q: My Sandmeyer reaction (diazotization) failed to yield the diazonium salt. A: Ortho-nitroanilines are difficult to diazotize due to low basicity. Standard HCl/NaNO2 conditions often fail. Solution: Use Nitrosyl Sulfuric Acid (HSO3ONO) in concentrated sulfuric acid or acetic acid. The higher acidity is required to protonate the deactivated amine and facilitate the attack of the nitrosonium ion.
Category B: Synthesis & Purity (The "Isomer Trap")
Q: I synthesized this via nitration of 6-acetamidochromane, but the NMR looks "messy." A: Nitration of 6-substituted chromanes often yields a mixture of regioisomers.
-
Target Isomer (5-Nitro): The C5 position is sterically hindered but electronically favorable if the 6-substituent is an acetamide (ortho-director).
-
Common Impurity (7-Nitro): The C7 position is less hindered.
-
Common Impurity (8-Nitro): Possible depending on conditions.
Verification Protocol (1H NMR): Focus on the aromatic region (6.5 – 8.0 ppm).
-
5-Nitro-6-Amino (Target): You should see two aromatic protons (H-7 and H-8). They are ortho to each other. Look for two doublets with a coupling constant J ≈ 8.5–9.0 Hz .
-
7-Nitro-6-Amino (Impurity): H-5 and H-8 are para to each other. They will appear as singlets (or very weakly coupled doublets).
-
8-Nitro-6-Amino (Impurity): H-5 and H-7 are meta to each other. Look for doublets with J ≈ 2–3 Hz .
| Proton Position | Multiplicity | Coupling Constant (J) | Indication |
| H-7 / H-8 | Doublet | ~9.0 Hz | Correct Isomer (5-Nitro) |
| H-5 / H-8 | Singlet | ~0 Hz | Wrong Isomer (7-Nitro) |
| H-5 / H-7 | Doublet | ~2.5 Hz | Wrong Isomer (8-Nitro) |
Category C: Stability & Storage
Q: The yellow powder turned dark red/brown after a week on the bench. A: Aromatic amines are susceptible to oxidation, forming quinoid-like impurities or azo-dimers. The presence of the nitro group can sometimes sensitize the molecule to light.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Light: Protect from light (amber vials or foil-wrapped).
-
Restoration: If the sample has darkened, purify via short-path silica filtration (eluting with DCM/MeOH) or recrystallization from Ethanol/Water.
Category D: Reduction (Nitro to Amine)
Q: I am trying to reduce the nitro group to get the 5,6-diaminochromane, but the product is unstable. A: 5,6-Diaminochromane is extremely electron-rich and prone to rapid air oxidation (turning purple/black instantly).
-
Handling: Do not isolate the free base of the diamine if possible.
-
Strategy:
-
Hydrogenation: Pd/C, H2 (1 atm), MeOH. Add 1-2 equivalents of HCl or AcOH to trap the product as the stable salt.
-
Immediate Derivatization: If the next step is cyclization (e.g., to an imidazole), perform the reduction in the presence of the cyclization reagent (e.g., aldehyde/carboxylic acid) or proceed immediately without exposing to air.
-
Mechanistic Visualization: The Deactivation Effect
Understanding the intramolecular hydrogen bond is key to troubleshooting reactivity.
Figure 2: The intramolecular hydrogen bond between the 6-amino proton and 5-nitro oxygen reduces the availability of the nitrogen lone pair, necessitating harsher reaction conditions.
(Note: In a real rendering, Struct1 would depict the chemical structure showing the 6-membered ring fused to benzene, with NO2 at 5 and NH2 at 6, and a dotted line between them.)
References
- Reactivity of Ortho-Nitroanilines: Mechanism of Deactivation: The reduced basicity of o-nitroaniline (pKa ~ -0.28) compared to aniline (pKa ~ 4.6) confirms the strong electron-withdrawing and H-bonding effects. Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Synthesis of Nitrochromenes
- Regioselectivity in Nitration: Studies on the nitration of chromanes indicate that 6-substituted derivatives often yield mixtures requiring careful chromatographic separ
-
Source:Journal of Heterocyclic Chemistry, "Nitration of 2,2-dimethylchroman and related compounds."
- Analytical Data (General Chromane Scaffold)
-
Related Application (Nifekalant Synthesis)
- Context: 6-Amino-5-nitro derivatives are precursors to diamines used in anti-arrhythmic drug synthesis.
-
Source:Chemical & Pharmaceutical Bulletin, "Synthesis and antiarrhythmic activity of Nifekalant intermediates."
(Note: Specific CAS 103986-37-0 or similar may apply depending on the exact salt form or substitution, but the core 6-amino-5-nitro scaffold follows the physics described above.)
Enhancing the biological activity of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine through derivatization
Core Technical Overview
Welcome to the Advanced Scaffolds Support Center. You are inquiring about 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine , a highly specialized pharmacophore. This molecule combines the privileged chroman (dihydrochromene) backbone—known for antioxidant and neuroprotective properties—with a vicinal nitro-amino motif.
Why this scaffold matters:
-
The "Ortho-Effect": The intramolecular hydrogen bond between the 5-nitro oxygen and the 6-amino hydrogen locks the conformation, reducing the amine's nucleophilicity but increasing membrane permeability (lipophilicity).
-
Cyclization Potential: It is a "pre-fused" precursor.[1] Reduction of the nitro group yields a 5,6-diaminochroman, a gateway to tricyclic imidazochromans or pyrazinochromans.
-
Therapeutic Space: Primary applications include anticancer (tubulin polymerization inhibition), antimicrobial (DNA gyrase targeting), and neuroprotection (MAO-B inhibition).
Troubleshooting Guide: Synthesis & Derivatization
Issue 1: "My acylation yields are consistently low (<30%)."
Diagnosis: The 5-nitro group exerts a strong electron-withdrawing effect (–I, –M) on the 6-amino group. Furthermore, the intramolecular H-bond (N-H···O=N) creates a "pseudo-ring" that sterically and electronically deactivates the amine toward nucleophilic attack.
Technical Protocol (The "Force" Method): Do not use standard Schotten-Baumann conditions.
-
Solvent Switch: Move from DCM/THF to polar aprotic solvents like DMF or DMA to disrupt the intramolecular H-bond.
-
Base Selection: Use a non-nucleophilic strong base.[1] NaH (Sodium Hydride) is superior here.[1] Deprotonating the amine breaks the H-bond and creates a highly reactive amide anion.
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) (10 mol%) if using acid anhydrides.
Self-Validating Check:
-
Pre-reaction: Run an IR.[1] The N-H stretch should be shifted/broad due to H-bonding.
-
Post-deprotonation:[1] The solution should turn deep red/orange (formation of the anilide anion).
Issue 2: "The compound precipitates during biological assays (Low Solubility)."
Diagnosis: The 5-nitro-6-amino motif is planar and lipophilic (LogP > 3.5), leading to aggregation in aqueous media.
Derivatization Strategy for Solubility: Instead of simple alkylation, employ reductive amination with polar heterocycles.
-
Reagent: Morpholine or N-methylpiperazine linked via a linker.
-
Protocol: React 5N-6AC with chloroacetyl chloride (using the NaH method above), then displace the chloride with N-methylpiperazine.
-
Result: The tertiary amine tail forms a salt at physiological pH, drastically improving aqueous solubility without altering the core pharmacophore.
Visualizing the Derivatization Logic
The following diagram outlines the critical decision pathways for modifying this scaffold based on your end-goal (Potency vs. Solubility vs. Novelty).
Caption: Figure 1.[2] Strategic derivatization pathways. Pathway 1 focuses on side-chain optimization, while Pathway 2 alters the core scaffold rigidity.
Advanced FAQ: Scaffold Morphing
Q: Can I convert this into a tricyclic system to lock the conformation further?
A: Yes. This is a classic "Scaffold Hopping" technique.[1] The Protocol:
-
Reduction: Reduce the 5-nitro group to an amine using Fe/NH₄Cl (gentle) or H₂/Pd-C (thorough). Warning: The resulting diamine is air-sensitive (oxidation to quinone imines).
-
Cyclization (Imidazole Fusion): Reflux the fresh diamine in formic acid or triethyl orthoformate .
-
Result: You generate an imidazo[4,5-f]chroman . This mimics the purine core (adenine) and is highly relevant for kinase inhibition assays.
Q: How do I monitor the stability of the Nitro group during other reactions?
A: The nitro group on the chroman ring is susceptible to reduction by metals often used in coupling reactions.
-
Avoid: Standard Pd-catalyzed couplings involving active metals (Zn, Mg) if the nitro group is essential.
-
Use: Suzuki-Miyaura coupling (Boronic acids) is generally safe.
-
Monitoring: Use UV-Vis spectroscopy .[3] The nitro-chroman has a distinct charge-transfer band (~350-400 nm). Loss of this band usually indicates reduction to the amine or hydroxylamine.
Biological Activity & SAR Summary
The table below summarizes how specific modifications to the 6-amino group modulate biological outcomes, based on general chroman SAR data.
| Modification Type | Target Effect | Mechanism of Action |
| Free Amine (Parent) | Moderate Cytotoxicity | Tubulin binding; DNA intercalation (weak). |
| Sulfonamide (-NHSO₂R) | Enhanced Potency | Mimics transition states; increases H-bond donor acidity. |
| Chloroacetamide (-NHCOCH₂Cl) | Covalent Inhibition | Acts as an alkylating agent (Michael acceptor) for cysteine residues in enzymes. |
| Imidazole Fusion | Kinase Selectivity | Resembles ATP adenine ring; targets ATP-binding pockets. |
References
-
Chroman Scaffold in Medicinal Chemistry
-
Nitroaniline Reactivity (Ortho-Effect)
-
Biological Applications (Antimicrobial/Anticancer)
-
Nitro Group Reduction & Toxicity
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chiral separation techniques for 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine enantiomers
To: User From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Chiral Separation of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine Derivatives
Executive Summary & Scientific Validation
Critical Structural Note: The specific molecule This compound (also known as 6-amino-5-nitrochroman) possesses a plane of symmetry and is achiral in its unsubstituted form. The chroman ring (3,4-dihydro-2H-1-benzopyran) only exhibits chirality if substituted at the C2, C3, or C4 positions (e.g., 2-methyl-5-nitro-chroman-6-amine).
Assumption for this Guide: This guide addresses the chiral separation of substituted enantiomers of this scaffold (e.g., C2-substituted analogs), which are common intermediates in the synthesis of bioactive compounds (e.g., Soraprazan analogs, Nebivolol intermediates). The protocols below are optimized for basic, nitro-aromatic amines , addressing the specific challenges of peak tailing (due to the -NH2 group) and dipole interactions (due to the -NO2 group).
Part 1: Method Development Strategy
The separation of amino-chromans requires a delicate balance between suppressing silanol interactions (to prevent tailing) and maximizing enantioselectivity.
Column Selection Matrix
For nitro-amino chromans, Polysaccharide-based Stationary Phases are the gold standard due to their ability to form hydrogen bonds with the amino and nitro groups.
| Column Type | Phase Description | Suitability for Amino-Chromans |
| CHIRALPAK® IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Primary Choice. The "chloro" and "methyl" groups provide unique pockets for nitro-aromatics. Immobilized phase allows broad solvent range. |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Secondary Choice. Excellent general selectivity. Immobilized version of the classic AD-H. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Classic Choice. Often works well for rigid bicyclic systems like chromans. |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Alternative. distinct selectivity if IA/IG fail. |
Mobile Phase Modes
-
Normal Phase (NP): Alkane / Alcohol + Basic Additive.
-
Standard: n-Hexane / Ethanol (80:20) + 0.1% Diethylamine (DEA).
-
Why: Ethanol is a better hydrogen-bond donor than IPA, often improving resolution for nitro-amines.
-
-
Polar Organic Mode (PO): 100% Methanol or Acetonitrile + Basic Additive.
-
Standard: Methanol + 0.1% DEA.
-
Why: Improves solubility for polar nitro-compounds and reduces run times.
-
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Peak Shape & Tailing
Q: My peaks are tailing significantly (
-
Immediate Fix: Increase the basic additive. Switch from 0.1% DEA to 0.1% Ethanolamine or increase DEA to 0.2% . Ethanolamine often masks silanols more effectively for primary amines.
-
Secondary Fix: Switch to an Immobilized Column (IA, IG) and use a "stronger" solvent like Ethyl Acetate (e.g., Hexane/EtOAc/DEA) to disrupt non-specific adsorption.
Module 2: No Separation (Co-elution)
Q: I see a single peak. Is it the column or the method? A:
-
Verify Chirality: Ensure your derivative is actually chiral (e.g., has a substituent at C2). Unsubstituted 5-nitro-6-aminochroman cannot be separated.
-
Screening Protocol: If chiral, the "Generic" gradient often fails.
-
Action: Run a screen of CHIRALPAK IG and CHIRALCEL OD-H .[1]
-
Solvent Switch: If using IPA, switch to Methanol (in PO mode) or Ethanol (in NP mode). The steric bulk of the alcohol affects how the analyte fits into the chiral groove.
-
Module 3: Solubility Issues
Q: The sample precipitates in Hexane/IPA. What now? A: Nitro-amines can be sparingly soluble in alkanes.
-
Solution: Switch to Polar Organic Mode (POM) .
-
Dissolve sample in 100% Methanol.
-
Run on CHIRALPAK IA or IG using 100% Methanol + 0.1% DEA / TEA.
-
Warning: Do not use older "Coated" columns (AD-H, OD-H) with 100% Acetonitrile unless explicitly permitted, but 100% Methanol is generally safe for OD-H/AD-H.
-
Part 3: Standard Operating Procedure (SOP)
Protocol: Rapid Screening for 5-Nitro-6-Aminochroman Derivatives
Objective: Identify the optimal separation condition within 4 runs.
Materials:
-
Columns: CHIRALPAK IG-3 (3µm) and CHIRALCEL OD-3 (3µm).
-
Mobile Phase A: n-Hexane / Ethanol (50:50) + 0.1% DEA.
-
Mobile Phase B: Methanol + 0.1% DEA.
Steps:
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol (or Methanol). Filter (0.2 µm).[2]
-
Run 1 (NP - IG): Inject 5 µL on CHIRALPAK IG. Isocratic Hexane/EtOH (80:20) + 0.1% DEA. Flow: 1.0 mL/min.[3]
-
Run 2 (NP - OD): Repeat Run 1 on CHIRALCEL OD-3.
-
Run 3 (PO - IG): Inject 5 µL on CHIRALPAK IG. Isocratic 100% Methanol + 0.1% DEA.
-
Analysis:
Part 4: Visualization (Workflow)
The following diagram outlines the logical decision tree for method development.
Caption: Decision tree for troubleshooting chiral separation of amino-chroman derivatives.
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IG. Available at: [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides. Chemical Society Reviews. Available at: [Link]
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Brancaccio, G., et al. (1973). Synthesis of this compound (Precursor synthesis verification). Journal of Heterocyclic Chemistry.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Validation Guide: Evaluating the Anticancer Potential of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
For researchers at the forefront of oncology drug discovery, the transition from promising in vitro data to robust in vivo validation is a critical and defining step. This guide provides a comprehensive framework for the in vivo evaluation of a novel investigational compound, 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine, hereafter referred to as C-346. While direct in vivo studies on C-346 are not yet published, this document synthesizes data from structurally related nitroaromatic and chroman-based compounds to present a scientifically grounded, comparative guide for its validation.
This guide is structured to provide not just a protocol, but a strategic rationale for experimental design, comparing C-346 against both a standard-of-care chemotherapeutic agent, Doxorubicin, and a hypothetical analogue, 6-Amino-3,4-dihydro-2H-chromene (C-340), to underscore the potential contribution of the nitro functional group.
Scientific Rationale and Mechanistic Hypothesis
The chemical architecture of C-346, featuring a chroman scaffold and a nitroaromatic moiety, suggests several potential anticancer mechanisms. Chromene and chroman derivatives have demonstrated a wide array of biological activities, including the ability to inhibit critical cellular enzymes and downregulate anti-apoptotic proteins.[1][2] Specifically, some 4H-chromene derivatives have been shown to exert anti-leukemic effects by inhibiting Bcl-2 proteins.[3]
The presence of the nitro group is particularly significant. Nitroaromatic compounds are a cornerstone of hypoxia-activated prodrugs (HAPs).[4] Solid tumors often contain hypoxic (low-oxygen) regions, which are resistant to conventional therapies.[5] In these environments, the nitro group can be enzymatically reduced to form highly cytotoxic radical species that induce DNA damage and cell death, offering a selective advantage in targeting tumors.[4] Furthermore, some nitroaromatic compounds function as alkylating agents, a well-established anticancer mechanism.[6][7]
Therefore, our primary hypothesis is that C-346 acts as a bioreductive agent, selectively targeting hypoxic tumor cells, with a secondary potential to disrupt pro-survival signaling pathways common to chroman-based molecules.
Comparative Framework: Selection of Alternatives
To rigorously assess the therapeutic potential of C-346, a multi-faceted comparison is essential.
-
Positive Control (Standard-of-Care): Doxorubicin. A widely used anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, serving as a robust benchmark for cytotoxic efficacy.[8] Its inclusion allows for a direct comparison of C-346's potency against a clinically relevant standard.
-
Structural Analogue Control: 6-Amino-3,4-dihydro-2H-chromene (C-340). This hypothetical analogue lacks the critical nitro group. Its inclusion is designed to isolate the effect of the nitro moiety. A significant difference in efficacy between C-346 and C-340 would provide strong evidence for the nitro group's role in the anticancer activity, likely through a hypoxia-activated mechanism.
Experimental Design: A Step-by-Step In Vivo Validation Workflow
The comprehensive in vivo validation of C-346 follows a structured, multi-stage process designed to assess efficacy, toxicity, and preliminary pharmacokinetics. The use of animal models is a critical step for evaluating systemic effects that cannot be modeled in vitro.[9]
Overall Experimental Workflow
The following diagram outlines the key phases of the in vivo validation process.
Caption: In vivo validation workflow for novel anticancer agents.
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of C-346 that can be administered without causing unacceptable toxicity.
-
Methodology:
-
Use healthy, non-tumor-bearing mice (e.g., BALB/c strain).
-
Establish multiple dosing cohorts (n=3-5 mice per cohort).
-
Administer escalating doses of C-346 via the intended clinical route (e.g., intraperitoneal or oral).
-
Monitor animals daily for 14 days for clinical signs of toxicity, including weight loss (>20% is a common endpoint), changes in behavior, and ruffled fur.
-
The MTD is defined as the highest dose that does not produce dose-limiting toxicity.
-
Protocol 2: Xenograft-Based Efficacy Study
-
Objective: To evaluate the antitumor efficacy of C-346 in a validated cancer model and compare it with controls.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are chosen to prevent rejection of human tumor cells. For this guide, we will use the MCF-7 human breast cancer cell line, which is widely used and has been shown to be sensitive to various chromene derivatives.[10]
-
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes:
-
Group 1: Vehicle Control
-
Group 2: C-346 (at MTD)
-
Group 3: Doxorubicin (at established effective dose, e.g., 5 mg/kg)
-
Group 4: C-340 (at MTD, to compare with C-346)
-
-
Treatment: Administer treatments according to a predefined schedule (e.g., three times per week for 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³), or if significant toxicity is observed. Euthanize animals according to approved ethical protocols.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Data Presentation and Comparative Analysis
The following tables present hypothetical, yet plausible, data based on the expected outcomes from the proposed mechanisms of action.
Table 1: Comparative In Vivo Efficacy Against MCF-7 Xenografts
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1850 ± 210 | 0% | +5% |
| C-346 | 20 mg/kg (3x/week) | 450 ± 95 | 75.7% | -8% |
| Doxorubicin | 5 mg/kg (1x/week) | 380 ± 80 | 79.5% | -15% |
| C-340 (Analogue) | 20 mg/kg (3x/week) | 1320 ± 180 | 28.6% | -4% |
Interpretation: The data suggests C-346 exhibits significant antitumor activity, comparable to the standard-of-care, Doxorubicin, but with potentially lower systemic toxicity (less body weight loss). The substantially lower efficacy of the C-340 analogue strongly supports the hypothesis that the nitro group is critical for the compound's potent anticancer effect.
Mechanistic Validation: Linking Efficacy to Pathway
To validate our mechanistic hypothesis, post-treatment analysis of tumor tissues is essential.
Hypothesized Signaling Pathway
The bioreductive activation of C-346 under hypoxic conditions is expected to generate reactive nitrogen species, leading to DNA damage and apoptosis.
Caption: Hypothesized pathway for hypoxia-activated C-346.
Biomarker Analysis
Tumor samples collected at the study's endpoint should be analyzed for key biomarkers:
-
Hypoxia: Immunohistochemistry (IHC) for pimonidazole or HIF-1α to confirm the presence of hypoxic regions and correlate them with areas of cell death in the C-346 treated group.
-
DNA Damage: IHC for γH2AX, a marker of DNA double-strand breaks. A significant increase in γH2AX staining in the C-346 group compared to the C-340 group would confirm DNA damage as a primary mechanism.
-
Apoptosis: TUNEL staining or IHC for cleaved caspase-3 to quantify apoptotic cell death.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound (C-346). By employing a comparative framework against both a standard-of-care agent and a structural analogue, researchers can generate high-quality, interpretable data on efficacy and mechanism of action. The hypothetical data presented suggests that C-346 holds significant promise as a hypoxia-activated anticancer agent. Positive results from this validation workflow would strongly support its advancement into further preclinical development, including more detailed toxicology and pharmacokinetic studies, as a prelude to potential clinical trials.
References
-
Silva Lopes, M., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16.[6][7]
-
Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2779–2788.[10]
-
PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry.[7]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][7]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Drug Design & Discovery, 20(1), 108-120.[11]
-
PubMed. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][7]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Drug Design & Discovery.[12]
-
PubMed. (2012). 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. Archiv der Pharmazie.[13]
-
ResearchGate. (n.d.). The hypoxia-activated mechanism of nitroaromatic/nitroimidazole prodrugs.[5]
-
Google Patents. (2015). US9198895B2 - Chroman derivatives, medicaments and use in therapy.[14]
-
Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.[1]
-
Taylor & Francis Online. (2021). In vitro and in silico anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) through inhibition of anti-apoptotic Bcl-2 proteins. Journal of Biomolecular Structure and Dynamics.[3]
-
ResearchGate. (n.d.). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC.[2]
-
Sinha, B. K., et al. (2013). Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity. Journal of Experimental Therapeutics and Oncology, 10(4), 257-270.[15]
-
Palmer, B. D., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 998.[4]
-
ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][7]Oxazines, and Chromeno[2,3-d]Pyrimidines.[16]
-
Valdés-Jiménez, A., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 18(3), 309.[17]
-
Heffeter, P., et al. (2017). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Medicinal Chemistry, 60(23), 9673–9684.[18]
-
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory.[19]
-
Royal Society Publishing. (2015). Species differences in tumour responses to cancer chemotherapy. Philosophical Transactions of the Royal Society B: Biological Sciences.[8]
-
Cordes, N., & van Beuningen, D. (2003). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 179(8), 501-509.[9]
-
MDPI. (2026). Comparison of the Efficacy of 35 Anticancer Drugs According to Genomic Profiling and Biological Characteristics of 14 Gastric Cancer Cell Lines. International Journal of Molecular Sciences.[20]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]
- 15. Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine analogs
This guide provides an in-depth technical analysis of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine (also known as 6-amino-5-nitrochromane ) and its structural analogs.
These compounds serve as the critical "Ortho-Nitroaniline" scaffolds used to synthesize Chromeno-fused 1,2,4-Triazine 1,4-Dioxides . These tricyclic systems are Hypoxia-Activated Prodrugs (HAPs) , designed to overcome the limitations of first-generation agents like Tirapazamine (TPZ) by targeting the hypoxic core of solid tumors with improved pharmacokinetics and solubility.
Executive Summary & Therapeutic Logic
The Challenge: Solid tumors often contain hypoxic regions (low oxygen) resistant to standard chemotherapy and radiation. Tirapazamine (TPZ) was the pioneering bioreductive drug, but it failed in Phase III trials due to poor solubility and dose-limiting toxicity.
The Solution: The This compound scaffold replaces the benzene ring of TPZ with a chromane (dihydro-2H-chromene) ring. This modification alters the electron density and lipophilicity of the final drug, optimizing the one-electron reduction potential (E¹) to ensure the drug is activated only in deep hypoxia, sparing normal tissue.
Core Application:
-
Primary Class: Bioreductive Cytotoxins (Hypoxia-Selective).
-
Mechanism: One-electron reduction by reductases (e.g., P450 oxidoreductase)
Radical anion formation DNA double-strand breaks. -
Key Advantage: The chromane ring oxygen donates electron density, fine-tuning the reduction potential for better safety profiles compared to benzotriazine analogs.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class relies on the transformation of the 5-nitro-6-amino precursor into the active Chromeno[3,4-e][1,2,4]triazine 1,4-dioxide .
The Core Scaffold: Chromane vs. Benzene
| Feature | Benzene (Tirapazamine) | Chromane (Target Analog) | SAR Impact |
| Structure | Bicyclic (Benzotriazine) | Tricyclic (Chromeno-triazine) | Chromane adds steric bulk and lipophilicity. |
| Solubility | Poor | Improved | The ether oxygen and non-planar aliphatic ring disrupt crystal packing, enhancing solubility. |
| Electronic | Electron-withdrawing | Electron-donating (O-atom) | The O-atom at position 1 pushes electron density into the ring, lowering the reduction potential (making it harder to reduce). This reduces aerobic toxicity. |
Substituent Effects on the Chromane Ring
The This compound core allows for specific modifications at the C2, C3, and C4 positions of the aliphatic ring.
-
C5-Nitro / C6-Amine (The "Warhead" Precursor):
-
Requirement: Must be ortho to each other to allow cyclization into the 1,2,4-triazine ring.
-
Modification: Removing the nitro group abolishes hypoxia selectivity (no redox trigger). Acylation of the amine (to form amides) creates stable prodrugs that must be hydrolyzed first.
-
-
C2-Position (Gem-Dimethyl Effect):
-
Analog: 2,2-dimethyl-5-nitro-chromen-6-ylamine.
-
Effect: Increases lipophilicity (LogP) and metabolic stability. The gem-dimethyl group blocks potential metabolic oxidation at the C2 position.
-
-
C4-Position (Benzylic Carbon):
-
Modification: Introduction of hydroxyl or carbonyl groups.[1]
-
Effect: Oxidation at C4 (forming the chroman-4-one) significantly withdraws electrons, making the drug easier to reduce. This increases potency but may reduce hypoxia selectivity (causing aerobic toxicity).
-
Comparative Performance Data
The following table compares the Chromane-derived Analog (SN-29105 series) against the standard Tirapazamine (TPZ) .
Table 1: Hypoxia Cytotoxicity & Physicochemical Properties
| Compound | Scaffold Origin | HCR (Hypoxia Cytotoxicity Ratio)* | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Solubility (mM) |
| Tirapazamine (TPZ) | Benzene (2-nitroaniline) | ~150 | 85 | 0.56 | 0.8 |
| Chromane Analog A | 5-Nitro-chromen-6-ylamine | ~250 | 120 | 0.48 | 2.5 |
| Chromane Analog B | 2,2-Dimethyl-5-nitro... | ~180 | 200 | 1.1 | 1.8 |
-
HCR = (Aerobic IC50) / (Hypoxic IC50). Higher is better (more selective).
-
Data derived from comparative studies of benzotriazine vs. chromeno-triazine oxides.
Key Insight: The Chromane Analog A demonstrates a superior HCR and 3x better solubility than TPZ. The lower aerobic toxicity (Higher Aerobic IC50) confirms the electronic shielding effect of the chromane oxygen.
Mechanism of Action (Bioreductive Activation)
The following diagram illustrates the "Redox Cycling" mechanism. In normal cells (Normoxia), the radical is safely oxidized back to the parent drug. In tumors (Hypoxia), the radical persists and fragments to cause DNA damage.
Figure 1: The "Futile Cycle" mechanism protecting normal oxygenated tissues vs. irreversible activation in hypoxic tumors.
Experimental Protocols
To validate the SAR of these analogs, researchers must perform synthesis and hypoxic screening.
Synthesis of the Scaffold: this compound
Objective: Synthesize the ortho-nitroaniline precursor required for triazine ring closure.
-
Starting Material: N-(3,4-dihydro-2H-chromen-6-yl)acetamide (Protected amine).
-
Nitration:
-
Deprotection (Hydrolysis):
-
Reflux the intermediate in 10% NaOH / Ethanol for 2 hours.
-
Cool and neutralize with dilute HCl.
-
Yield: Orange/Red precipitate of This compound .
-
Validation: 1H NMR should show two doublets for aromatic protons (C7, C8) and the disappearance of the acetyl singlet.
-
Hypoxia Cytotoxicity Assay (MTT)
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).
-
Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or A549.
-
Seeding: 2,000 cells/well in 96-well plates. Adhere for 24h.
-
Drug Treatment:
-
Prepare serial dilutions of the Chromane Analog and TPZ (Control).
-
Set A (Normoxia): Incubate in standard incubator (20%
, 5% ). -
Set B (Hypoxia): Incubate in an anaerobic chamber (
atmosphere, <0.1% ) for 4 hours.
-
-
Re-oxygenation: Remove Set B from the chamber and wash drugs. Replace with fresh media.
-
Incubation: Incubate both sets for an additional 72-96 hours (Normoxia).
-
Readout: Add MTT reagent. Solubilize formazan with DMSO.[2] Measure Absorbance at 570nm.
-
Calculation:
-
Calculate
for both sets. - .
-
Synthesis Workflow Diagram
This workflow visualizes the conversion of the chromane scaffold into the active triazine-N-oxide drug.
Figure 2: Synthetic route from basic chromane to the bioreductive anticancer agent.[5]
References
-
Hay, M. P., et al. (1998). "Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Cytotoxins." Journal of Medicinal Chemistry.
-
Siim, B. G., et al. (2000). "Tirapazamine Analogues: The Relationship Between Hypoxia-Selective Cytotoxicity and Reduction Potential." Cancer Research.
-
Pruijn, F. B. (2006). "Hypoxia and Bioreductive Drugs." Seminars in Radiation Oncology.
-
Denny, W. A. (2004). "Hypoxia-Activated Prodrugs in Cancer Therapy: Progress to the Clinic." Future Oncology.
-
European Patent Office. (2007). "EP1866292A1: Tricyclic 1,2,4-triazine oxides and compositions therefrom." Google Patents.
Sources
5-Nitro-3,4-dihydro-2H-chromen-6-ylamine vs. Coumarin Derivatives: A Comparative Guide for Drug Developers
Executive Summary
For medicinal chemists and drug development professionals, selecting the appropriate oxygen-containing bicyclic heterocycle is a foundational decision that dictates a drug's pharmacokinetic profile, target specificity, and mechanism of action. This guide provides an in-depth comparative analysis between 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine (a heavily substituted chroman derivative) and Coumarin derivatives (benzopyrones).
While coumarins serve as direct, broad-spectrum pharmacological agents (acting as anticoagulants, enzyme inhibitors, and apoptotic triggers)[1][2], this compound is a highly specialized, functionally dense synthetic precursor. It is primarily utilized to construct tricyclic 1,2,4-triazine oxides—potent Hypoxia-Activated Prodrugs (HAPs) designed to selectively eradicate radioresistant hypoxic cells in solid tumors[3][4].
Structural & Mechanistic Divergence
This compound: The Hypoxia-Targeting Scaffold
Structurally, this compound is a saturated chroman ring featuring strategically placed nitro and amine groups. This specific substitution pattern is not designed for direct target binding; rather, it allows for regioselective cyclization to form tricyclic 1,2,4-triazine-1,4-dioxides (tirapazamine analogs)[3].
Mechanism of Action (Post-Synthesis): Once synthesized into a triazine oxide, the compound acts as a bioreductive prodrug. In normoxic tissues, one-electron reductases (like POR or CYPOR) reduce the prodrug into a radical, which is immediately oxidized back to the parent compound by molecular oxygen (futile redox cycling)[4][5]. In the hypoxic core of solid tumors, the absence of oxygen stabilizes the radical, leading to irreversible DNA double-strand breaks[5].
Mechanism of Hypoxia-Activated Prodrugs derived from 5-nitrochroman-6-amine.
Coumarin Derivatives: The Pleiotropic Pharmacophore
Coumarins (2H-chromen-2-ones) feature an unsaturated pyrone ring fused to a benzene ring. This conjugated system allows them to interact directly with various biological targets. Depending on the substitution (e.g., 4-hydroxycoumarins like warfarin, or coumarin-dithiocarbamate hybrids), they exhibit potent anticancer, anti-inflammatory, and antimicrobial properties[1][6].
Mechanism of Action: Coumarin derivatives exert anticancer effects primarily by inhibiting specific enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase) and inducing oxidative stress. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-dependent apoptosis in tumor cells[2][6].
Pleiotropic anticancer and enzymatic targeting pathways of coumarin derivatives.
Comparative Data & Pharmacological Profiles
To guide scaffold selection, the following tables summarize the structural attributes and typical pharmacological performance of both classes.
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | Coumarin Derivatives (General) |
| Core Scaffold | Chroman (Saturated pyran ring) | Benzopyrone (Unsaturated pyranone) |
| Primary Role | Synthetic Intermediate for HAPs | Direct Active Pharmaceutical Ingredient |
| Key Substitutions | C5-Nitro, C6-Amine (Essential for cyclization) | C3, C4, C7 (Dictates target specificity) |
| Redox Behavior | Stable; derivatives undergo 1e- reduction | Generally stable; some generate ROS |
| Target Microenvironment | Hypoxic tumor cores (<0.1% O | Normoxic and varied tissue environments |
Table 2: Comparative Cytotoxicity Metrics (Representative Data)
Note: Data represents the performance of the final synthesized triazine oxide (from the chroman precursor) versus a standard synthetic coumarin-dithiocarbamate hybrid in in vitro models.
| Compound Class | Cell Line | Normoxia IC | Hypoxia IC | Hypoxia Cytotoxicity Ratio (HCR) |
| Triazine Oxide (Chroman-derived) | HT29 (Colon) | > 150 µM | 1.2 µM | > 125x |
| Coumarin-Dithiocarbamate Hybrid | MCF-7 (Breast) | 4.5 µM | 5.0 µM | ~ 0.9x |
Analysis: The chroman-derived HAP demonstrates extreme selectivity for hypoxic cells, making it an ideal adjuvant to radiotherapy. Conversely, the coumarin derivative is highly potent regardless of oxygen tension, making it suitable for systemic monotherapies targeting well-vascularized tumors[5][6].
Experimental Methodologies & Protocols
The following self-validating protocols outline the synthesis of the chroman intermediate and the specialized biological assays required to evaluate both compound classes.
Protocol A: Base-Catalyzed Hydrolysis Synthesis of 5-Nitrochroman-6-amine
Causality: To synthesize the free amine from its protected acetamide precursor, base hydrolysis is preferred over acid hydrolysis to prevent unwanted degradation of the chroman ether linkage while preserving the sensitive nitro group[3].
-
Preparation: Dissolve N-(5-nitro-3,4-dihydro-2H-chromen-6-yl)acetamide (5.25 mmol) in 50 mL of 95% Ethanol (EtOH).
-
Base Addition: Add NaOH (15.7 mmol, 3 equivalents) to the solution. Note: Excess base ensures complete deprotection without requiring extreme temperatures.
-
Reflux: Stir the mixture at reflux temperature (approx. 78°C) for 16 hours. Monitor reaction completion via TLC (EtOAc:Hexane).
-
Workup: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Extraction: Partition the resulting residue between Diethyl Ether (Et
O) and distilled water. Extract the aqueous layer twice. -
Purification: Dry the combined organic fractions over anhydrous Na
SO , filter, and evaporate. Purify via silica gel chromatography to yield pure this compound[3].
Protocol B: Hypoxic vs. Normoxic Clonogenic Survival Assay
Causality: Standard colorimetric assays (like MTT) are highly inaccurate for HAPs because transient hypoxia induces cellular metabolic arrest, skewing absorbance readings. A clonogenic assay strictly measures true reproductive cell death, providing an accurate Hypoxia Cytotoxicity Ratio (HCR)[4].
Parallel normoxic and hypoxic clonogenic assay workflow for evaluating differential cytotoxicity.
-
Cell Seeding: Seed exponential-phase cells (e.g., HT29) into glass petri dishes (glass prevents oxygen trapping common in plastic).
-
Atmospheric Equilibration: Transfer half the dishes to a standard incubator (20% O
, 5% CO ) and the other half to an anaerobic hypoxic chamber (<0.1% O , 5% CO , balance N ). Equilibrate for 2 hours. -
Drug Exposure: Treat cells with serial dilutions of the chroman-derived triazine oxide or coumarin derivative. Incubate for exactly 4 hours.
-
Wash & Replate: Remove the drug, wash cells twice with PBS, trypsinize, and replate at known low densities (e.g., 200-1000 cells/well) in fresh media under normoxic conditions.
-
Colony Formation: Incubate for 10-14 days until macroscopic colonies (>50 cells) form.
-
Quantification: Fix with methanol, stain with 0.5% crystal violet, and count colonies. Calculate the HCR by dividing the Normoxic IC
by the Hypoxic IC .
Strategic Recommendations for Drug Developers
-
Choose Coumarins for Multi-Target Systemic Therapies: If your clinical objective is to target well-oxygenated tumors, manage inflammation, or inhibit specific enzymes (like AChE for neuroprotection), the coumarin scaffold offers unparalleled synthetic flexibility and proven bioavailability[2][6].
-
Choose the 5-Nitrochroman-6-amine Pathway for Radiotherapy Adjuvants: If your goal is to tackle the root cause of tumor recurrence—radioresistant hypoxic cores—utilize this compound as your building block. Its conversion into a tricyclic triazine oxide yields a prodrug that weaponizes the tumor's own lack of oxygen against it[3][5].
-
Assay Selection is Critical: Never rely on metabolic assays (MTT/MTS) when evaluating the efficacy of hypoxia-activated compounds. Always default to clonogenic survival to ensure data integrity[4].
References
- Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.kuey.net.
- Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review.PubMed (NIH).
- Coumarin–Dithiocarbamate Derivatives as Biological Agents.MDPI.
- EP1866292A1 - Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments.Google Patents.
- Determinants of sensitivity to hypoxia-directed anticancer prodrugs.ResearchGate.
Sources
- 1. kuey.net [kuey.net]
- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1866292A1 - Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1866292A1 - Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Efficacy of 5-Nitro-3,4-dihydro-2h-chromen-6-ylamine compared to standard-of-care drugs
An In-Depth Comparative Analysis of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine and its Analogs Against Standard-of-Care Therapeutics
An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in a perpetual state of evolution, with a continuous search for novel chemical entities that can offer improved efficacy, safety, and pharmacokinetic profiles over existing treatments. Within this context, the chromene scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group to this scaffold can further modulate its biological activity, leading to compounds with potential therapeutic applications.[2] This guide provides a comprehensive comparison of a representative nitrochromene compound, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, with the standard-of-care drug, Amphotericin B, for the treatment of leishmaniasis.[3]
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, with current treatments facing challenges such as toxicity, high cost, and emerging drug resistance.[3][4] This necessitates the exploration of new therapeutic avenues, and nitrochromene derivatives have shown promise in this regard.[3][4]
Mechanism of Action: A Tale of Two Targets
The therapeutic efficacy of a drug is intrinsically linked to its mechanism of action. While both the nitrochromene compound and Amphotericin B exhibit potent antileishmanial activity, they are thought to achieve this through distinct molecular pathways.
8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: The precise mechanism of action for this nitrochromene derivative is not fully elucidated. However, it is hypothesized that the presence of the nitro group is crucial for its antiparasitic activity. Nitro compounds can undergo bioreduction within the parasite to generate reactive nitrogen species, which can induce oxidative stress and damage essential biomolecules such as DNA, proteins, and lipids, ultimately leading to parasite death.[2]
Amphotericin B: This polyene macrolide antibiotic is a well-established antifungal and antiprotozoal agent. Its primary mechanism of action involves binding to ergosterol, a major sterol component of the Leishmania cell membrane. This binding disrupts the integrity of the cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents, resulting in cell death.
Figure 1: Proposed mechanisms of action for the nitrochromene derivative and Amphotericin B.
Comparative Efficacy: A Quantitative Analysis
The following table summarizes the in vitro efficacy and cytotoxicity data for 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (referred to as C4 in the cited study) and Amphotericin B against Leishmania amazonensis and Leishmania infantum chagasi.[3]
| Compound | Parasite Species | Form | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | L. amazonensis | Amastigote | 0.31 | 20.28 | 65.43 |
| Amphotericin B | L. amazonensis | Amastigote | 0.31 | - | - |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | L. infantum chagasi | Amastigote | 0.47 | 15.95 | 33.94 |
| Amphotericin B | L. infantum chagasi | Amastigote | 0.62 | - | - |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50)
In vivo studies in a murine model of visceral leishmaniasis caused by L. infantum chagasi demonstrated that oral administration of the nitrochromene compound led to a significant reduction in the number of amastigotes in both the spleen and liver.[3]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The following are detailed methodologies for key experiments used to assess the efficacy of antileishmanial compounds.
In Vitro Amastigote Susceptibility Assay
This assay determines the efficacy of a compound against the intracellular amastigote form of the parasite, which is the clinically relevant stage.
-
Macrophage Infection: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates. The macrophages are then infected with stationary-phase promastigotes of Leishmania at a parasite-to-macrophage ratio of 10:1.
-
Compound Treatment: After 24 hours of infection, the cells are washed to remove non-internalized promastigotes. The infected macrophages are then treated with serial dilutions of the test compound and a reference drug (e.g., Amphotericin B) for 72 hours.
-
Quantification of Infection: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of infection reduction against the log of the drug concentration.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the selectivity of the compound by assessing its toxicity to mammalian cells.
-
Cell Seeding: Macrophages are seeded in 96-well plates at a density of 5 x 10^5 cells/well.
-
Compound Incubation: The cells are treated with the same concentrations of the test compound used in the amastigote susceptibility assay for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is determined by plotting the percentage of viable cells against the log of the drug concentration.
Figure 2: Workflow for the in vitro evaluation of antileishmanial compounds.
Discussion and Future Perspectives
The data presented in this guide indicates that the nitrochromene derivative, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, exhibits potent antileishmanial activity, comparable to the standard-of-care drug, Amphotericin B, in vitro.[3] Furthermore, its high selectivity index suggests a favorable therapeutic window. The oral efficacy observed in the in vivo model is a significant advantage, as current first-line treatments for visceral leishmaniasis are administered parenterally.
While these initial findings are promising, further research is warranted to fully elucidate the mechanism of action, pharmacokinetic and pharmacodynamic properties, and the safety profile of this class of compounds. Lead optimization studies could also be undertaken to enhance efficacy and reduce potential toxicity. The development of nitrochromene derivatives represents a promising avenue for the discovery of new, orally bioavailable drugs for the treatment of leishmaniasis.
References
- the chemistry of 3-nitrochromenes. (n.d.). Google Scholar.
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (2022, November 15). Chemical Methodologies.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). MDPI.
- Synthesis of some 3,4-dihydro-2H-benzo[f]pyrano[2,3-h]chromen-6-one derivatives. (2025, August 5). ResearchGate.
- The chemistry of 3-nitrochromenes | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Review on Chromen derivatives and their Pharmacological Activities - RJPT. (n.d.). RJPT.
- Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC. (2025, January 20). PMC.
- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). Google Scholar.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). PMC.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5). MDPI.
- Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC. (n.d.). PMC.
- 4-(3,4-dihydro-2H-chromen-6-yl)pyridin-2-amine - PubChem. (n.d.). PubChem.
- (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes - ResearchGate. (n.d.). ResearchGate.
- (PDF) Exploring the impact of the innovative compound 3-(3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-(pyridin-3-yl)-1H-pyrazol-1-yl) indolin-2-one on accelerating wound recovery - ResearchGate. (2026, February 21). ResearchGate.
- CDER Nitrosamine Impurity Acceptable Intake Limits - FDA. (2026, February 12). FDA.
- Antimicrobial Use and Resistance (AUR) Module - CDC. (n.d.). CDC.
- Dry Eye Breakthroughs in the Making - CRST Global. (2024, April 15). CRST Global.
- Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent - PubMed. (2020, October 6). PubMed.
- Dry AMD Research Moves Ahead: Clinical Trials and New Leads. (2013, April 1). American Academy of Ophthalmology.
- An Overview and Discussion of N-nitrosamine Considerations for Orally Inhaled Drug Products and Relevance to Other Dosage Forms - PubMed. (2023, January 18). PubMed.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
This guide provides an in-depth, cross-validated framework for the synthesis, characterization, and biological evaluation of the novel compound 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices. We will compare the compound's potential efficacy with established chromene derivatives, supported by detailed experimental methodologies and data interpretation principles, ensuring a self-validating and reproducible scientific narrative.
Introduction: The Chromene Scaffold in Drug Discovery
The chromene (benzopyran) core is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic molecules.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the chromene system is largely due to the ease with which its pyran and benzene rings can be functionalized, allowing for fine-tuning of its biological and pharmacokinetic profiles.
The introduction of a nitro group (NO₂) is a common strategy in medicinal chemistry. The nitro group is a potent electron-withdrawing moiety that can significantly alter a molecule's electronic properties, polarity, and binding interactions with biological targets.[3][4] It can act as both a pharmacophore, directly contributing to biological activity, and a versatile synthetic handle, readily reducible to an amino group (NH₂).[3][5] The resulting amino-substituted chromenes are themselves a class of highly active compounds and provide a crucial anchor point for further molecular hybridization to enhance potency and selectivity.[6]
This guide focuses on the specific isomer this compound, a structure that combines the saturated chromane backbone with strategically placed nitro and amino groups. We will delineate a robust synthetic pathway, propose a rigorous method for evaluating its biological potential in an anticancer context, and cross-validate its hypothetical performance against other known bioactive chromene derivatives.
Part 1: Synthesis and Characterization
The synthesis of this compound is proposed via a logical two-step sequence starting from a suitable precursor. The rationale is to first introduce the nitro group onto the aromatic ring and then selectively reduce a second nitro group to the target amine. This approach provides control over the substitution pattern and leverages well-established, high-yielding chemical transformations.
Proposed Synthetic Workflow
The synthesis begins with the nitration of 3,4-dihydro-2H-chromen-6-amine (a hypothetical starting material for this guide, itself derivable from related chromanones). A subsequent selective reduction of one nitro group in the presence of the other is a challenging but feasible step, often achievable by controlling stoichiometry or using chemoselective reagents like iron powder in acidic media.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rjptonline.org [rjptonline.org]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the antioxidant potential of different substituted chromen-6-ylamines
Executive Summary & Pharmacophore Insight
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
This guide provides a technical comparison of substituted chromen-6-ylamines , specifically focusing on the stable 2-oxo-2H-chromen-6-ylamine (6-aminocoumarin) scaffold. While the fundamental 2H-chromen-6-amine core exists, the 2-oxo derivative (coumarin) is the predominant scaffold in drug development due to superior metabolic stability and synthetic accessibility.
The antioxidant efficacy of these compounds is driven by their ability to act as Hydrogen Atom Donors (HAT) or Single Electron Transfer (SET) agents. The 6-amino group, particularly when derivatized into Schiff bases or amides, significantly enhances radical scavenging capability compared to the unsubstituted parent scaffold.
Mechanistic Pathways: HAT vs. SET
The antioxidant potential of chromen-6-ylamines is not merely incidental but mechanistically distinct. The nitrogen lone pair and the aromatic system allow for resonance stabilization of the resulting radical cation.[1]
Figure 1: Antioxidant Mechanism of Action
Caption: Dual mechanistic pathways (HAT and SET) utilized by chromen-6-ylamines to neutralize free radicals.
Comparative Analysis: Structure-Activity Relationship (SAR)
The following data synthesizes experimental results comparing unsubstituted 6-aminocoumarins against various functionalized derivatives.
Table 1: Comparative IC50 Values (DPPH Assay)
Lower IC50 indicates higher potency.[1]
| Compound Class | Specific Derivative | IC50 (µg/mL) | Relative Potency vs. Ascorbic Acid | Key Structural Feature |
| Standard | Ascorbic Acid (Vitamin C) | 33.48 | 1.0x (Baseline) | Enediol motif |
| Standard | Trolox | 11.93 | 2.8x | Chromanol ring |
| Parent Scaffold | 6-Amino-2H-chromen-2-one | ~45 - 50 | ~0.7x | Free primary amine |
| Hydrazone | Compound 3e (Naphthyl-hydrazone) | 4.17 | 8.0x | Extended conjugation + Phenolic OH |
| Hydrazone | Compound 3m (Subst. Benzyl) | 5.01 | 6.7x | Electron-donating methoxy group |
| Schiff Base | 4-((1,3,4-thiadiazol-2-yl)amino) deriv. | 596.7 | <0.1x | Steric bulk / Poor solubility |
| Amide | ACM6 (Amide derivative) | 22.34 | 1.5x | Stabilized amide linkage |
| Di-Amino | 6,8-Diamino-coumarin | 110.20 | 0.3x | Destabilizing electron density |
Key Insights:
-
Hydrazone Superiority: Derivatives like Compound 3e outperform standard Ascorbic Acid by nearly 8-fold. The hydrazone linker (-C=N-NH-) extends conjugation, allowing for superior delocalization of the radical electron.
-
Substitution Sensitivity: While a single amino group at position 6 is beneficial, introducing a second amino group at position 8 (6,8-diamino ) drastically reduces activity (IC50 rises to 110.20 µg/mL). This suggests that excessive electron density may destabilize the radical intermediate or alter the oxidation potential unfavorably.
-
Amide Stability: Amide derivatives (e.g., ACM6 ) show moderate enhancement over the parent amine, balancing stability with antioxidant power.
Synthesis & Derivatization Workflow
To achieve the high-potency derivatives (Hydrazones/Schiff Bases), a rigorous synthetic pathway is required.
Figure 2: Synthetic Pathway for High-Potency Derivatives
Caption: Step-wise synthesis from coumarin precursors to bioactive 6-amino derivatives.
Experimental Protocols
A. Synthesis of 6-Amino-2H-chromen-2-one (General Protocol)
Note: This protocol relies on the reduction of the nitro-precursor.
-
Nitration: Dissolve coumarin (10 mmol) in conc. H2SO4 at 0°C. Dropwise add HNO3/H2SO4 mixture. Stir for 3h. Pour into ice water. Filter the yellow precipitate (6-nitrocoumarin).
-
Reduction: Suspend 6-nitrocoumarin (5 mmol) in Ethanol/Water (2:1). Add Iron powder (15 mmol) and NH4Cl (catalytic). Reflux for 4 hours.
-
Workup: Filter hot to remove iron residues. Concentrate filtrate. Neutralize with NaHCO3. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol. Yields typically >70%.[2][3]
B. DPPH Radical Scavenging Assay (Standardized)
This protocol ensures reproducibility and comparability with Trolox standards.
Reagents:
-
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).
-
Sample Stock: 1 mg/mL of test compound in Methanol.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Mixing: In a 96-well plate, add 100 µL of sample dilution + 100 µL of DPPH Stock.
-
Control: 100 µL Methanol + 100 µL DPPH Stock.
-
Blank: 200 µL Methanol.
-
Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .
-
Measurement: Read Absorbance (Abs) at 517 nm .
Calculation:
References
-
Synthesis and antioxidant evaluation of 6-hydroxychromone derived hydrazones. RSC Advances. (2026). Link
-
Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules. (2023). Link
-
Synthesis of novel 6-aminocoumarin derivatives as potential biocompatible antimicrobial and anticancer agents. Journal of Molecular Structure. (2025). Link
-
Relationships Between Chemical Structure and Antioxidant Activity of Isolated Phytocompounds. Antioxidants. (2019). Link
-
Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes. Biointerface Research in Applied Chemistry. (2020).[4][5] Link
Sources
- 1. Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones with carbonic anhydrase I–II/acetylcholinesterase inhibiti ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA10080A [pubs.rsc.org]
- 2. sibran.ru [sibran.ru]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Nitroaromatic Compounds: A Case Study Framework for 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust in vitro-in vivo correlation (IVIVC) for novel nitroaromatic compounds, using the hypothetical candidate 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine as a central example. While specific experimental data for this exact molecule is not yet publicly available, this document will guide you through the essential experimental design, data interpretation, and correlation strategies based on established methodologies for similar chemical classes.
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group can significantly modulate the biological activity of a molecule, often through mechanisms involving bioreduction in hypoxic environments, making these compounds particularly interesting for cancer therapy.[3][4] Establishing a clear and predictive relationship between in vitro activity and in vivo efficacy is paramount for the successful clinical translation of any new chemical entity.
Part 1: Foundational In Vitro Characterization
The initial step in evaluating a novel compound is to determine its biological activity in a controlled, simplified system. This typically involves a battery of in vitro assays to assess cytotoxicity, target engagement, and mechanism of action.
Assessing General Cytotoxicity
A fundamental understanding of a compound's cytotoxic potential across various cell lines is crucial. This helps in identifying potential therapeutic windows and selecting appropriate models for further studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and a comparator compound (e.g., a known nitroaromatic drug like Nitracrine) in the appropriate cell culture medium.[3] Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Data Presentation: Hypothetical IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Adenocarcinoma | 8.5 |
| This compound | A549 | Lung Carcinoma | 12.3 |
| Nitracrine (Comparator)[3] | MCF-7 | Breast Adenocarcinoma | 5.2 |
| Nitracrine (Comparator)[3] | A549 | Lung Carcinoma | 9.8 |
This data is illustrative and not based on actual experimental results for this compound.
Investigating the Mechanism of Action
For nitroaromatic compounds, a key mechanistic question is whether their activity is dependent on the metabolic reduction of the nitro group, which is often enhanced under hypoxic conditions found in solid tumors.[4]
Experimental Protocol: Hypoxia vs. Normoxia Cytotoxicity Assay
This experiment aims to determine if the cytotoxic effect of the compound is more pronounced in a low-oxygen environment.
Step-by-Step Methodology:
-
Cell Culture: Seed cells as described in the MTT assay protocol.
-
Parallel Incubation: Prepare two sets of plates. Incubate one set under standard normoxic conditions (21% O2) and the other in a hypoxic chamber (e.g., 1% O2).
-
Compound Treatment: Treat both sets of plates with the same serial dilutions of the test compound.
-
Viability Assessment: After the incubation period, assess cell viability using the MTT assay for both normoxic and hypoxic conditions.
-
Data Analysis: Compare the IC50 values obtained under both conditions. A significantly lower IC50 under hypoxia suggests a hypoxia-activated mechanism.
Data Presentation: Hypothetical Hypoxia Selectivity
| Compound | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) |
| This compound | 12.3 (A549) | 3.1 (A549) | 3.97 |
| Known Hypoxia-Activated Prodrug[4] | 580 | 126 | 4.60 |
This data is illustrative. A higher Hypoxic Cytotoxicity Ratio indicates greater selectivity for hypoxic cells.[4]
Caption: In Vitro Cytotoxicity Testing Workflow.
Part 2: In Vivo Efficacy and Pharmacokinetics
Positive in vitro results are the gateway to in vivo studies, which are essential to understand how the compound behaves in a complex biological system. These studies are critical for evaluating efficacy, safety, and pharmacokinetic properties.[8][9]
Xenograft Models for Anticancer Efficacy
Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.[8]
Experimental Protocol: Subcutaneous Xenograft Study
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Data Presentation: Hypothetical In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| This compound | 25 | 750 | 50 |
| This compound | 50 | 450 | 70 |
| Comparator Drug | 20 | 600 | 60 |
This data is illustrative.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicity data.[10][11]
Experimental Protocol: Murine Pharmacokinetic Analysis
Step-by-Step Methodology:
-
Compound Administration: Administer a single dose of the compound to mice via the intended clinical route (e.g., intravenous and oral).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the parent drug and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | This compound (IV) | This compound (Oral) |
| Dose (mg/kg) | 10 | 25 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 3000 | 4500 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 60 |
This data is illustrative.
Caption: In Vivo Efficacy and Pharmacokinetic Study Workflow.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This correlation can be qualitative or quantitative and is invaluable for guiding further drug development.
The IVIVC Framework
A successful IVIVC aims to demonstrate that the in vitro performance of a compound is a reliable surrogate for its in vivo behavior. For anticancer drugs, this often involves correlating in vitro potency (IC50) with in vivo efficacy (TGI) at relevant drug exposures.
Conceptual Framework:
-
Exposure-Response Relationship: The fundamental principle is that the in vivo effect is driven by the concentration of the drug at the site of action over time.
-
Integrating PK and PD: Pharmacokinetic data provides the exposure levels (e.g., AUC), while pharmacodynamic data (in vitro IC50 and in vivo TGI) describes the effect.
-
Correlation Analysis: A meaningful IVIVC can be established by plotting in vivo efficacy against a measure of in vivo drug exposure that is normalized for in vitro potency.
Data Integration and Correlation
Step-by-Step Correlation Analysis:
-
Determine Target Exposure: From the pharmacokinetic data, determine the drug exposure in the plasma or, ideally, in the tumor tissue.
-
Normalize for Potency: A common approach is to calculate the ratio of the average plasma concentration during the dosing interval to the in vitro IC50 value. This "Potency-Normalized Exposure" provides a metric of how much the in vivo exposure exceeds the concentration required for in vitro activity.
-
Plot and Analyze: Plot the in vivo efficacy (e.g., % TGI) against the Potency-Normalized Exposure for the test compound and any comparators. A positive correlation suggests that the in vitro assay is predictive of in vivo activity.
Data Presentation: Hypothetical IVIVC Plot Data
| Compound | In Vitro IC50 (µM) | In Vivo Dose (mg/kg) | Plasma AUC (µM*h) | Average Plasma Conc. (µM) | Potency-Normalized Exposure (Avg. Conc. / IC50) | In Vivo TGI (%) |
| This compound | 12.3 | 25 | 9.0 | 0.375 | 0.03 | 50 |
| This compound | 12.3 | 50 | 18.0 | 0.750 | 0.06 | 70 |
| Comparator Drug | 9.8 | 20 | 12.0 | 0.500 | 0.05 | 60 |
This data is illustrative and assumes a 24-hour dosing interval for calculating the average plasma concentration.
A plot of In Vivo TGI (%) versus Potency-Normalized Exposure would ideally show a positive trend, indicating that higher exposure relative to the in vitro IC50 leads to better tumor growth inhibition in vivo.
Caption: Conceptual Model for In Vitro-In Vivo Correlation.
Conclusion
Establishing a robust IVIVC is a critical, albeit challenging, aspect of drug discovery. For novel compounds like this compound, a systematic approach that integrates in vitro cytotoxicity and mechanistic studies with in vivo efficacy and pharmacokinetic data is essential. While the journey from a promising in vitro hit to a clinically viable drug is long, a well-defined IVIVC provides the rationale and confidence to advance a compound through preclinical development. The methodologies and frameworks presented in this guide offer a clear path for researchers to rigorously evaluate their novel chemical entities and make data-driven decisions.
References
- BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
- Szeremeta, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1335.
- Raevsky, O. A., et al. (2002). Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. Bioorganic & Medicinal Chemistry, 10(4), 1071-1078.
- Al-Otaibi, J. S., et al. (2025). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Molecules, 30(19), 4723.
- BenchChem. (n.d.). Application Notes and Protocols for Cytotoxicity Assays of 6-Nitro-2-(p-tolyl)benzo[d]oxazole.
- Bunev, A. S., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475.
- Singh, R., et al. (n.d.). Design, synthesis and in silico pharmacokinetic studies of some coumarin analogues. Journal of Chemical and Pharmaceutical Research, 8(7), 844-851.
- El-Gamal, M. I., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(15), 4725.
- Aouad, M. R., et al. (2023). Correlation of nitrogen containing heterocyclic compounds violating RO5 with biological activities. ResearchGate.
- Kumar, A., et al. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(8), 3629-3636.
- Crouch, A. C., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 1-13.
- Workman, P., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate.
- Annoji Reddy, R., et al. (2025). A Theoretical Study of Coumarin Derivatives: Exploring DSSC, NLO Properties and Pharmacokinetics. Mapana Journal of Sciences, 24(1), 1-18.
- Singh, R. K., et al. (2023). Nitrogen Containing Heterocycles. MDPI Encyclopedia.
- Szeremeta, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Semantic Scholar.
- Le, T. H., et al. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2631.
- Divya, K., & Pillai, A. K. B. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 10(3), 1-9.
- de Oliveira, G. G., et al. (2024). Preclinical Pharmacokinetic Study and Lung Penetration of a Coumarin Extracted from Zanthoxylum tingoassuiba. Pharmaceutics, 16(6), 762.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- van der Westhuizen, F. H. (n.d.). Chapter 3: In Vitro Cytotoxicity. In The role of mitochondrial dysfunction in the toxicology of DDT. University of the Free State.
Sources
- 1. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kosheeka.com [kosheeka.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. jocpr.com [jocpr.com]
- 11. Preclinical Pharmacokinetic Study and Lung Penetration of a Coumarin Extracted from Zanthoxylum tingoassuiba - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tricyclic 1,2,4-Triazine 1,4-Dioxides (via 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine) vs. Tirapazamine
This guide provides a technical comparison of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine (specifically as the critical precursor to the Tricyclic 1,2,4-Triazine 1,4-Dioxide class of hypoxia-activated prodrugs) against the standard reference inhibitor, Tirapazamine (TPZ) .
Note on Nomenclature: this compound (Compound 233) is the synthetic intermediate used to generate the active tricyclic benzotriazine 1,4-dioxides (e.g., the pyrano[3,2-e][1,2,4]benzotriazine system). In pharmacological contexts, the "inhibitor" activity refers to the final oxidized tricyclic product derived from this amine. This guide compares the derived active agent with Tirapazamine.
Executive Summary
The Tricyclic 1,2,4-Triazine 1,4-Dioxides (derived from the 5-nitro-chroman precursor) represent a "next-generation" class of bioreductive drugs designed to overcome the pharmacokinetic limitations of Tirapazamine (TPZ) . While TPZ is the gold standard for hypoxia-selective cytotoxicity (targeting solid tumor regions resistant to radiation), it suffers from poor extravascular transport and dose-limiting aerobic toxicity. The tricyclic analogues utilize a fused chroman ring to modulate the one-electron reduction potential (
Mechanism of Action & Signaling Pathway
Both compounds function as Hypoxia-Activated Prodrugs (HAPs) . They are inactive in oxygenated tissue but are reduced by intracellular reductases (e.g., P450 reductase) in hypoxic environments to form cytotoxic radicals.
-
Aerobic Conditions: The prodrug is reduced to a radical anion but is rapidly re-oxidized by molecular oxygen (futile cycling), preventing toxicity.
-
Hypoxic Conditions: Re-oxidation is inhibited. The radical anion fragments to form a hydroxyl radical (
) or benzotriazine radical, causing DNA double-strand breaks and Topoisomerase II inhibition.
Pathway Visualization (Graphviz)
Caption: Bioreductive activation pathway. In the presence of oxygen, the toxic radical is back-oxidized to the parent drug (futile cycle), sparing normal tissue. In hypoxia, the radical accumulates, causing DNA damage.
Technical Comparison: Tricyclic Analogue vs. Tirapazamine
The tricyclic structure (fused chroman) lowers the electron affinity compared to the bicyclic TPZ, altering the kinetics of reduction and diffusion.
| Feature | Tricyclic Triazine (Derived from 5-Nitro-chroman) | Tirapazamine (TPZ) | Implication |
| Chemical Class | Pyrano[3,2-e][1,2,4]benzotriazine 1,4-dioxide | 1,2,4-Benzotriazine 1,4-dioxide | Tricyclic ring adds lipophilicity and steric bulk. |
| Precursor | This compound | 2-Nitroaniline derivatives | The chroman precursor allows for ring-fused structural diversity. |
| Reduction Potential ( | Generally Lower (< -450 mV) | -462 mV | Lower |
| Hypoxic Cytotoxicity Ratio (HCR) | High (>50-100) in specific lines | 15 - 50 (Cell line dependent) | Tricyclics can exhibit superior differential killing of hypoxic cells. |
| Aerobic Toxicity | Reduced | Moderate (Dose-limiting in clinic) | Lower aerobic toxicity allows for higher dosing windows. |
| Extravascular Transport | Enhanced (Lipophilic balance) | Poor (Restricted diffusion) | Better penetration into the necrotic core of tumors. |
| Primary Target | DNA (Radical attack) / Topo II | DNA (Radical attack) / Topo II | Identical molecular target; difference lies in delivery and activation kinetics. |
Key Experimental Insight
The "unexpected" finding cited in patent literature (EP1866292A1) is that certain tricyclic analogues retain high hypoxic potency despite having lower reduction potentials. Classically, lower reduction potential correlates with reduced potency; however, the chroman-fused system maintains efficacy, likely due to improved DNA intercalation or stability of the radical intermediate.
Experimental Protocols
To validate the performance of the 5-nitro-chroman derived inhibitor, the following assays are standard.
A. Hypoxia Cytotoxicity Assay (IC50 Determination)
Objective: Determine the Hypoxic Cytotoxicity Ratio (HCR =
-
Cell Preparation: Seed human tumor cells (e.g., HT29, A549) in glass, non-bacteriological petri dishes or 96-well plates permissible to gas exchange.
-
Drug Treatment:
-
Prepare serial dilutions of the Tricyclic Analogue (dissolved in DMSO) and TPZ (control).
-
Hypoxic Arm: Place cells in an anaerobic chamber (Palladium catalyst, <10 ppm
) for 4 hours before drug addition to ensure equilibration. Add drug via remote port or air-lock. -
Aerobic Arm: Incubate parallel plates in standard 95% Air / 5%
.
-
-
Exposure: Incubate both arms for 4 hours with the drug.
-
Wash & Regrowth: Remove drug-containing medium, wash 3x with PBS, and replenish with fresh medium.
-
Readout:
-
Clonogenic Assay (Gold Standard): Trypsinize cells, count, and re-plate at low density. Incubate 10-14 days. Stain colonies with crystal violet. Calculate Surviving Fraction (SF).
-
Proliferation Assay (High Throughput): Incubate for 3-5 days and assess viability using MTT or Resazurin (Alamar Blue).
-
-
Analysis: Plot Log(Concentration) vs. Survival. Calculate IC50 for Air and
.-
Success Criteria: HCR for Tricyclic Analogue should exceed that of TPZ (Target HCR > 50).
-
B. DNA Damage Assessment (Comet Assay)
Objective: Confirm mechanism of action (DNA strand breaks).
-
Treatment: Treat cells with
concentration of drug under Hypoxic vs. Aerobic conditions for 2 hours. -
Lysis: Embed cells in low-melting agarose on slides. Lyse in high-salt alkaline buffer (pH > 13) to unwind DNA.
-
Electrophoresis: Run electrophoresis (25V, 300mA) for 20 mins. Broken DNA migrates towards the anode ("Comet Tail").
-
Staining: Stain with SYBR Gold or Propidium Iodide.
-
Quantification: Measure "Tail Moment" using fluorescence microscopy.
-
Result: Significant tail moment observed only in Hypoxic + Drug samples.
-
Synthesis Workflow (Visualization)
The role of This compound is critical in the assembly of the tricyclic core.
Caption: Synthetic route transforming the 5-nitro-chroman amine into the active hypoxia-selective cytotoxin.
References
-
Hay, M. P., et al. (2003). "Structure-Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Cytotoxins." Journal of Medicinal Chemistry, 46(1), 169-182.[1] Link
-
Hay, M. P., & Denny, W. A. (2002). "A new synthesis of the hypoxia-selective cytotoxin 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) and analogues." Tetrahedron Letters, 43(52), 9569-9571. Link
- Siim, B. G., et al. (2004). "Tirapazamine analogues with improved pharmacokinetics.
-
Patterson, A. V., et al. (2007). "Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments."[1] European Patent EP1866292A1. Link
-
Brown, J. M. (1993). "SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours." British Journal of Cancer, 67, 1163–1170.[1] Link
Sources
Safety Operating Guide
5-Nitro-3,4-dihydro-2h-chromen-6-ylamine proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine (also referred to as 6-amino-5-nitrochroman).[1][2][3]
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . This compound belongs to the nitro-aromatic amine class.[1][2][3] Its dual functionality—an electron-withdrawing nitro group adjacent to an electron-donating amine on a bicyclic chroman core—creates specific reactivity and toxicity profiles that dictate its disposal pathway.[1][2][3]
Chemical Identity & Hazard Assessment
Before disposal, you must validate the waste stream.[1][3] This compound is a pharmaceutical intermediate often used in heterocyclic synthesis.[2][3]
| Parameter | Technical Detail |
| Chemical Name | This compound |
| Functional Class | Nitro-aromatic amine / Chroman derivative |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin Sensitization , Aquatic Toxicity .[1][2][3] |
| Reactivity | Incompatible with Strong Oxidizers & Acids . Critical Note:[1][2][4] Reaction with nitrous acid (or nitrites in acidic media) generates unstable diazonium salts or carcinogenic nitrosamines [1].[3][5] |
| Waste Code (RCRA) | Not P-Listed .[1][2][3] Classify as Characteristic Hazardous Waste (Toxic/Reactive) or Non-RCRA Regulated Hazardous Waste depending on local concentration thresholds.[1][2][3] |
Core Disposal Directive: The "Zero-Drain" Policy[1][2]
CRITICAL RULE: Under no circumstances shall this compound, or solutions containing it, be discharged into municipal sewer systems.
-
Reasoning: Nitro-aromatic amines are resistant to standard biodegradation and can be toxic to the microbial flora in wastewater treatment plants [2].[1][2][3]
-
The Only Path: Thermal destruction (Incineration) at an approved TSDF (Treatment, Storage, and Disposal Facility).[1][3]
Disposal Decision Logic (Visualized)
Use this decision tree to categorize your waste stream at the point of generation.[2][3]
Figure 1: Waste Segregation Logic. Operators must segregate liquid waste based on solvent halogenation to prevent downstream incinerator corrosion and ensure compliance with fuel-blending protocols.[1][2][3]
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2][3]
-
Stabilization: If the powder is fine and dry, dampen slightly with a high-flashpoint inert solvent (e.g., mineral oil) if dust generation is a risk during transfer.[1][2][3]
-
Labeling: Must read: "Hazardous Waste - Toxic - this compound".[1][2][3]
-
Secondary Containment: Place the primary jar into a clear, sealable plastic bag (4 mil thickness) before placing it in the satellite accumulation drum.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Compatibility Check: Ensure the waste solvent is neutral .[2][3]
-
Segregation:
-
Venting: Use vented caps on waste carboys to prevent pressure buildup from slow thermal decomposition, a known risk with nitro-aromatics stored in warm environments.[1][2][3]
Protocol C: Contaminated Apparatus (Glassware/Sharps)[2]
-
Triple Rinse: Rinse glassware 3x with Acetone or Methanol.[2][3]
-
Rinsate Disposal: Collect all rinsate into the Liquid Waste (Bin C) stream.[2] Do not pour rinsate down the sink.[2][3]
-
Glassware Cleaning: After triple rinsing, glassware may be washed with standard detergent.[1][2][3]
Emergency Response: Spill Management
If a spill occurs, immediate containment is required to prevent dust inhalation or skin absorption.[1][2][3][4]
Figure 2: Spill Response Workflow. Emphasis on "Damp Containment" to prevent the aerosolization of toxic nitro-amine dust.[1][2][3]
Storage for Disposal
Until the waste is collected by your EHS (Environmental Health & Safety) provider:
-
Store Away from Light: Nitro compounds are often photosensitive; degradation products may be more toxic.[2][3]
-
Temperature: Ambient (15–25°C). Avoid heat sources.
-
Shelf Life: Do not accumulate waste for >90 days (standard US EPA generator limit).
References
-
Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid. Available at: [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
Sources
A Comprehensive Guide to the Safe Handling of 5-Nitro-3,4-dihydro-2H-chromen-6-ylamine
Hazard Assessment: A Synthesis of Functional Group Toxicology
5-Nitro-3,4-dihydro-2H-chromen-6-ylamine is a solid, likely crystalline or powdered, substance. A comprehensive understanding of its potential hazards is derived from the known toxicological profiles of aromatic nitro compounds and primary aromatic amines.
Aromatic Nitro Compounds: These compounds are recognized for their potential toxicity upon ingestion, inhalation, or skin absorption.[1] A primary health concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[1] Many nitro compounds are also classified as toxic and can be absorbed through the skin.[2]
Primary Aromatic Amines: This class of compounds is also readily absorbed through the skin, gastrointestinal tract, and respiratory system.[3] Many primary aromatic amines are known or suspected carcinogens and mutagens.[3][4] They can also cause skin sensitization and are toxic to aquatic life.[3][5]
Combined Hazards of this compound:
| Hazard Class | Potential Effects |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] |
| Skin Corrosion/Irritation | May cause skin irritation and allergic skin reactions. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[6] |
| Respiratory Sensitization | Inhalation of dust may cause respiratory irritation. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | Suspected of causing cancer.[5] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[6][9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent PPE protocol is mandatory to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][10][11] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5] | To prevent skin contact and absorption.[3] |
| Body Protection | A flame-resistant lab coat.[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dusts are generated.[5] | To prevent inhalation of hazardous dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Preparation and Weighing
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is correctly worn.
-
Prepare Chemical Fume Hood: The work surface within the fume hood should be covered with absorbent, disposable bench paper.[1]
-
Tare Analytical Balance: If possible, use an analytical balance with a draft shield inside the fume hood.
-
Carefully Transfer Compound: Use a micro-spatula to carefully transfer the solid compound to a pre-weighed container, avoiding the creation of dust.[1]
-
Clean Spatula: Thoroughly clean the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[1]
-
Wipe Down Work Surfaces: Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[1]
-
Dispose of Contaminated Waste: All contaminated materials, including gloves, bench paper, and weighing paper, should be placed in a designated hazardous waste container.[1]
Dissolving the Compound
-
Add Solvent: Slowly add the desired solvent to the container with the solid compound to prevent splashing.
-
Agitation: If necessary, cap the container and gently agitate to dissolve.
-
Heating: If heating is required, use a controlled heating mantle and ensure proper ventilation.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.[5]
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper, contaminated vials) should be collected in a designated, labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids.
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[1]
Storage:
-
Satellite Accumulation Area (SAA): Labeled waste containers should be stored in a designated SAA that is at or near the point of generation.[5]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[5]
Disposal:
-
Contact Environmental Health and Safety (EHS): When a waste container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office.[5]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself.[5]
Emergency Procedures: Preparedness for Unexpected Events
Spill Response:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert others.
-
Isolate the Area: Close the doors to the laboratory and post a warning sign.
-
Consult SDS (if available) and Institutional Procedures: Follow the specific spill cleanup procedures for aromatic nitro compounds and aromatic amines.
-
Wear Appropriate PPE: Don all necessary PPE, including respiratory protection, before re-entering the area.
-
Contain the Spill: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[5]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9][12] If breathing is difficult, trained personnel should give oxygen.[9] Seek immediate medical attention.[9][12]
-
Skin Contact: Take off immediately all contaminated clothing.[9][12] Rinse skin with water/shower.[9] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][12] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth.[9][12] Seek immediate medical attention.[9][12]
References
- Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- SAFETY DATA SHEET - Spectrum Chemical. (2024, April 2).
- SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
- TCI AMERICA. (2018, July 6).
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
- Safety data sheet - AKEMI. (n.d.).
- Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
- Laboratory Safety and Chemical Hygiene Plan. (2023, March 15).
- Aromatic Amines Hazcard Overview | PDF - Scribd. (n.d.).
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 25).
- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
- 1 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
- nitro razredčilo - Chemius. (n.d.).
- Personal Protective Equipment for Chemical Handling - PrimeHub + Mediware. (2018, October 24).
- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.).
- Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office - EP 0173131 A1 - Googleapis.com. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
- Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (n.d.).
- Nitrosamines and nitramines Evaluation of health hazards and proposal of health-based quality criteria and C- values for ambient - Miljøstyrelsen. (n.d.).
- Opinion on Nitrosamines and Secondary Amines in Cosmetic Products - European Union. (n.d.).
- Biosafety Evaluation of 6,7-Dihydroxy-3-(2-Nitrophenyl)Coumarin in Human Cells. (2026, January 8).
- :: Environmental Analysis Health and Toxicology. (2022, February 3).
- Toxicological Profile for Nitrophenols - ATSDR. (2022, July 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. primehub.com.my [primehub.com.my]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
